Pomaglumetad Methionil
Description
Properties
IUPAC Name |
(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7S2.H2O/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H2/t5-,6+,7+,8-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMAHCKDJKNYEK-LBMFEJOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241907 | |
| Record name | LY2140023 Monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956385-05-0 | |
| Record name | Pomaglumetad methionil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956385050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY2140023 Monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,4S,5S,6S)-4-(L-methionylamino)-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POMAGLUMETAD METHIONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE665JB15R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Glutamatergic Hypothesis in Schizophrenia: A Technical Guide to the Mechanism of Action of Pomaglumetad Methionil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomaglumetad methionil (formerly LY2140023) represents a significant departure from traditional antipsychotic drug development, which has historically focused on the dopamine (B1211576) D2 receptor. As a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, LY404039, its mechanism of action is rooted in the glutamatergic hypothesis of schizophrenia. This technical guide provides an in-depth exploration of the molecular and physiological underpinnings of this compound's effects, detailing its receptor binding profile, downstream signaling pathways, and preclinical and clinical experimental findings. While the compound ultimately did not demonstrate sufficient efficacy in Phase III clinical trials for schizophrenia, leading to the discontinuation of its development, the study of this compound has provided invaluable insights into the complexities of glutamatergic neurotransmission in psychosis and continues to inform the development of novel therapeutic strategies.
Introduction: The Glutamatergic Hypothesis of Schizophrenia
The prevailing dopamine hypothesis of schizophrenia has been the cornerstone of antipsychotic drug development for decades. However, the limitations of dopaminergic antagonists, including inadequate efficacy for negative and cognitive symptoms and significant side effect profiles, have spurred research into alternative pathophysiological models. The glutamatergic hypothesis posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor, contributes to the symptomatology of schizophrenia. This hypofunction is thought to lead to a downstream dysregulation of glutamate release, contributing to both the positive and negative symptoms of the disorder.
This compound was developed to address this hypothesized glutamatergic imbalance. By selectively targeting mGluR2/3, which are primarily presynaptic autoreceptors, the active metabolite LY404039 was designed to modulate excessive glutamate release in key brain regions implicated in schizophrenia, such as the prefrontal cortex, striatum, and limbic system.[1][2]
Pharmacodynamics of LY404039
This compound is an oral prodrug that is rapidly and efficiently hydrolyzed in vivo to its active moiety, LY404039.[3] Therefore, the pharmacodynamic activity is attributable to LY404039.
Receptor Binding Profile and Selectivity
LY404039 is a potent and selective agonist at mGluR2 and mGluR3. Radioligand binding assays have demonstrated its high affinity for these receptors. Importantly, LY404039 exhibits a high degree of selectivity, with over 100-fold greater affinity for mGluR2/3 compared to ionotropic glutamate receptors, glutamate transporters, and a wide range of other neurotransmitter receptors, including dopaminergic and serotonergic receptors that are the primary targets of conventional and atypical antipsychotics.[3] This selectivity profile is a key differentiator from existing treatments and was hypothesized to result in a more favorable side-effect profile, particularly concerning extrapyramidal symptoms, weight gain, and hyperprolactinemia.[4]
Table 1: Receptor Binding Affinities (Ki) of LY404039
| Receptor | Species | Ki (nM) |
| mGluR2 | Human (recombinant) | 149 ± 11[5] |
| mGluR3 | Human (recombinant) | 92 ± 14[5] |
| mGluR2/3 (native) | Rat | 88[3] |
| Other Glutamate Receptors | - | >100-fold selectivity[3] |
| Dopamine Receptors | - | Devoid of affinity[4] |
| Serotonin Receptors | - | Devoid of affinity[4] |
| Adrenergic Receptors | - | No appreciable affinity[5] |
| Muscarinic Receptors | - | No appreciable affinity[5] |
| Histaminergic Receptors | - | No appreciable affinity[5] |
| GABAergic/Benzodiazepine Receptors | - | No appreciable affinity[5] |
Functional Activity
The agonist activity of LY404039 at mGluR2/3 has been confirmed in functional assays. These receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3]
Table 2: Functional Potency (EC50) of LY404039
| Assay | Receptor | EC50 (nM) |
| Forskolin-stimulated cAMP formation | Human mGluR2 | 23[5] |
| Forskolin-stimulated cAMP formation | Human mGluR3 | 48[5] |
Signaling Pathways
The primary mechanism of action of LY404039 is the activation of presynaptic mGluR2/3, which leads to a reduction in the release of glutamate. This is achieved through the Gαi/o signaling cascade.
Experimental Protocols
Radioligand Binding Assays
These assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.
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Objective: To determine the Ki of LY404039 for mGluR2 and mGluR3.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., recombinant human mGluR2 or mGluR3) are prepared. This typically involves homogenization of cells followed by centrifugation to isolate the membrane fraction.
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Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (LY404039).
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Separation: The bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.
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Quantification: The radioactivity trapped on the filter is measured using a scintillation counter.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
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Functional cAMP Assays
These assays measure the functional consequence of receptor activation, in this case, the inhibition of cAMP production.
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Objective: To determine the functional potency (EC50) of LY404039 at mGluR2 and mGluR3.
-
Methodology:
-
Cell Culture: Cells expressing the receptor of interest (e.g., CHO cells with human mGluR2 or mGluR3) are cultured.
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Stimulation: The adenylyl cyclase in the cells is stimulated with forskolin (B1673556) to increase basal cAMP levels.
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Treatment: The cells are then treated with varying concentrations of the test compound (LY404039).
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Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a bioluminescence-based assay (e.g., GloSensor™).
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Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined.
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Preclinical Models of Schizophrenia
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Rationale: PCP, an NMDA receptor antagonist, induces a hyperlocomotor response in rodents that is considered a model of the positive symptoms of schizophrenia.
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Protocol:
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Acclimation: Rodents are acclimated to the testing environment (e.g., an open-field arena).
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Treatment: Animals are pre-treated with vehicle or this compound at various doses.
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PCP Administration: After a set pre-treatment time, animals are administered PCP to induce hyperlocomotion.
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Behavioral Assessment: Locomotor activity is recorded and quantified using automated activity monitors.
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Outcome: The ability of this compound to attenuate PCP-induced hyperlocomotion is assessed.
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Rationale: Prenatal exposure to MAM in rodents leads to neurodevelopmental abnormalities that are thought to mimic some of the neuropathological and behavioral features of schizophrenia, including a hyperdopaminergic state in adulthood.
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Protocol:
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MAM Administration: Pregnant dams are administered MAM at a specific gestational day.
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Offspring Development: The offspring are allowed to mature to adulthood.
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Treatment: Adult MAM-exposed offspring are treated with vehicle or this compound.
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Electrophysiological Recordings: In vivo electrophysiological recordings are performed in the ventral tegmental area (VTA) to measure the firing rate and population activity of dopamine neurons.
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Outcome: The ability of this compound to normalize the aberrant dopamine neuron activity in MAM-exposed animals is evaluated.[7]
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Clinical Development and Outcomes
Early phase clinical trials of this compound showed some promise in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile compared to existing antipsychotics.[2] However, subsequent Phase III trials failed to demonstrate a statistically significant improvement in symptoms compared to placebo or standard-of-care antipsychotics.[4] This led to the discontinuation of its development for schizophrenia in 2012. Post-hoc analyses have suggested potential efficacy in specific patient populations, such as those in the early stages of the disease, but these findings require further investigation.[8]
Conclusion
This compound, through its active metabolite LY404039, represented a pioneering effort to translate the glutamatergic hypothesis of schizophrenia into a viable therapeutic. Its highly selective agonist activity at mGluR2/3 and its distinct mechanism of action from dopamine antagonists offered the potential for a new paradigm in schizophrenia treatment. While the clinical development program was ultimately unsuccessful, the research surrounding this compound has significantly advanced our understanding of the role of glutamate in psychosis. The detailed characterization of its pharmacodynamics and the extensive preclinical and clinical investigations have laid a critical foundation for the ongoing development of novel glutamatergic modulators for schizophrenia and other neuropsychiatric disorders. The journey of this compound underscores the complexity of targeting the glutamate system and highlights the need for continued research to identify the right patient populations and therapeutic strategies for this promising but challenging area of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. Pharmacological and pharmacokinetic properties of a structurally novel, potent, and selective metabotropic glutamate 2/3 receptor agonist: in vitro characterization of agonist (-)-(1R,4S,5S,6S)-4-amino-2-sulfonylbicyclo[3.1.0]-hexane-4,6-dicarboxylic acid (LY404039) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Specificity of metabotropic glutamate receptor 2 coupling to G proteins [pubmed.ncbi.nlm.nih.gov]
- 7. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Pomaglumetad Methionil: A Comprehensive Technical Review of its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pomaglumetad methionil (formerly LY2140023) is a prodrug of pomaglumetad, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). Developed to enhance the oral bioavailability of its active counterpart, this compound has been investigated primarily for the treatment of schizophrenia and other central nervous system disorders. This technical guide provides a detailed overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, outlining typical experimental methodologies, and visualizing relevant biological and procedural pathways. Despite showing promise in early clinical development, the compound's progression was halted after failing to meet primary endpoints in Phase III trials. Nevertheless, the data amassed from its extensive preclinical and clinical investigation offer valuable insights for researchers in the field of neuropharmacology and drug development.
Introduction
Pomaglumetad is a potent and selective agonist of mGluR2 and mGluR3, receptors that play a crucial role in modulating glutamatergic neurotransmission. By activating these presynaptic autoreceptors, pomaglumetad reduces the release of glutamate in key brain regions, a mechanism of action that holds therapeutic potential for treating conditions characterized by excessive glutamatergic activity, such as schizophrenia.[1][2] However, the clinical utility of pomaglumetad itself is limited by its poor oral bioavailability in humans, which is reported to be only 3%.[1]
To overcome this limitation, this compound was developed. This prodrug is a methionine amide of pomaglumetad, designed to be more readily absorbed from the gastrointestinal tract via the peptide transporter 1 (PepT1).[1][3][4] Following absorption, this compound is rapidly hydrolyzed to release the active pomaglumetad.[2][3] This strategy significantly improves the oral bioavailability to an estimated 49% in humans.[3]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound and its active metabolite, pomaglumetad, have been characterized in both preclinical animal models and human clinical trials.
Preclinical Pharmacokinetics in Rats
In vivo studies in rats have demonstrated good oral bioavailability of pomaglumetad.
| Parameter | Intravenous Administration | Oral Administration |
| Dose | - | - |
| AUC (0-24h) | 2.9 µgh/mL | 7.2 µgh/mL |
| Cmax | 7.5 µg/mL | 4.0 µg/mL |
| Oral Bioavailability | - | 63% |
| Data from overnight-fasted rats.[1] |
Human Pharmacokinetics
Clinical studies in humans have provided key insights into the pharmacokinetic profile of this compound and pomaglumetad.
| Compound | Parameter | Value |
| This compound | Oral Bioavailability | ~49%[3] |
| Elimination Half-Life | 1.5 - 2.4 hours[3] | |
| Pomaglumetad | Oral Bioavailability | 3%[1] |
| Elimination Half-Life | 2 - 6.2 hours[3] | |
| AUC (single 200 mg dose) | 900 ng*h/mL[1] |
Experimental Protocols
While specific, detailed protocols from individual studies are often proprietary, this section outlines the general methodologies employed in the pharmacokinetic evaluation of a compound like this compound.
Preclinical In Vivo Pharmacokinetic Study
A typical preclinical pharmacokinetic study in rats would involve the following steps:
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Animal Model: Male Sprague-Dawley rats are commonly used. Animals are fasted overnight prior to drug administration to reduce variability in absorption.
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Drug Administration:
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Intravenous (IV): A single bolus dose is administered via the tail vein to determine the pharmacokinetic parameters independent of absorption.
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Oral (PO): A single dose is administered by oral gavage.
-
-
Blood Sampling: Serial blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its active metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, and elimination half-life. Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Human Phase I Clinical Trial (Single Ascending Dose)
The initial evaluation of a new chemical entity in humans typically follows a single ascending dose (SAD) design:
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Study Population: A small cohort of healthy adult volunteers.
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Study Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.
-
Dosing: Subjects receive a single oral dose of this compound or placebo. The dose is escalated in subsequent cohorts of subjects, pending safety and tolerability data from the lower dose cohorts.
-
Pharmacokinetic Sampling: Blood samples are collected at frequent intervals for up to 48-72 hours post-dose to characterize the full concentration-time profile.
-
Bioanalysis: Plasma concentrations of this compound and pomaglumetad are measured using a validated LC-MS/MS assay.
-
Data Analysis: Pharmacokinetic parameters are calculated for each dose level to assess dose proportionality and other key characteristics. Safety and tolerability are closely monitored throughout the study.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound.
Experimental Workflow for a Human Pharmacokinetic Study
Caption: Workflow of a typical Phase I pharmacokinetic study.
Conclusion
This compound represents a rational drug design approach to improve the oral bioavailability of its active moiety, pomaglumetad. The prodrug strategy was successful in significantly enhancing systemic exposure, allowing for its progression into late-stage clinical trials. While this compound ultimately did not demonstrate sufficient efficacy for the treatment of schizophrenia in pivotal studies, the body of pharmacokinetic and bioavailability data generated remains a valuable resource for the scientific community. These findings contribute to a deeper understanding of mGluR2/3 agonist pharmacology and the application of prodrug strategies in central nervous system drug development. Further exploration of this compound or its derivatives in other indications or with different trial designs may yet unlock its therapeutic potential.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Pomaglumetad Methionil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad Methionil (formerly known as LY2140023) is a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, pomaglumetad (LY404039).[1] Developed to overcome the poor oral bioavailability of its active metabolite, this compound has been investigated for its therapeutic potential in a range of neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the preclinical studies of this compound in animal models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound itself is pharmacologically inactive. Following oral administration, it is readily absorbed and metabolized to its active form, pomaglumetad.[1] Pomaglumetad acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors primarily located on presynaptic terminals. The activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This cascade ultimately reduces the release of the excitatory neurotransmitter glutamate in key brain regions.[4] By modulating glutamatergic neurotransmission, this compound indirectly influences dopaminergic and other neurotransmitter systems implicated in various CNS disorders.
Signaling Pathway
The binding of pomaglumetad to presynaptic mGluR2/3 receptors initiates a signaling cascade that modulates neurotransmitter release. The following diagram illustrates this pathway.
Preclinical Studies in Schizophrenia Animal Models
A significant body of preclinical research has focused on the antipsychotic-like effects of this compound, primarily utilizing the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) neurodevelopmental rat model of schizophrenia.
Quantitative Data Summary
| Animal Model | Treatment and Dosing | Key Quantitative Findings | Reference(s) |
| MAM Rat Model | Acute i.p. injection of this compound (1, 3, 10 mg/kg) | Dose-dependently reduced the number of spontaneously active dopamine (B1211576) neurons in the ventral tegmental area (VTA).[3][5] | [3][5][6] |
| Chronic i.p. injection of this compound (3 mg/kg/day for 14 days) | Sustained reduction in the number of spontaneously active VTA dopamine neurons.[3][5] | [3][5][6] | |
| Peripubertal i.p. injection of this compound (3 mg/kg/day from PD 31-40) | Normalized VTA dopamine neuron population activity and ventral hippocampal pyramidal neuron activity in late adolescence and adulthood.[7] | [7] | |
| Amphetamine-induced hyperlocomotion (Rat/Mouse) | Pomaglumetad (active metabolite) | Effective in inhibiting hyperlocomotion.[8] | [8] |
| PCP-induced psychosis model (Rat/Mouse) | Pomaglumetad (active metabolite) | Demonstrated efficacy similar to clozapine.[8] | [8] |
| Conditioned Avoidance Responding (Rat/Mouse) | Pomaglumetad (active metabolite) | Inhibited conditioned avoidance responding.[8] | [8] |
| Pharmacokinetics (Rat) | Oral administration of Pomaglumetad | AUC0-24: 7.2 µgh/mL; Cmax: 4.0 µg/mL; Oral bioavailability: 63%.[8] | [8] |
| Intravenous administration of Pomaglumetad | AUC0-24: 2.9 µgh/mL; Cmax: 7.5 µg/mL.[8] | [8] |
Experimental Protocols
-
Animal Model: Timed-pregnant Sprague-Dawley rats receive a single intraperitoneal (i.p.) injection of MAM (22 mg/kg) on gestational day 17. Control dams receive a saline injection. Offspring are weaned at postnatal day 21 and housed in groups.
-
Drug Administration: this compound is dissolved in saline and administered via i.p. injection at doses ranging from 1 to 10 mg/kg.[3][5]
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Outcome Measures: The primary outcome is typically the assessment of dopamine neuron activity in the VTA using in vivo electrophysiology.[3][5][6]
-
Procedure: Rats are anesthetized (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane) and placed in a stereotaxic frame. A burr hole is drilled over the VTA. A recording microelectrode is lowered into the VTA.
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Data Acquisition: Single-unit extracellular recordings are used to identify and characterize spontaneously active dopamine neurons based on their known electrophysiological properties (e.g., firing rate, waveform).[9][10][11]
-
Analysis: The number of spontaneously active dopamine neurons per electrode track, their mean firing rate, and the percentage of spikes fired in bursts are quantified and compared between treatment groups.[3][5][6]
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure: A conditioned stimulus (CS), such as a tone or light, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild footshock (e.g., 0.5-1.0 mA), through the grid floor. The animal can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Drug Testing: Animals are pre-treated with this compound or vehicle before the test session. The number of successful avoidance responses is recorded.[8]
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical study investigating the antipsychotic-like effects of this compound.
Preclinical Studies in Animal Models of Anxiety
The anxiolytic potential of mGluR2/3 agonists, including pomaglumetad, has been suggested in several preclinical studies.[8][12]
Quantitative Data Summary
No specific quantitative data for this compound in dedicated anxiety models were identified in the reviewed literature. The following table summarizes findings for the active metabolite, pomaglumetad, and other mGluR2/3 agonists.
| Behavioral Test | Animal Model | Treatment and Dosing | Key Findings | Reference(s) |
| Fear-Potentiated Startle | Rodent | Pomaglumetad (active metabolite) | Attenuated fear-potentiated startle.[8] | [8] |
| Marble Burying | Rodent | Pomaglumetad (active metabolite) | Reduced marble burying behavior.[8] | [8] |
| Elevated Plus Maze | Rodent | Other mGluR2/3 agonists | Anxiolytic-like effects (increased time in open arms) have been reported for other mGluR2/3 agonists.[12] | [12] |
| Stress-Induced Hyperthermia | Mouse | Other mGluR2/3 agonists | Anxiolytic-like effects (reduction of stress-induced temperature increase) have been reported for other mGluR2/3 agonists.[13] | [13] |
Experimental Protocols
-
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., light or tone), and a footshock.
-
Procedure:
-
Conditioning: Animals are placed in the chamber and presented with pairings of the CS and a mild footshock US.
-
Testing: After a delay, animals are placed back in the chamber and presented with the acoustic startle stimulus alone or preceded by the CS.
-
-
Measurement: The amplitude of the startle response is measured. Fear-potentiated startle is the increase in startle amplitude in the presence of the CS compared to the startle-alone trials.[14][15][16]
-
Apparatus: A standard rodent cage filled with bedding material, with a number of marbles (e.g., 20-25) evenly spaced on the surface.
-
Procedure: A single mouse is placed in the cage and allowed to explore freely for a set period (e.g., 30 minutes).
-
Measurement: The number of marbles buried (typically defined as at least two-thirds covered by bedding) is counted at the end of the session.[17][18][19]
Preclinical Studies in Animal Models of Parkinson's Disease
The potential of mGluR2/3 agonists in Parkinson's disease is an emerging area of research, though direct preclinical data for this compound is limited.
Quantitative Data Summary
| Animal Model | Treatment and Dosing | Key Quantitative Findings | Reference(s) |
| MPTP-lesioned marmoset | Pomaglumetad (LY-404039, active metabolite) 10 mg/kg, in combination with L-DOPA | Reduced global dyskinesia by 55% and psychosis-like behaviors by 50%. Reduced global parkinsonism by 47%. | [20] |
| 6-OHDA Rat Model | Other mGluR2/3 agonists | Studies with other mGluR2/3 agonists have shown mixed results on motor symptoms. | [21] |
Experimental Protocols
-
Procedure: The neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum of rats, leading to a progressive loss of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[12][21]
-
Behavioral Assessment: Motor deficits are assessed using tests such as apomorphine- or amphetamine-induced rotations, cylinder test for forelimb asymmetry, and tests of skilled motor function.
-
Procedure: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically to mice or non-human primates, causing selective destruction of dopaminergic neurons in the substantia nigra.[22][23][24]
-
Behavioral Assessment: Parkinsonian symptoms are evaluated through motor activity monitoring, rotarod performance, and assessment of bradykinesia and rigidity.
Therapeutic Rationale Across Disorders
The preclinical findings suggest that this compound's ability to modulate glutamate release provides a therapeutic rationale for its investigation in multiple CNS disorders characterized by glutamatergic dysregulation.
Conclusion and Translational Outlook
Preclinical studies in animal models, particularly the MAM model of schizophrenia, provide a solid rationale for the antipsychotic potential of this compound. The compound has demonstrated the ability to normalize aberrant dopamine neuron activity, a key pathophysiological feature of schizophrenia. While clinical trials in broad schizophrenia populations have yielded mixed results,[16][20][25][26] exploratory analyses suggest potential efficacy in specific patient subgroups, such as those early in the course of the illness.[20]
The preclinical evidence for anxiolytic effects, although less direct for this compound itself, is supported by findings with its active metabolite and other mGluR2/3 agonists. Further dedicated studies are warranted to fully characterize its anxiolytic profile. In Parkinson's disease, the promising results with the active metabolite in a primate model suggest that mGluR2/3 agonism could be a valuable therapeutic strategy, particularly for managing L-DOPA-induced complications.
Future research should focus on elucidating the precise role of mGluR2 versus mGluR3 in the observed effects and identifying biomarkers that could predict treatment response in clinical populations. The development of more selective agonists may also help to optimize the therapeutic benefits while minimizing potential side effects. Overall, this compound remains a valuable pharmacological tool for investigating the role of glutamatergic modulation in CNS disorders and holds therapeutic promise, particularly in targeted patient populations.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. S23. This compound NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 9. In vivo Electrophysiology Protocol [protocols.io]
- 10. Methodological standards and functional correlates of depth in vivo electrophysiological recordings in control rodents. A TASK1-WG3 report of the AES/ILAE Translational Task Force of the ILAE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Developing a preclinical model of Parkinson's disease: a study of behaviour in rats with graded 6-OHDA lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurological Disorders: Stress-Induced Hyperthermia | Taconic Biosciences [taconic.com]
- 14. Fear-potentiated startle reveals diminished threat extinction in pathological anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacological analysis of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacological modulation of conditioned fear in the fear-potentiated startle test: a systematic review and meta-analysis of animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Automated Approach for Improving Standardization of the Marble Burying Test Enables Quantification of Burying Bouts and Activity Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Marble-burying behavior test as a murine model of compulsive-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. The PPARgamma agonist pioglitazone is effective in the MPTP mouse model of Parkinson's disease through inhibition of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomaglumetad Methionil: A Deep Dive into its Modulation of Glutamate Dysregulation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pomaglumetad methionil (LY2140023), a prodrug of the active compound pomaglumetad (LY404039), is a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). This technical guide explores the core mechanism of this compound in modulating glutamate dysregulation, a key pathophysiological feature implicated in several neuropsychiatric disorders, including schizophrenia. By acting on presynaptic mGluR2/3, pomaglumetad reduces excessive glutamate release, thereby restoring synaptic homeostasis. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. While clinical trials have yielded mixed results, preclinical evidence strongly supports the potential of this compound in normalizing aberrant neuronal activity, particularly in a hyperglutamatergic state.
Mechanism of Action
Pomaglumetad is a potent and selective agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) primarily located on presynaptic terminals of glutamatergic neurons.[1] Activation of these receptors by pomaglumetad initiates a signaling cascade that ultimately leads to a reduction in the release of glutamate into the synaptic cleft.[1] This mechanism is particularly relevant in conditions characterized by excessive glutamatergic neurotransmission.
The primary signaling pathway involves the activation of the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), which is known to be involved in the phosphorylation of proteins that facilitate neurotransmitter release.[3] Beyond the canonical cAMP pathway, mGluR2/3 activation has also been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the binding affinity of pomaglumetad and its effects on neuronal activity.
Table 1: Receptor Binding Affinity of Pomaglumetad (LY404039)
| Receptor | Binding Affinity (Ki) in nM | Species | Reference |
| mGluR2 | 149 ± 11 | Human | [1] |
| mGluR3 | 92 ± 14 | Human | [1] |
Table 2: Preclinical Efficacy of this compound in a Rat Model of Schizophrenia (MAM Model)
| Treatment Group | Number of Spontaneously Active Dopamine (B1211576) Neurons in VTA (Mean ± SEM) | % Change from Vehicle | Reference |
| Saline + Vehicle | ~12 | - | [4] |
| MAM + Vehicle | ~20 | +67% | [4] |
| MAM + Pomaglumetad (1 mg/kg) | ~15 | -25% | [4] |
| MAM + Pomaglumetad (3 mg/kg) | ~13 | -35% | [4] |
| MAM + Pomaglumetad (10 mg/kg) | ~10 | -50% | [4] |
Note: Data are estimated from graphical representations in the cited literature and represent the dose-dependent reduction in the number of spontaneously active dopamine neurons in the ventral tegmental area (VTA) of methylazoxymethanol (B1197960) acetate (B1210297) (MAM) treated rats, an animal model of schizophrenia.
Experimental Protocols
In Vivo Microdialysis for Extracellular Glutamate Measurement
This protocol is designed to measure the effect of this compound on extracellular glutamate levels in the striatum or prefrontal cortex of awake, freely moving rats.
1. Materials:
-
Microdialysis probes (e.g., CMA 12)
-
A stereotaxic frame
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF) containing: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, buffered to pH 7.4.[5]
-
This compound dissolved in a suitable vehicle.
-
High-performance liquid chromatography (HPLC) system with fluorescence detection.
-
O-phthaldialdehyde (OPA) reagent for derivatization.
2. Procedure:
-
Probe Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum or prefrontal cortex) using stereotaxic coordinates. Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[5]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for at least 2-3 hours to establish a stable baseline of extracellular glutamate.
-
Drug Administration: Administer this compound (e.g., intraperitoneally) at the desired doses.
-
Post-treatment Collection: Continue to collect dialysate samples at the same intervals for several hours post-administration.
-
Sample Analysis: Derivatize the glutamate in the dialysate samples with OPA reagent. Analyze the samples using HPLC with fluorescence detection to quantify glutamate concentrations.[6]
-
Data Analysis: Express the glutamate concentrations as a percentage of the mean baseline values for each animal.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol allows for the investigation of this compound's effect on synaptic transmission and glutamate-mediated currents in individual neurons.
1. Materials:
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF) for slicing and recording (composition as above, continuously bubbled with 95% O2 / 5% CO2).
-
Intracellular solution for the patch pipette containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Borosilicate glass capillaries for pulling patch pipettes.
2. Procedure:
-
Brain Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold aCSF.
-
Incubation: Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Recording: Place a slice in the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Patching: Under visual guidance (e.g., DIC microscopy), approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (GΩ seal) with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.
-
Data Acquisition: Record synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or membrane currents in voltage-clamp or current-clamp mode.
-
Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at various concentrations.
-
Data Analysis: Analyze the changes in the amplitude, frequency, and kinetics of synaptic currents or changes in membrane potential in response to the drug.
Forskolin-Stimulated cAMP Accumulation Assay
This in vitro assay is used to confirm the functional activity of this compound at mGluR2/3 by measuring its ability to inhibit adenylyl cyclase.
1. Materials:
-
Cell line expressing recombinant human mGluR2 or mGluR3 (e.g., CHO or HEK293 cells).
-
Cell culture medium and reagents.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. Procedure:
-
Cell Culture: Culture the mGluR2/3-expressing cells to the desired confluency in multi-well plates.
-
Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Drug Treatment: Add this compound at various concentrations to the cells and incubate for a defined period.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: mGluR2/3 signaling cascade initiated by pomaglumetad.
Caption: Workflow for in vivo microdialysis experiment.
Caption: Workflow for forskolin-stimulated cAMP assay.
Conclusion
This compound represents a targeted therapeutic approach for conditions associated with glutamate dysregulation. Its selective agonism at presynaptic mGluR2/3 provides a clear mechanism for reducing excessive glutamatergic neurotransmission. While the translation of preclinical findings to clinical efficacy in broad patient populations has been challenging, the data presented in this guide underscore the compound's potential to restore synaptic balance. Further research, potentially focusing on patient stratification and biomarkers of glutamate hyperactivity, may yet unlock the full therapeutic value of this compound. The detailed protocols and visualizations provided herein are intended to facilitate such future investigations by the scientific community.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 6. Glutamate modulates dopamine release in the striatum as measured by brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trajectory of a Novel Antipsychotic: A Technical History of LY2140023 (Pomaglumetad Methionil)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2140023, also known as pomaglumetad methionil, represents a significant exploration into non-dopaminergic pathways for the treatment of schizophrenia. This technical guide provides an in-depth overview of its discovery, mechanism of action, and clinical development trajectory. The compound, a prodrug of the potent and selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist LY404039, was developed by Eli Lilly and Company with the aim of modulating the dysregulated glutamatergic neurotransmission implicated in the pathophysiology of schizophrenia.[1][2][3] Despite initial promise, the development of LY2140023 for schizophrenia was halted by Eli Lilly after facing challenges in late-stage clinical trials.[3] The rights to the compound were later licensed to Denovo Biopharma, which is exploring a biomarker-guided approach for its further development.[1]
Discovery and Preclinical Development
The journey of LY2140023 began with the identification of its active moiety, LY404039. Research into the role of glutamate in schizophrenia led to the investigation of mGluR2/3 as potential therapeutic targets.[4] These receptors are predominantly presynaptic and act as autoreceptors to inhibit glutamate release, offering a mechanism to dampen excessive glutamatergic activity.[5][6]
LY404039 emerged as a potent and selective agonist for mGluR2 and mGluR3.[7][8] However, it exhibited poor oral bioavailability.[2] To overcome this limitation, LY2140023, a methionine prodrug, was synthesized.[9] This modification significantly improved its absorption and bioavailability, allowing for oral administration.[10]
Preclinical Pharmacology
Preclinical studies demonstrated the antipsychotic-like potential of LY404039 in various animal models of psychosis, such as those induced by phencyclidine (PCP) and amphetamine.[11][12] These models are designed to mimic certain aspects of schizophrenia, including hyperlocomotion.[9][12] The effects of LY404039 in these models were shown to be mediated through the activation of mGluR2.[12]
Table 1: Preclinical Data for LY404039 (Active Moiety of LY2140023)
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| mGluR2 (human, recombinant) | 149 nM | CHO cells | [7][8] |
| mGluR3 (human, recombinant) | 92 nM | CHO cells | [7][8] |
| Functional Activity (EC50) | |||
| mGluR2 (human, recombinant) | 23 nM | Forskolin-stimulated cAMP formation | [7] |
| mGluR3 (human, recombinant) | 48 nM | Forskolin-stimulated cAMP formation | [7] |
| Pharmacokinetics (LY404039) | |||
| Oral Bioavailability | 3% | Humans | [2] |
| Pharmacokinetics (LY2140023) | |||
| Oral Bioavailability (as LY404039) | ~49% | Humans | [10] |
Mechanism of Action and Signaling Pathway
LY2140023 is devoid of intrinsic biological activity and is rapidly hydrolyzed in the body to its active form, LY404039.[2][13] LY404039 acts as an agonist at mGluR2 and mGluR3, which are G protein-coupled receptors (GPCRs) linked to the Gi/o signaling pathway.[7][14]
Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][14] This signaling cascade ultimately modulates downstream effectors, including the inhibition of voltage-sensitive calcium channels and activation of potassium channels.[7][14] The primary therapeutic effect is believed to stem from the reduction of presynaptic glutamate release in key brain regions.[4][13] Additionally, evidence suggests that mGluR2/3 activation can influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[7][14]
Caption: mGluR2/3 signaling pathway activated by LY404039.
Clinical Development
The clinical development of LY2140023 for schizophrenia involved several Phase 2 and Phase 3 trials.
Phase 2 Studies
An initial proof-of-concept Phase 2 study (HBBD) suggested that LY2140023 was effective in improving both positive and negative symptoms of schizophrenia compared to placebo.[14][15] However, a subsequent larger Phase 2 dose-ranging study (HBBI) yielded inconclusive results, with a high placebo response rate.[14][16] A long-term, open-label Phase 2 safety study (HBBR; NCT00845026) was also conducted.[15][17]
Table 2: Overview of Key Phase 2 Clinical Trials of LY2140023 in Schizophrenia
| Study ID (NCT) | Phase | Design | N | Treatment Arms | Primary Outcome | Key Findings | Reference |
| HBBD | 2 | Randomized, double-blind, placebo- and active-controlled | 196 | LY2140023 (40 mg BID), Olanzapine (15 mg QD), Placebo | Change in PANSS Total Score | Statistically significant improvement with LY2140023 vs. placebo. | [4][14] |
| HBBI | 2 | Randomized, double-blind, placebo- and active-controlled, dose-ranging | 669 | LY2140023 (5, 20, 40, 80 mg BID), Olanzapine (15 mg QD), Placebo | Change in PANSS Total Score | Inconclusive; no separation from placebo for LY2140023 or olanzapine. | [14][16] |
| HBBR (NCT00845026) | 2 | Randomized, open-label, comparative safety | 261 | LY2140023 (40 mg BID) vs. Standard of Care (SOC) | Time to discontinuation due to lack of tolerability | No significant difference in time to discontinuation for tolerability vs. SOC. | [15][17] |
Phase 3 Program and Discontinuation
The Phase 3 program for LY2140023 included pivotal trials such as HBBN and an adjunctive treatment study (HBCO).[3][18] A futility analysis of the HBBN study indicated that it was unlikely to meet its primary efficacy endpoint, leading Eli Lilly to discontinue the development of this compound for schizophrenia in 2012.[3][18] The decision was not based on safety concerns.[3][18] Another Phase 3 study (NCT01328093) comparing LY2140023 to aripiprazole (B633) was also stopped early.[1][19]
Table 3: Overview of Key Phase 3 Clinical Trials of LY2140023 in Schizophrenia
| Study ID (NCT) | Phase | Design | N | Treatment Arms | Primary Outcome | Key Findings | Reference |
| HBBN | 3 | Pivotal efficacy and safety study | - | LY2140023 vs. Placebo | - | Terminated due to futility analysis. | [3][18] |
| HBCO | 2 | Adjunctive treatment with atypical antipsychotics | - | LY2140023 vs. Placebo | - | Did not meet its primary endpoint. | [3][18] |
| NCT01328093 | 3 | Multicenter, randomized, double-blind comparison | 678 | This compound vs. Aripiprazole | Change in weight | Stopped early due to program discontinuation. | [1][19] |
| H8Y-MC-HBBM (NCT01086748) | 2 | Multicenter, double-blind, placebo-controlled comparator | 1013 | LY2140023 (40mg BID, 80mg BID), Risperidone (2mg BID), Placebo | Change in PANSS Total Score | Did not demonstrate efficacy. (p=0.154 for 40mg, p=0.698 for 80mg vs. placebo) | [15][20] |
Experimental Protocols
Preclinical: Phencyclidine (PCP)-Induced Hyperlocomotion Model
This widely used animal model assesses the potential antipsychotic activity of a compound by measuring its ability to reverse the increase in locomotor activity induced by the NMDA receptor antagonist PCP.[9][21]
Protocol Outline:
-
Animal Acclimation: Male rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arenas equipped with infrared beams to detect movement) for a specified period (e.g., 30-60 minutes).[13][22]
-
Compound Administration: The test compound (e.g., LY404039) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
PCP Administration: After a predetermined pretreatment time, animals are administered PCP (e.g., 2.5-5 mg/kg, i.p.) to induce hyperlocomotion.[23]
-
Locomotor Activity Recording: Locomotor activity is recorded for a set duration (e.g., 60-90 minutes) immediately following PCP administration.[13][23]
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups to assess the inhibitory effect of the test compound on PCP-induced hyperactivity.
Caption: Workflow for PCP-induced hyperlocomotion model.
Clinical: Randomized Controlled Trial (NCT01086748)
This Phase 2 study evaluated the efficacy and safety of two doses of LY2140023 compared to placebo in patients with an acute exacerbation of schizophrenia.[15][20]
Protocol Outline:
-
Patient Screening and Enrollment: Adult patients (ages 18-65) with a DSM-IV-TR diagnosis of schizophrenia experiencing an acute exacerbation of symptoms are screened for eligibility based on inclusion and exclusion criteria.[2][20]
-
Placebo Lead-in: Enrolled patients undergo a one-week single-blind placebo lead-in period.[20]
-
Randomization: Patients are randomized in a 2:2:2:1 ratio to receive one of the following treatments for 6 weeks:
-
LY2140023 40 mg twice daily (BID)
-
LY2140023 80 mg BID
-
Risperidone 2 mg BID (as an active comparator)
-
Placebo[20]
-
-
Efficacy and Safety Assessments: The primary efficacy endpoint is the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[20] Safety and tolerability are assessed through monitoring of adverse events, vital signs, and laboratory tests.
-
Statistical Analysis: A mixed model repeated measures (MMRM) analysis is used to compare the change in PANSS total scores between the LY2140023 groups and the placebo group.[15]
Caption: Workflow for a randomized controlled clinical trial.
Future Directions: A Biomarker-Driven Approach
Following the discontinuation of development by Eli Lilly, Denovo Biopharma acquired the rights to LY2140023 (now referred to as DB103).[24] Denovo's strategy focuses on a precision medicine approach, utilizing their proprietary platform to identify genetic biomarkers that can predict patient response to treatment.[25][26] This approach has been successfully applied to other compounds in their pipeline, such as DB104 (liafensine) for treatment-resistant depression with the ANK3 biomarker.[16][26] For DB103, Denovo is currently engaged in biomarker discovery to identify a subpopulation of schizophrenia patients who may benefit from this novel glutamatergic modulator.[24] The identification of a predictive biomarker could potentially revive the clinical development of this compound and offer a new therapeutic option for a targeted patient group.
Conclusion
The development of LY2140023 represents a pioneering effort to target the glutamatergic system for the treatment of schizophrenia. While it did not achieve its primary endpoints in pivotal trials, leading to its discontinuation by Eli Lilly, the story of LY2140023 is not necessarily over. The ongoing work by Denovo Biopharma to identify a predictive biomarker highlights a modern approach to drug development, where understanding the genetic basis of treatment response can potentially unlock the therapeutic value of compounds that were unsuccessful in broader patient populations. The journey of LY2140023 underscores both the challenges and the evolving strategies in the quest for novel and more effective treatments for schizophrenia.
References
- 1. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 5. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. imrpress.com [imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Phencyclidine Disrupts Neural Coordination and Cognitive Control by Dysregulating Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One moment, please... [b-neuro.com]
- 14. Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A double-blind, placebo-controlled comparator study of LY2140023 monohydrate in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Denovo Biopharma [denovobiopharma.com]
- 17. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LY2140023 – Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 20. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Increased phencyclidine-induced hyperactivity following cortical cholinergic denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Denovo Biopharma [denovobiopharma.com]
- 25. Denovo Biopharma Homepage [denovobiopharma.com]
- 26. Denovo Biopharma Announces Formation of Neuroscience [globenewswire.com]
A Deep Dive into the Pharmacology of Pomaglumetad Methionil and its Active Moiety, LY404039
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Pomaglumetad methionil (formerly LY2140023) is a prodrug of LY404039, a potent and selective agonist of the group II metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). Developed to overcome the poor oral bioavailability of LY404039, this compound was investigated as a novel, non-dopaminergic therapeutic for schizophrenia. While showing promise in early clinical trials, it ultimately failed to demonstrate sufficient efficacy in Phase III studies. This guide provides a comprehensive technical overview of the pharmacology of both this compound and LY404039, detailing their mechanism of action, key in vitro and in vivo data, and the experimental methodologies used for their characterization.
Introduction: The Rationale for Targeting mGluR2/3
The glutamate hypothesis of schizophrenia posits that a dysfunction in glutamatergic neurotransmission contributes to the pathophysiology of the disorder. Group II metabotropic glutamate receptors, mGluR2 and mGluR3, are predominantly located presynaptically, where their activation leads to an inhibition of glutamate release.[1] By acting as an agonist at these receptors, LY404039 was hypothesized to normalize excessive glutamatergic activity, thereby offering a novel therapeutic approach for schizophrenia that is distinct from the dopamine (B1211576) D2 receptor antagonism of traditional antipsychotics.[1][2] LY404039 is a selective agonist for mGluR2/3 receptors and has demonstrated antipsychotic potential in animal studies.[3] To address the low oral bioavailability of LY404039 in humans, the methionine prodrug, this compound, was developed.[1]
This compound: The Prodrug Approach
This compound is an oral prodrug that is readily absorbed and subsequently hydrolyzed to release the active compound, LY404039.[2] This strategy significantly enhances the systemic exposure to LY404039 following oral administration.[4]
Pharmacokinetic Profile
The pharmacokinetic properties of both the prodrug and the active moiety have been characterized in preclinical and clinical settings.
| Parameter | This compound (LY2140023) | LY404039 (Pomaglumetad) | Species | Reference |
| Oral Bioavailability | Not directly applicable (prodrug) | ~3% | Human | [1] |
| Systemic Exposure (following oral this compound) | - | Significantly increased compared to oral LY404039 | Human | [1] |
| Elimination Half-life | 1.5 - 2.4 hours | 2.0 - 6.2 hours | Human | [5] |
LY404039: The Active Pharmacological Agent
LY404039 is a potent and selective agonist at mGluR2 and mGluR3. Its pharmacological activity has been extensively characterized through a variety of in vitro and in vivo assays.
In Vitro Pharmacology
The binding affinity and functional potency of LY404039 at human mGluR2 and mGluR3 have been determined using radioligand binding and functional assays.
| Assay | Receptor | Value | Units | Reference |
| Radioligand Binding (Ki) | hmGluR2 | 149 | nM | [4] |
| hmGluR3 | 92 | nM | [4] | |
| cAMP Formation (EC50) | hmGluR2 | 23 | nM | [4] |
| hmGluR3 | 48 | nM | [4] |
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the antipsychotic-like and anxiolytic-like effects of LY404039.
| Animal Model | Effect of LY404039 | Dose Range | Species | Reference |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Attenuation of hyperlocomotion | 10 mg/kg | Rat | [6] |
| Amphetamine-Induced Hyperlocomotion | Attenuation of hyperlocomotion | 3-30 mg/kg | Rat | [6] |
| Conditioned Avoidance Responding | Inhibition of responding | 3-10 mg/kg | Rat | [6] |
| Fear-Potentiated Startle | Reduction in startle response | 3-30 µg/kg | Rat | [6] |
| Marble Burying | Reduction in burying behavior | 3-10 mg/kg | Mouse | [6] |
Furthermore, in vivo microdialysis studies have shown that LY404039 can modulate neurotransmitter systems implicated in schizophrenia.
| Brain Region | Neurotransmitter/Metabolite | Effect of LY404039 (10 mg/kg) | Species | Reference |
| Prefrontal Cortex | Dopamine | Increased release/turnover | Rat | [6] |
| Serotonin | Increased release/turnover | Rat | [6] |
Signaling Pathways and Mechanism of Action
Activation of presynaptic mGluR2/3 by LY404039 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately leads to a decrease in glutamate release from the presynaptic terminal.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Pomaglumetad to Metabotropic Glutamate Receptors (mGluRs): A Technical Guide
Introduction
Pomaglumetad Methionil (also known as LY2140023) is an orally administered prodrug that, upon absorption, is hydrolyzed to its active metabolite, Pomaglumetad (LY404039)[1][2]. Pomaglumetad is an amino acid analog that functions as a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors, specifically mGluR2 and mGluR3[3][4]. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating glutamatergic neurotransmission. By activating presynaptic mGluR2/3, Pomaglumetad reduces the release of glutamate in key brain regions, a mechanism of action investigated for the treatment of schizophrenia and other neuropsychiatric disorders[1][5]. This technical guide provides an in-depth overview of the in vitro binding affinity of Pomaglumetad for mGluRs, details the associated signaling pathways, and outlines the experimental protocols used for these determinations.
Binding Affinity Profile of Pomaglumetad (LY404039)
The binding affinity of a ligand for its receptor is a measure of the strength of the interaction between them. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
The specific binding affinity of Pomaglumetad (LY404039) has been determined for human cloned mGlu receptors. The data reveals a high selectivity for mGluR2 and mGluR3, with no significant affinity for other mGluR subtypes or various other neurotransmitter receptors[4].
Table 1: In Vitro Binding Affinity of Pomaglumetad (LY404039) at Human mGluRs
| Receptor Subtype | Binding Affinity (Ki) in nM |
|---|---|
| mGluR2 | 149 ± 11 |
| mGluR3 | 92 ± 14 |
Data sourced from research on human cloned mGlu receptors[4].
Prodrug to Active Compound Conversion
This compound was developed as a prodrug to overcome the low oral bioavailability of the active compound, Pomaglumetad[4]. Once administered orally, it is efficiently absorbed and rapidly hydrolyzed, releasing Pomaglumetad into circulation.
Caption: Logical workflow of this compound conversion.
mGluR2/3 Signaling Pathways
As Group II mGluRs, mGluR2 and mGluR3 are coupled to the inhibitory G-protein, Gαi/o[6]. The activation of these receptors by an agonist like Pomaglumetad initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.
The canonical pathway involves the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of Protein Kinase A (PKA)[7][8]. Additionally, the Gβγ subunits released upon G-protein activation can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels (Ca²⁺) and the activation of potassium channels (K⁺)[7][9]. This combined action decreases neurotransmitter release and hyperpolarizes the neuron.
Caption: Signaling pathway of mGluR2/3 activation by Pomaglumetad.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki) is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., Pomaglumetad) to displace a radiolabeled ligand from the target receptor.
Objective: To determine the affinity (Ki) of Pomaglumetad for mGluR2 and mGluR3.
Materials:
-
Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing human mGluR2 or mGluR3.
-
Radioligand: A high-affinity mGluR2/3 antagonist radioligand, such as [³H]-LY341495.
-
Competitor: Pomaglumetad (LY404039) at a range of concentrations.
-
Assay Buffer: Tris-HCl buffer containing divalent cations (e.g., Ca²⁺ and Mg²⁺), which can be essential for agonist binding[10].
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: To measure radioactivity.
Generalized Protocol:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the assay components in the following order:
-
Assay buffer.
-
A range of concentrations of unlabeled Pomaglumetad.
-
A fixed, low concentration of the radioligand ([³H]-LY341495), typically near its dissociation constant (Kd).
-
The cell membrane preparation.
-
-
Control Wells:
-
Total Binding: Contains membranes, radioligand, and buffer (no competitor).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, potent, unlabeled mGluR2/3 ligand to block all specific binding.
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient period to reach binding equilibrium (e.g., 60 minutes)[11].
-
Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by filtering the contents of each well through the glass fiber filters using a cell harvester. The receptors and bound radioligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the Pomaglumetad concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Pomaglumetad that displaces 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 5. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 10. Distribution and abundance of metabotropic glutamate receptor subtype 2 in rat brain revealed by [3H]LY354740 binding in vitro and quantitative radioautography: correlation with the sites of synthesis, expression, and agonist stimulation of [35S]GTPgammas binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Neuroprotective Properties of mGluR2/3 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the neuroprotective properties of metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) agonists. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanisms of action, experimental validation, and therapeutic potential of these compounds.
Executive Summary
Glutamate-mediated excitotoxicity is a key pathological mechanism in a range of acute and chronic neurodegenerative disorders. Metabotropic glutamate receptors, particularly the group II receptors mGluR2 and mGluR3, have emerged as promising therapeutic targets for neuroprotection. Agonists of mGluR2/3 exert their protective effects through a dual mechanism: presynaptically, they inhibit the excessive release of glutamate, and postsynaptically, they activate signaling pathways that promote cell survival and reduce inflammation. This guide summarizes the key preclinical evidence supporting the neuroprotective efficacy of mGluR2/3 agonists, details the experimental protocols used to evaluate these effects, and visualizes the underlying molecular pathways.
Mechanism of Action of mGluR2/3 Agonists in Neuroprotection
Activation of mGluR2 and mGluR3, which are Gi/o-coupled receptors, initiates a cascade of intracellular events that collectively contribute to neuroprotection.
2.1 Presynaptic Inhibition of Glutamate Release: Located predominantly on presynaptic terminals, mGluR2/3 autoreceptors and heteroreceptors act as a negative feedback mechanism.[1] Upon activation by agonists, the associated Gi/o proteins inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[2] This reduction in cAMP attenuates the activity of protein kinase A (PKA), which in turn modulates voltage-gated calcium channels to reduce calcium influx and, consequently, the release of glutamate into the synaptic cleft.[3] This is a primary mechanism by which these agonists prevent the overstimulation of postsynaptic glutamate receptors and subsequent excitotoxicity.[1][4]
2.2 Glial-Neuronal Interactions and Neurotrophic Factor Release: mGluR3 is significantly expressed on glial cells, particularly astrocytes.[5] Activation of astrocytic mGluR3 has been shown to stimulate the synthesis and release of neurotrophic factors, such as Transforming Growth Factor-β (TGF-β) and Brain-Derived Neurotrophic Factor (BDNF).[6][7][8] These factors can then act on neighboring neurons to promote survival and resilience against insults. This glial-neuronal communication pathway is a critical component of the neuroprotective effects observed with mGluR2/3 agonists.[5][7]
2.3 Postsynaptic Signaling Pathways: While less prominent than presynaptic receptors, postsynaptic mGluR2/3 can also contribute to neuroprotection. Their activation has been linked to the modulation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)-Akt pathways.[6] These pathways are central to regulating cell survival, apoptosis, and inflammatory responses. Activation of the PI3K/Akt pathway, for instance, can lead to the inhibition of pro-apoptotic proteins and the promotion of cell survival genes.[9]
Quantitative Data on Neuroprotective Effects
The following tables summarize the quantitative data from key preclinical studies investigating the neuroprotective effects of various mGluR2/3 agonists in different models of neurodegeneration.
Table 1: In Vivo Neuroprotection Data for mGluR2/3 Agonists
| Agonist | Animal Model | Injury Model | Dosage & Administration | Key Findings | Reference |
| LY379268 | Gerbil | Global Cerebral Ischemia (BCAO) | 10 mg/kg, i.p. (30 min post-occlusion) | Almost complete prevention of CA1 hippocampal neuronal loss (P < 0.001). | [10] |
| LY379268 | Rat | Focal Cerebral Ischemia (MCAO) | 10 or 20 mg/kg, i.p. | No significant reduction in infarct size. | [10] |
| LY379268 | Rat | Traumatic Brain Injury (CCI) | 10 mg/kg, i.p. (30 min post-injury) | 56% reduction in cortical contusion volume at 7 days. | |
| LY379268 | Rat | NMDA-induced Excitotoxicity | Local or systemic injection | Protection against striatal GABAergic neuronal loss. | [5] |
| DCG-IV | Rat | Traumatic Brain Injury (FPI) | 500 fmol, intracranial injection | Significant reduction in Fluoro-Jade-positive degenerating neurons (P < 0.001). | [11] |
| LY354740 | Gerbil | Global Cerebral Ischemia (BCAO) | Systemic injection | Significant neuroprotection in hippocampal CA1 neurons. | [5] |
Table 2: In Vitro Neuroprotection Data for mGluR2/3 Agonists
| Agonist | Cell/Tissue Model | Injury Model | Concentration | Key Findings | Reference |
| LY379268 | Rat Cortical Cultures | NMDA-induced Excitotoxicity | Not specified | Prevention of excitotoxicity. | [5] |
| DCG-IV, 4C3HPG, L-CCG-I, 1S,3R-ACPD | Mouse Cortical Cultures | NMDA-induced Excitotoxicity | Not specified | Protection against NMDA toxicity. | [5] |
| NAAG | Cultured Cortical Neurons | NMDA-induced Excitotoxicity | Not specified | Protection against NMDA toxicity. | [5] |
| Group II Agonists | Rat Neuronal-Glial Cultures | Traumatic Injury | Not specified | Significant decrease in LDH release. | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly cited in the study of mGluR2/3 agonist-mediated neuroprotection.
4.1 In Vivo Models of Neurodegeneration
4.1.1 Global Cerebral Ischemia: Bilateral Common Carotid Artery Occlusion (BCAO) in Gerbils
-
Animal Preparation: Adult Mongolian gerbils are anesthetized, typically with an inhalant anesthetic like isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made to expose both common carotid arteries. The arteries are carefully isolated from the surrounding nerves and tissues.
-
Induction of Ischemia: Aneurysm clips are placed on both common carotid arteries to induce global cerebral ischemia for a defined period, commonly 5 minutes.
-
Reperfusion: The clips are removed to allow for reperfusion of the brain.
-
Drug Administration: The mGluR2/3 agonist (e.g., LY379268) or vehicle is administered intraperitoneally at specified times relative to the ischemic insult (e.g., 30 minutes post-occlusion).
-
Post-operative Care and Analysis: Animals are monitored for recovery. After a survival period (e.g., 5-7 days), brains are harvested for histological analysis (e.g., Nissl staining, TUNEL assay) to quantify neuronal damage, particularly in the vulnerable CA1 region of the hippocampus.
4.1.2 Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Preparation: Rats are anesthetized, and body temperature is maintained.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Induction of Occlusion: A nylon monofilament is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery. The occlusion is typically maintained for 60-90 minutes.
-
Reperfusion: The filament is withdrawn to allow for reperfusion.
-
Drug Administration: The test compound is administered as per the study design.
-
Analysis: After a set survival period (e.g., 24-48 hours), the brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct volume.
4.1.3 Traumatic Brain Injury: Lateral Fluid Percussion Injury (LFPI) in Rats
-
Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.
-
Surgical Procedure: A craniectomy is performed over the parietal cortex, leaving the dura mater intact. A rigid tube is fixed over the craniectomy site.
-
Induction of Injury: The tube is connected to a fluid-filled reservoir. A pendulum strikes a piston on the reservoir, delivering a fluid pulse to the dural surface, causing a controlled brain injury.
-
Drug Administration: The mGluR2/3 agonist is administered at a predetermined time point post-injury.
-
Analysis: Neurological function is assessed using behavioral tests (e.g., motor function, cognitive tasks). Histological analysis is performed to determine the extent of tissue damage and neuronal loss.
4.2 In Vitro Models and Assays
4.2.1 NMDA-Induced Excitotoxicity in Cortical Cultures
-
Cell Culture: Primary cortical neurons are isolated from embryonic rodents and cultured for a specified period (e.g., 10-14 days in vitro).
-
Drug Pre-treatment: Cultures are pre-incubated with the mGluR2/3 agonist or vehicle for a defined duration.
-
Induction of Excitotoxicity: The culture medium is replaced with a solution containing a toxic concentration of N-methyl-D-aspartate (NMDA) (e.g., 100-300 µM) for a short period (e.g., 15-30 minutes).
-
Washout and Recovery: The NMDA-containing medium is removed, and the cells are returned to their original culture medium.
-
Assessment of Cell Death: After 24 hours, cell viability is assessed using methods such as the Lactate Dehydrogenase (LDH) assay or by counting surviving neurons stained with markers like NeuN or MAP2.
4.2.2 Lactate Dehydrogenase (LDH) Assay
-
Sample Collection: At the end of the experiment, the cell culture supernatant is collected.
-
Lysis of Remaining Cells: A lysis buffer is added to the remaining cells to determine the maximum LDH release.
-
Reaction Setup: The supernatant and lysate samples are added to a 96-well plate. A reaction mixture containing lactate, NAD+, and a tetrazolium salt is added to each well.
-
Measurement: The plate is incubated, and the formation of a colored formazan (B1609692) product, which is proportional to the amount of LDH, is measured spectrophotometrically.
-
Calculation: Cytotoxicity is calculated as the percentage of LDH in the supernatant relative to the total LDH (supernatant + lysate).
4.2.3 TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
-
Tissue/Cell Preparation: Brain sections or cultured cells are fixed and permeabilized.
-
Enzymatic Labeling: The samples are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT incorporates the labeled dUTPs onto the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: If a fluorescently labeled dUTP is used, the signal can be directly visualized. For BrdUTP, a secondary antibody conjugated to a fluorophore or an enzyme for colorimetric detection is used.
-
Microscopy and Quantification: The number of TUNEL-positive cells is counted using fluorescence or light microscopy to determine the apoptotic index.
4.2.4 Western Blot for Signaling Pathway Analysis (MAPK and PI3K/Akt)
-
Protein Extraction: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated (activated) and total forms of the proteins of interest (e.g., p-ERK, ERK, p-Akt, Akt).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands is quantified using densitometry, and the ratio of phosphorylated to total protein is calculated to determine the level of pathway activation.
Visualizations: Signaling Pathways and Experimental Workflows
5.1 Signaling Pathway of mGluR2/3 Agonist-Mediated Neuroprotection
Caption: Signaling pathways activated by mGluR2/3 agonists leading to neuroprotection.
5.2 Experimental Workflow for In Vivo Neuroprotection Study (BCAO Model)
Caption: Workflow for assessing neuroprotection in the BCAO model of global cerebral ischemia.
5.3 Experimental Workflow for In Vitro Excitotoxicity Assay
Caption: Workflow for assessing neuroprotection against NMDA-induced excitotoxicity in vitro.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the neuroprotective potential of mGluR2/3 agonists across a variety of preclinical models of neurological disorders. Their multifaceted mechanism of action, which includes reducing glutamate excitotoxicity, promoting the release of neurotrophic factors, and modulating cell survival pathways, makes them attractive candidates for therapeutic development.
Future research should focus on several key areas:
-
Receptor Subtype Selectivity: Delineating the specific contributions of mGluR2 versus mGluR3 to neuroprotection is crucial. The development of subtype-selective agonists will be instrumental in this effort and may lead to therapies with improved efficacy and side-effect profiles.[13][14]
-
Translational Studies: While preclinical data are promising, the translation of these findings to clinical success remains a challenge. Rigorous clinical trials are needed to evaluate the safety and efficacy of mGluR2/3 agonists in patient populations with acute and chronic neurodegenerative diseases.
-
Combination Therapies: Investigating the synergistic effects of mGluR2/3 agonists with other neuroprotective agents could lead to more effective treatment strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. NMDA excitotoxicity assay and immunohistochemistry [bio-protocol.org]
- 3. An In Vivo Study of a Rat Fluid-Percussion-Induced Traumatic Brain Injury Model with [11C]PBR28 and [18F]flumazenil PET Imaging | MDPI [mdpi.com]
- 4. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 6. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. clyte.tech [clyte.tech]
- 10. Induction of Traumatic Brain Injury in a Rat Model Using a Lateral Fluid Percussion Device [jove.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 13. Lateral fluid percussion injury: A rat model of experimental traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling Fluid Percussion Injury - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Pomaglumetad Methionil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving Pomaglumetad Methionil, a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes mGluR2 and mGluR3. This document details its mechanism of action, pharmacokinetic profile, and methodologies for assessing its efficacy in preclinical models of schizophrenia.
Introduction
This compound (also known as LY2140023) is the methionine prodrug of pomaglumetad (LY404039).[1] The prodrug formulation was developed to improve the low oral bioavailability of the parent compound.[2] Pomaglumetad acts as a selective agonist at group II metabotropic glutamate receptors (mGluR2 and mGluR3), which are primarily located presynaptically and modulate glutamatergic neurotransmission.[1][2] By activating these receptors, pomaglumetad reduces the presynaptic release of glutamate, offering a non-dopaminergic therapeutic approach for conditions like schizophrenia.[1][2][3] Preclinical studies have demonstrated its potential antipsychotic effects in various animal models.[2][4]
Mechanism of Action: mGluR2/3 Signaling Pathway
This compound, through its active metabolite pomaglumetad, exerts its effects by activating mGluR2 and mGluR3. These receptors are coupled to the Gαi/o class of G-proteins.[5][6][7] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently decreases the activity of protein kinase A (PKA).[5][7][8] The reduction in PKA activity is a key mechanism through which mGluR2/3 activation presynaptically inhibits the release of glutamate. Additionally, the Gβγ subunits of the G-protein can directly modulate ion channels, further contributing to the regulation of neuronal excitability.[6][9]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of this compound in rats.
Table 1: Pharmacokinetic Parameters of Pomaglumetad in Rats [2]
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose | Not Specified | Not Specified |
| Cmax | 7.5 µg/mL | 4.0 µg/mL |
| AUC0-24 | 2.9 µgh/mL | 7.2 µgh/mL |
| Oral Bioavailability | - | 63% |
Table 2: Efficacy of this compound in the MAM Rat Model of Schizophrenia [10][11][12]
| Animal Model | Treatment Group | Dose (i.p.) | Outcome Measure | Result |
| MAM Rats | Vehicle | - | Number of spontaneously active VTA DA neurons | Increased compared to control |
| Pomaglumetad | 1 mg/kg | Number of spontaneously active VTA DA neurons | Dose-dependent reduction | |
| Pomaglumetad | 3 mg/kg | Number of spontaneously active VTA DA neurons | Normalized to control levels | |
| Pomaglumetad | 10 mg/kg | Number of spontaneously active VTA DA neurons | Normalized to control levels | |
| MAM Rats | Vehicle | - | Novel Object Recognition (Discrimination Index) | Impaired compared to control |
| Pomaglumetad | 1 mg/kg | Novel Object Recognition (Discrimination Index) | No significant improvement | |
| Pomaglumetad | 3 mg/kg | Novel Object Recognition (Discrimination Index) | Significant improvement |
Experimental Protocols
Methylazoxymethanol (B1197960) Acetate (B1210297) (MAM) Animal Model of Schizophrenia
This neurodevelopmental model is used to induce schizophrenia-like pathology in rodents.[4][13][14][15]
Protocol:
-
Animal Housing: House pregnant Sprague-Dawley rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MAM Administration: On gestational day 17 (GD17), administer a single intraperitoneal (i.p.) injection of methylazoxymethanol acetate (MAM; 22 mg/kg) or saline (vehicle control) to the pregnant dams.[15] GD17 is chosen as it corresponds to the human second trimester, a critical period in neurodevelopment.[4]
-
Offspring Development: Allow the dams to give birth naturally. Wean the offspring at postnatal day 21 (PND21) and house them in same-sex groups.
-
Behavioral Testing: Conduct behavioral experiments on the adult offspring (typically after PND56). The MAM-treated offspring exhibit phenotypes relevant to schizophrenia, including deficits in cognitive tasks and hyperactivity of the dopaminergic system.[13]
In Vivo Single-Unit Electrophysiology of Ventral Tegmental Area (VTA) Dopaminergic Neurons
This protocol is for recording the activity of individual dopamine (B1211576) neurons in the VTA of anesthetized rats.
Protocol:
-
Anesthesia: Anesthetize the rat with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.) or another suitable anesthetic and place it in a stereotaxic frame.
-
Surgical Preparation: Perform a craniotomy over the VTA.
-
Electrode Placement: Lower a glass microelectrode into the VTA in a grid-like pattern to sample neurons throughout the region.[10][16]
-
Neuron Identification: Identify dopaminergic neurons based on their characteristic electrophysiological properties, including a slow, irregular firing pattern and a broad, triphasic action potential waveform.[16]
-
Drug Administration: Administer this compound or vehicle (i.p.) and record neuronal activity for a specified period.
-
Data Analysis: Analyze the firing rate and pattern of the recorded neurons to determine the effect of the treatment.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory in rodents, a cognitive domain often impaired in schizophrenia.
Protocol:
-
Habituation: Habituate the rat to the testing arena (an open field box) for a set period (e.g., 10 minutes) on consecutive days leading up to the test.
-
Familiarization Phase: Place the rat in the arena with two identical objects and allow it to explore for a defined time (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific ITI (e.g., 1 hour).
-
Test Phase: Place the rat back into the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Collection: Record the time the rat spends exploring each object.
-
Data Analysis: Calculate a discrimination index (DI) using the formula: (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the MAM rat model of schizophrenia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mGluR2 acts through inhibitory Gα subunits to regulate transmission and long-term plasticity at hippocampal mossy fiber-CA3 synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. S23. This compound NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 14. Translating the MAM Model of Psychosis to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advantages and Limitations of Animal Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for LY2140023 Dosing in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2140023, also known as pomaglumetad methionil, is an orally active prodrug of the selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist LY404039.[1][2][3][4] It has been investigated for its potential therapeutic effects in neurological and psychiatric disorders, particularly schizophrenia.[2][4][5] Activation of mGluR2/3 is believed to modulate glutamate transmission in brain regions implicated in the pathophysiology of these disorders, such as the prefrontal cortex, striatum, and hippocampus.[2][4] These application notes provide a comprehensive overview of the dosing and administration of LY2140023 in various rodent models based on preclinical research.
Mechanism of Action: mGluR2/3 Signaling
LY2140023 is inactive itself but is metabolized to the active compound LY404039.[6] LY404039 is a potent agonist of mGluR2 and mGluR3, which are G-protein coupled receptors. The primary signaling pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7][8][9][10] Additionally, activation of mGluR2/3 can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.[8][9] Presynaptically, activation of these receptors generally leads to a reduction in glutamate release.[4][8]
References
- 1. Effects of a novel mGlu₂/₃ receptor agonist prodrug, LY2140023 monohydrate, on central monoamine turnover as determined in human and rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MAM rodent model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. Metabotropic glutamate receptor-mediated signaling in neuroglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Emerging Role of Metabotropic Glutamate Receptors in the Pathophysiology of Chronic Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
Techniques for Measuring Pomaglumetad Methionil Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad methionil (formerly LY2140023) is a prodrug of pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3). These receptors are implicated in the modulation of glutamatergic neurotransmission, and their activation is thought to have potential therapeutic effects in psychiatric and neurological disorders, particularly schizophrenia. While this compound showed promise in early clinical development, it did not demonstrate sufficient efficacy in Phase III trials for schizophrenia.[1] Nevertheless, the study of this compound and other mGluR2/3 agonists in preclinical in vivo models remains crucial for understanding the role of this pathway in brain disorders and for the development of novel therapeutics.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in rodent models relevant to antipsychotic drug discovery. The described techniques include behavioral assays that model symptoms of psychosis, as well as neurochemical and electrophysiological methods to measure target engagement and downstream effects.
Mechanism of Action: mGluR2/3 Signaling Pathway
Pomaglumetad acts as an agonist at presynaptic mGluR2/3, which are Gαi/o-coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit of the G-protein can also directly modulate ion channels, leading to a reduction in calcium influx and subsequently decreased presynaptic release of glutamate. This modulation of excessive glutamate release is hypothesized to be the primary mechanism underlying its potential antipsychotic effects.[2][3]
Behavioral Assays for Antipsychotic-like Efficacy
Behavioral assays in rodents are essential tools for screening compounds with potential antipsychotic properties. These models often involve inducing a hyper-dopaminergic or hypo-glutamatergic state to mimic aspects of psychosis.
Amphetamine-Induced Hyperlocomotion
This model assesses the ability of a compound to reverse the psychostimulant effects of amphetamine, which increases dopamine (B1211576) release.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-350g).
-
Habituation: Acclimate rats to the open-field arenas (e.g., 40x40 cm clear plastic boxes with infrared beams for activity monitoring) for 30-60 minutes for 2-3 days prior to testing.[4]
-
Drug Administration:
-
Data Acquisition: Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.[4]
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the pomaglumetad-treated groups to the vehicle-amphetamine group.
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) | % Reversal of Amphetamine Effect |
| Vehicle + Saline | - | 1500 ± 200 | - |
| Vehicle + Amphetamine | 1.0 | 8500 ± 500 | 0% |
| Pomaglumetad + Amphetamine | 3.0 | 5500 ± 450 | 42.9% |
| Pomaglumetad + Amphetamine | 10.0 | 3000 ± 300 | 78.6% |
Phencyclidine (PCP)-Induced Hyperactivity and Social Deficits
PCP, an NMDA receptor antagonist, is used to model both positive and negative symptoms of schizophrenia.
Experimental Protocol:
-
Animals: Male C57BL/6J mice or Sprague-Dawley rats.
-
Drug Administration:
-
Behavioral Testing:
-
Hyperlocomotion: Immediately after PCP injection, place the animal in an open-field arena and record activity for 60 minutes.[7]
-
Social Interaction: 30-60 minutes after PCP injection, place the animal in a novel arena with a novel conspecific and measure the duration of social interaction for 10-15 minutes.[8]
-
-
Data Analysis: For hyperlocomotion, analyze total distance traveled. For social interaction, analyze the time spent in active social behaviors (e.g., sniffing, grooming).
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) | Social Interaction Time (s, Mean ± SEM) |
| Vehicle + Saline | - | 2000 ± 250 | 120 ± 15 |
| Vehicle + PCP | 2.5 | 9000 ± 600 | 45 ± 8 |
| Pomaglumetad + PCP | 10.0 | 4500 ± 400 | 95 ± 12 |
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Experimental Protocol:
-
Animals: Male Wistar rats (250-300g).
-
Apparatus: Startle response system with a loudspeaker for auditory stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Drug Administration: Administer this compound or vehicle, followed by a PPI-disrupting agent like apomorphine (B128758) (a dopamine agonist) or PCP.
-
Test Session: The session consists of trials with the pulse alone (e.g., 120 dB), prepulse-pulse trials (e.g., a 75-85 dB prepulse preceding the pulse by 100 ms), and no-stimulus trials.
-
Data Analysis: Calculate PPI as: 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) x 100].
| Treatment Group | PPI (%) at 82 dB Prepulse (Mean ± SEM) |
| Vehicle + Saline | 65 ± 5 |
| Vehicle + PCP | 25 ± 4 |
| Pomaglumetad + PCP | 50 ± 6 |
Conditioned Avoidance Responding (CAR)
CAR is a behavioral test with high predictive validity for antipsychotic efficacy. Animals are trained to avoid an aversive stimulus (e.g., footshock) by responding to a conditioned stimulus (e.g., a light or tone).
Experimental Protocol:
-
Animals: Male Wistar rats.
-
Apparatus: Shuttle box with two compartments, a grid floor for footshock delivery, and a conditioned stimulus source (light/tone).
-
Training: Place the rat in the shuttle box. Present the conditioned stimulus for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (footshock, e.g., 0.5 mA). A successful avoidance is recorded if the rat moves to the other compartment during the conditioned stimulus presentation.
-
Testing: Once trained to a stable performance (e.g., >80% avoidance), administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or vehicle and conduct a test session.[9]
-
Data Analysis: Measure the percentage of successful avoidance responses. A decrease in avoidance without an increase in escape failures (failing to move after the shock starts) is indicative of antipsychotic-like activity.
| Treatment Group | Dose (mg/kg, p.o.) | Avoidance Responses (%) (Mean ± SEM) | Escape Failures (%) (Mean ± SEM) |
| Vehicle | - | 85 ± 5 | 2 ± 1 |
| Pomaglumetad | 3.0 | 50 ± 8 | 3 ± 2 |
| Pomaglumetad | 10.0 | 25 ± 7 | 4 ± 2 |
Neurochemical and Electrophysiological Techniques
These methods provide a more direct measure of the pharmacodynamic effects of this compound in the brain.
In Vivo Microdialysis
Microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Experimental Protocol:
-
Surgery: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or nucleus accumbens). Allow for a 2-3 day recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples (e.g., every 20 minutes).[10]
-
Drug Administration: Administer this compound systemically.
-
Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-drug administration.
-
Analysis: Analyze the dialysate samples for glutamate and dopamine concentrations using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[10]
| Brain Region | Treatment | Extracellular Glutamate (% of Baseline, Mean ± SEM) | Extracellular Dopamine (% of Baseline, Mean ± SEM) |
| Prefrontal Cortex | Pomaglumetad (10 mg/kg) | 75 ± 8 | No significant change |
| Nucleus Accumbens | Pomaglumetad (10 mg/kg) | 80 ± 10 | No significant change |
In Vivo Electrophysiology
This technique measures the firing activity of individual neurons in anesthetized or freely moving animals.
Experimental Protocol:
-
Animal Model: Utilize a relevant animal model, such as the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) model of schizophrenia, which exhibits a hyperdopaminergic state.[11]
-
Surgery and Recording: Anesthetize the rat and place it in a stereotaxic frame. Lower a recording electrode into the ventral tegmental area (VTA) to record the activity of dopamine neurons.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.).[12]
-
Data Acquisition: Record the firing rate and bursting activity of identified dopamine neurons before and after drug administration.[11]
-
Data Analysis: Analyze changes in the number of spontaneously active dopamine neurons, their firing rate, and the percentage of spikes fired in bursts.
| Animal Model | Treatment | Number of Active DA Neurons (per track, Mean ± SEM) | Firing Rate (Hz, Mean ± SEM) |
| MAM + Vehicle | - | 1.8 ± 0.1 | 4.5 ± 0.3 |
| MAM + Pomaglumetad | 3 mg/kg | 1.1 ± 0.2 | 4.3 ± 0.4 |
| Control + Vehicle | - | 1.0 ± 0.1 | 4.2 ± 0.3 |
| Control + Pomaglumetad | 3 mg/kg | 1.0 ± 0.1 | 4.1 ± 0.3 |
Experimental Workflow Visualization
Summary and Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the in vivo efficacy of this compound and other mGluR2/3 agonists. A multi-tiered approach, combining behavioral, neurochemical, and electrophysiological techniques, is recommended for a thorough assessment. While this compound did not succeed in late-stage clinical trials, the methodologies for its preclinical evaluation remain highly relevant for the continued exploration of the glutamatergic system as a target for novel antipsychotic medications. Careful experimental design and data interpretation are critical for advancing our understanding of this complex area of neuropharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [b-neuro.com]
- 5. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phencyclidine-induced stereotyped behaviour and social isolation in rats: a possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antipsychotic action of selective group II metabotropic glutamate receptor agonist MGS0008 and MGS0028 on conditioned avoidance responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dopaminergic modulation of glutamate release in striatum as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S23. This compound NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pomaglumetad Methionil in Electrophysiology Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pomaglumetad Methionil, a selective group II metabotropic glutamate (B1630785) receptor (mGluR2/3) agonist, in electrophysiological studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity.
This compound (also known as LY2140023) is a prodrug that is metabolized to the active compound, LY404039.[1] It has been investigated for its potential as a novel antipsychotic.[2][3][4] Its mechanism of action is primarily through the activation of mGluR2 and mGluR3, which are G-protein coupled receptors that play a crucial role in modulating glutamatergic neurotransmission.[1][5] Activation of these presynaptic receptors generally leads to a reduction in glutamate release.[1][5]
Mechanism of Action: mGluR2/3 Signaling Pathway
This compound, through its active metabolite, acts as an agonist at mGluR2 and mGluR3. These receptors are coupled to Gi/o proteins. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, including protein kinase A (PKA) and ultimately ion channels, resulting in a decrease in presynaptic neurotransmitter release.
Figure 1: Simplified signaling pathway of this compound at presynaptic terminals.
In Vivo Electrophysiology: Application in a Neurodevelopmental Animal Model
A primary application of this compound in electrophysiology has been to study its effects on dopamine (B1211576) (DA) neuron activity in the ventral tegmental area (VTA) of the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model of schizophrenia.[2][3] This model exhibits a hyperdopaminergic state, which is a key feature of psychosis.[2]
Experimental Workflow: In Vivo Electrophysiology in the MAM Rat Model
The general workflow for these experiments involves several key steps, from animal model preparation to data analysis.
Figure 2: Experimental workflow for in vivo electrophysiological recordings.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on VTA DA neuron activity in MAM and control (Saline-treated; SAL) rats.
Table 1: Effect of Acute this compound on VTA DA Neuron Population Activity [2]
| Treatment Group | Pomaglumetad Dose (mg/kg, i.p.) | Number of Spontaneously Active DA Neurons per Track (Mean ± SEM) |
| SAL | Vehicle | 0.9 ± 0.1 |
| SAL | 1 | Not significantly different from SAL-Vehicle |
| SAL | 3 | Not significantly different from SAL-Vehicle |
| SAL | 10 | Not significantly different from SAL-Vehicle |
| MAM | Vehicle | 1.8 ± 0.1 |
| MAM | 1 | Reduced vs MAM-Vehicle |
| MAM | 3 | Significantly reduced vs MAM-Vehicle (to control levels) |
| MAM | 10 | Significantly reduced vs MAM-Vehicle (to control levels) |
Table 2: Effect of Acute this compound on VTA DA Neuron Firing Rate and Bursting [2]
| Treatment Group | Pomaglumetad Dose (mg/kg, i.p.) | Firing Rate (Hz) | Percentage of Spikes in Bursts (%) |
| SAL | Vehicle / 1, 3, 10 | No significant differences | No significant differences |
| MAM | Vehicle / 1, 3, 10 | No significant differences | No significant differences |
Table 3: Effect of Intra-ventral Hippocampus (vHPC) Infusion of Pomaglumetad on VTA DA Neuron Population Activity [2]
| Treatment Group | Infusion | Number of Spontaneously Active DA Neurons per Track (Mean ± SEM) |
| SAL | Vehicle (vHPC) | ~0.9 |
| MAM | Vehicle (vHPC) | Significantly higher than SAL-Vehicle |
| MAM | Pomaglumetad (vHPC) | Significantly reduced to control levels |
Experimental Protocols
Protocol 1: In Vivo Single-Unit Electrophysiology of VTA Dopamine Neurons
This protocol is adapted from studies investigating the effects of this compound in the MAM rat model.[2][6]
1. Animal Model and Drug Preparation:
-
Utilize adult male Sprague-Dawley rats from either a MAM or SAL control group.
-
Prepare this compound by dissolving it in 0.9% sterile saline. The pH can be adjusted to ~7 with the dropwise addition of 1 M NaOH.[2][6] Doses typically range from 1 to 10 mg/kg for intraperitoneal (i.p.) administration.[2][3]
2. Anesthesia and Surgery:
-
Anesthetize the rat with chloral hydrate (B1144303) (400 mg/kg, i.p.) or another suitable anesthetic.[6] Maintain anesthesia throughout the experiment with supplemental doses as needed, confirmed by the absence of a pedal withdrawal reflex.
-
Place the animal in a stereotaxic frame. Maintain body temperature at 37°C using a heating pad.
-
Perform a craniotomy over the VTA (coordinates relative to bregma: AP -5.2 to -6.0 mm; ML ±0.5 to 1.0 mm).
3. Drug Administration:
-
For systemic administration, inject this compound (1, 3, or 10 mg/kg, i.p.) or vehicle (0.9% saline) 30 minutes prior to the start of electrophysiological recordings.[2][3]
-
For local administration, infuse Pomaglumetad directly into the vHPC.
4. Electrophysiological Recording:
-
Use single-barrel glass microelectrodes filled with 2 M NaCl (impedance 6-8 MΩ).[6]
-
Lower the electrode into the VTA (DV -7.0 to -9.0 mm from the cortical surface).
-
Record extracellular single-unit activity. Identify putative DA neurons based on established criteria:
- Slow, irregular firing rate (0.5-10 Hz).
- Long-duration action potentials (>2.5 ms).
- Presence of burst firing.
-
To measure population activity, advance the electrode in a grid-like pattern of tracks through the VTA, counting the number of spontaneously active DA neurons per track.[3]
5. Data Analysis:
-
Analyze the following parameters for each identified DA neuron:
- Population Activity: The average number of spontaneously active DA neurons per electrode track.[6]
- Firing Rate: The average frequency of action potentials.[6]
- Burst Firing: The percentage of spikes occurring in bursts. A burst is typically defined as the occurrence of two or more consecutive spikes with an interspike interval of less than 80 ms, initiated by an interval of more than 160 ms.[6]
-
Use appropriate statistical tests (e.g., two-way ANOVA) to compare treatment groups.[2]
Protocol 2: General Protocol for In Vitro Brain Slice Electrophysiology
While specific protocols for this compound in brain slices are not detailed in the provided search results, this general protocol for mGluR agonists can be adapted.[7][8][9]
1. Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., NMDG-based or sucrose-based aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
2. Recording Setup:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
For field recordings (e.g., fEPSPs), place a stimulating electrode in the afferent pathway and a recording electrode in the dendritic region where synapses are located.
-
For whole-cell patch-clamp recordings, visualize neurons using DIC microscopy and obtain a gigaseal on the soma of a target neuron.
3. Modulator Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water with pH adjustment) and dilute to the final working concentration (e.g., 1-100 µM) in aCSF.
-
Establish a stable baseline recording for 10-20 minutes.
-
Apply this compound to the slice via bath perfusion.
4. Data Acquisition and Analysis:
-
Record the electrophysiological parameter of interest (e.g., fEPSP slope, evoked postsynaptic currents, membrane potential, firing frequency).
-
Monitor the effect of this compound over time.
-
To study effects on synaptic plasticity, apply a plasticity-inducing protocol (e.g., high-frequency stimulation for LTP, low-frequency stimulation for LTD) in the presence or absence of the drug.[7][9]
-
Analyze the data by normalizing to the pre-drug baseline and perform statistical comparisons. Always include a vehicle control.[8]
Concluding Remarks
This compound has demonstrated clear effects on neuronal activity in in vivo electrophysiological recordings, particularly in normalizing the hyperdopaminergic state in a preclinical model of schizophrenia.[2][3][10] Its mechanism of action via mGluR2/3 provides a valuable tool for investigating the role of glutamate in modulating dopamine system function and its relevance to psychiatric disorders. The protocols and data presented here serve as a guide for researchers to further explore the electrophysiological effects of this and other mGluR2/3 agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S23. This compound NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 6. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pomaglumetad Methionil in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Pomaglumetad Methionil (also known as LY2140023) in behavioral neuroscience research, with a particular focus on its investigation as a potential treatment for schizophrenia. This document includes detailed experimental protocols from preclinical and clinical studies, summarized quantitative data, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is an orally available prodrug of the active compound LY404039. LY404039 is a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2 and mGluR3). These receptors are primarily located presynaptically and are coupled to Gi/o proteins. Their activation leads to an inhibition of adenylyl cyclase, which in turn reduces the presynaptic release of glutamate.[1] This mechanism of action offers a novel, non-dopaminergic approach to treating neuropsychiatric disorders like schizophrenia, which are hypothesized to involve glutamate dysregulation.[2]
Mechanism of Action and Signaling Pathway
This compound, through its active metabolite LY404039, exerts its effects by activating mGluR2 and mGluR3. These receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, activate inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] The reduction in cAMP levels ultimately modulates downstream signaling pathways, leading to a decrease in the release of the excitatory neurotransmitter glutamate from the presynaptic terminal.[1]
Caption: Signaling pathway of this compound.
Preclinical Research Applications and Protocols
This compound has been extensively studied in preclinical models of schizophrenia, most notably the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model. This neurodevelopmental model recapitulates some of the behavioral and neurophysiological alterations observed in schizophrenia, including hyperactivity of the dopaminergic system.[4][5]
The Methylazoxymethanol Acetate (MAM) Rat Model of Schizophrenia
Protocol for MAM Model Induction:
-
Animal Model: Timed-pregnant Sprague-Dawley rats are used.
-
MAM Administration: On gestational day 17, pregnant dams are injected with methylazoxymethanol acetate (MAM; 25 mg/kg, intraperitoneally). Control dams receive a saline injection.[4]
-
Offspring: The male offspring of these dams will constitute the MAM-exposed and control (saline-exposed) groups for subsequent experiments. Pups are weaned at postnatal day 21.[4]
-
Behavioral Testing: Behavioral experiments are typically conducted in adulthood (postnatal day 56 onwards).
Behavioral Assessment: Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6][7]
Protocol for the Novel Object Recognition Test:
-
Habituation Phase:
-
Individually house rats in the testing room for at least 1 hour before the test.
-
Place each rat in the empty open-field arena (e.g., a 50 cm x 50 cm x 50 cm box) for 5-10 minutes to allow for habituation to the environment. This is typically done on the day before the training phase.[8]
-
-
Training/Familiarization Phase (T1):
-
Place two identical objects in the arena at a fixed distance from the walls and each other.
-
Place the rat in the arena, facing away from the objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).[8]
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
-
Test/Choice Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).[8]
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Caption: Workflow for the Novel Object Recognition (NOR) test.
Neurophysiological Assessment: In Vivo Electrophysiology of VTA Dopamine (B1211576) Neurons
This technique is used to measure the activity of dopamine neurons in the ventral tegmental area (VTA), a key brain region implicated in the hyperdopaminergic state of schizophrenia.[9]
Protocol for In Vivo Electrophysiological Recordings:
-
Animal Preparation:
-
Anesthetize the rat (e.g., with chloral (B1216628) hydrate (B1144303) or isoflurane).
-
Place the animal in a stereotaxic frame.
-
Perform a craniotomy over the VTA.
-
-
Electrode Placement:
-
Lower a recording microelectrode into the VTA according to stereotaxic coordinates.
-
-
Recording:
-
Record the extracellular action potentials of spontaneously active dopamine neurons. Dopamine neurons are typically identified by their characteristic triphasic waveform and slow, irregular firing pattern.[10]
-
-
Drug Administration:
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle.[9]
-
Record neuronal activity before and after drug administration.
-
-
Data Analysis:
-
Analyze the firing rate and burst firing of individual neurons.
-
Population activity can be assessed by counting the number of active neurons per electrode track.
-
Summary of Preclinical Findings
| Study | Model | Treatment | Behavioral/Neurophysiological Outcome | Key Findings |
| Stauffer et al. (2020)[11] | MAM Rats | This compound (1, 3, 10 mg/kg, i.p.) | Novel Object Recognition | Dose-dependent improvement in novel object recognition in MAM rats. |
| Stauffer et al. (2020)[11] | MAM Rats | This compound (1, 3, 10 mg/kg, i.p.) | VTA Dopamine Neuron Activity | Dose-dependently reduced the number of spontaneously active VTA dopamine neurons in MAM rats to control levels. No effect in control rats. |
| Stauffer et al. (2020)[11] | Wild-type Rats | This compound + Restraint Stress | VTA Dopamine Neuron Activity | Prevented the restraint stress-induced increase in VTA dopamine neuron population activity. |
Clinical Research Applications and Protocols
This compound has been evaluated in several clinical trials for the treatment of schizophrenia. The primary outcome measure in these trials is typically the change in the Positive and Negative Syndrome Scale (PANSS) total score.[2]
Clinical Trial Design (Example: NCT01328093)[12]
Study Design: A Phase 3, multicenter, randomized, double-blind, active-comparator controlled study.
Patient Population:
-
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of schizophrenia according to DSM-IV-TR criteria.[12]
-
A PANSS total score of ≥ 70 at screening and randomization.[13]
-
At least a score of 4 on one or more of the following PANSS positive symptom items: P1 (delusions), P2 (conceptual disorganization), P3 (hallucinatory behavior), P6 (suspiciousness/persecution).[13]
-
-
Exclusion Criteria:
-
Other current Axis I psychiatric diagnoses.
-
History of inadequate clinical response to at least two different antipsychotic treatments.
-
Substance abuse or dependence.[14]
-
Treatment Arms:
-
This compound (flexibly dosed, e.g., 40 or 80 mg twice daily).
-
Active Comparator (e.g., Aripiprazole, flexibly dosed).[14]
Study Duration: 24 weeks of double-blind treatment.[14]
Primary Outcome Measure: Change from baseline in PANSS total score.
Secondary Outcome Measures:
-
Changes in PANSS subscales (positive, negative, general psychopathology).
-
Safety and tolerability (e.g., adverse events, weight change, extrapyramidal symptoms).
Positive and Negative Syndrome Scale (PANSS) Assessment
The PANSS is a 30-item rating scale used to assess the severity of symptoms in schizophrenia. It is divided into three subscales: Positive (7 items), Negative (7 items), and General Psychopathology (16 items). Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme). The assessment is conducted through a semi-structured clinical interview.[15][16][17]
Caption: Workflow of a typical clinical trial for this compound.
Summary of Clinical Findings
| Study | Phase | Comparison | Primary Outcome | Key Efficacy Findings | Key Safety/Tolerability Findings |
| Adams et al. (2013)[18] | 2 | This compound vs. Standard of Care | Time to discontinuation due to lack of tolerability | Improvement in PANSS total score was significantly greater in the standard of care group at 24 weeks. | Pomaglumetad group had more vomiting, agitation, and dyspepsia. Standard of care group had more akathisia and weight gain. |
| Adams et al. (2014)[14] | 3 (NCT01328093) | This compound vs. Aripiprazole | Change in PANSS total score | Aripiprazole showed a significantly greater improvement in PANSS total score. | Pomaglumetad group had significantly less weight gain. Higher incidence of serious adverse events and discontinuation due to adverse events with Pomaglumetad. |
| Kinon et al. (2015)[2] | Exploratory Analysis | This compound vs. Placebo | Change in PANSS total score in subgroups | In patients early in their disease course (≤3 years), Pomaglumetad (40 mg BID) showed significantly greater improvement than placebo. | Not the primary focus of this analysis. |
Conclusion
This compound represents a novel therapeutic approach for schizophrenia by targeting the glutamatergic system. Preclinical studies in the MAM rat model have demonstrated its potential to normalize aberrant dopamine neuron activity and improve cognitive deficits. However, clinical trials in a broad population of patients with schizophrenia have generally not shown superior efficacy compared to standard-of-care antipsychotics, although a favorable profile regarding weight gain has been observed. Exploratory analyses suggest that there may be specific subgroups of patients, such as those early in the course of their illness, who may benefit from treatment with this compound.[2] Further research is needed to identify these patient populations and to fully elucidate the therapeutic potential of this compound. The protocols and data presented in these application notes provide a foundation for researchers and clinicians working in this area.
References
- 1. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 9. S23. This compound NORMALIZES VTA DOPAMINE NEURON ACTIVITY IN THE METHYLAZOXYMETHANOL ACETATE MODEL OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ctti-clinicaltrials.org [ctti-clinicaltrials.org]
- 14. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Shortened Positive and Negative Symptom Scale as an Alternate Clinical Endpoint for Acute Schizophrenia Trials: Analysis from the US Food & Drug Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. shmsafety.com [shmsafety.com]
- 17. scribd.com [scribd.com]
- 18. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clinical Trial Design of Pomaglumetad Methionil in Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing a clinical trial for Pomaglumetad Methionil in the treatment of psychosis. This document outlines the mechanism of action, summarizes past clinical trial data, and provides detailed methodologies for key preclinical and clinical assessments.
Introduction
This compound (formerly LY2140023) is a prodrug of pomaglumetad, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1] It represents a novel, non-dopaminergic approach to treating schizophrenia and other psychotic disorders.[1][2] Unlike conventional antipsychotics that primarily target dopamine (B1211576) D2 receptors, pomaglumetad modulates the glutamatergic system, which is hypothesized to be dysregulated in psychosis.[1][2] While early clinical trials showed promise, Phase III trials were terminated due to a lack of superior efficacy compared to standard of care, not due to safety concerns.[3] Re-analysis of the data suggests that pomaglumetad may be effective in specific patient populations, such as those in the early stages of psychosis. This document provides a framework for designing a new clinical trial to explore this hypothesis.
Mechanism of Action
Pomaglumetad acts as an agonist at presynaptic mGluR2/3 receptors, which are G-protein coupled receptors. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately results in the inhibition of voltage-gated calcium channels, which in turn reduces the release of glutamate in key brain regions implicated in psychosis, such as the prefrontal cortex and limbic system.[1][4] By dampening excessive glutamatergic neurotransmission, pomaglumetad is thought to restore synaptic balance and ameliorate psychotic symptoms.
Caption: Signaling pathway of this compound at a glutamatergic synapse.
Summary of Past Clinical Trial Data
Previous clinical trials of this compound have provided valuable insights into its safety and efficacy profile. The tables below summarize key quantitative data from these studies.
Table 1: Efficacy of this compound in Psychosis (PANSS Total Score Change from Baseline)
| Study Phase | Treatment Arms | N | Duration | Mean Change from Baseline (SD) | p-value vs. Placebo |
| Phase II | Pomaglumetad 40mg BID | 85 | 4 weeks | -19.7 (15.5) | <0.05 |
| Olanzapine 15mg/day | 86 | 4 weeks | -22.3 (16.2) | <0.05 | |
| Placebo | 25 | 4 weeks | -8.6 (18.3) | - | |
| Phase III (NCT01328093)[5] | Pomaglumetad (flex-dose) | 516 | 24 weeks | -12.03 (0.99) | 0.045 (vs. Aripiprazole) |
| Aripiprazole (flex-dose) | 162 | 24 weeks | -15.58 (1.58) | - |
Table 2: Key Safety and Tolerability Findings
| Adverse Event | This compound (%) | Aripiprazole (%) | Olanzapine (%) | Placebo (%) |
| Weight Gain (≥7% increase) | ~2 | 7-10 | ~30 | ~3 |
| Extrapyramidal Symptoms | Low incidence, similar to placebo | Low to moderate | Moderate | Low |
| Serious Adverse Events (SAEs) | 8.2[5] | 3.1[5] | Not Reported | Not Reported |
| Discontinuation due to AEs | 16.2[5] | 8.7[5] | Not Reported | Not Reported |
Proposed Clinical Trial Design: A Phase IIb Study in Early-Stage Psychosis
This protocol outlines a randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase IIb study to evaluate the efficacy and safety of this compound in patients with early-stage psychosis.
Caption: Proposed workflow for a Phase IIb clinical trial of this compound.
Study Objectives
-
Primary Objective: To evaluate the efficacy of two doses of this compound compared to placebo in improving symptoms of psychosis as measured by the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 12.
-
Secondary Objectives:
-
To assess the efficacy of this compound on positive and negative symptoms of psychosis.
-
To evaluate the safety and tolerability of this compound.
-
To explore the effect of this compound on cognitive function.
-
To identify potential electroencephalography (EEG) biomarkers of treatment response.
-
Key Inclusion and Exclusion Criteria
-
Inclusion Criteria:
-
Age 18-35 years.
-
Diagnosis of schizophrenia, schizophreniform disorder, or schizoaffective disorder according to DSM-5 criteria.
-
First episode of psychosis or within the first 5 years of illness.
-
PANSS total score ≥ 80 at screening and baseline.
-
-
Exclusion Criteria:
-
History of substance-induced psychosis.
-
Significant unstable medical illness.
-
Pregnancy or breastfeeding.
-
Previous treatment with clozapine.
-
Schedule of Assessments
Table 3: Schedule of Assessments
| Assessment | Screening | Baseline | Wk 2 | Wk 4 | Wk 8 | Wk 12 (EOT) | Wk 16 (Follow-up) |
| Informed Consent | X | ||||||
| Inclusion/Exclusion | X | X | |||||
| Demographics & Medical History | X | ||||||
| Physical Examination & Vitals | X | X | X | X | X | X | X |
| PANSS | X | X | X | X | X | X | |
| CGI-S | X | X | X | X | X | X | |
| Cognitive Assessment (e.g., BACS) | X | X | |||||
| EEG | X | X | |||||
| Adverse Event Monitoring | X | X | X | X | X | X | |
| Laboratory Tests | X | X | X | X | X |
Experimental Protocols
Clinical Assessments
The PANSS is a 30-item scale used to assess the severity of positive, negative, and general psychopathology symptoms of schizophrenia.[6]
-
Procedure:
-
The assessment is conducted by a trained and certified rater through a semi-structured interview (SCI-PANSS).[6][7]
-
The interview should cover the patient's experiences and behaviors over the past week.
-
Each of the 30 items is rated on a 7-point scale, from 1 (absent) to 7 (extreme).[6]
-
Ratings should be based on direct observation of the patient during the interview and their self-report.
-
For remote assessments, a high-quality video connection is required to observe non-verbal cues.[8]
-
Preclinical Assessments (for potential future non-clinical studies)
This test assesses spontaneous motor activity and can be used to evaluate the potential for a compound to induce sedation or hyperactivity.[9]
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.[10][11][12]
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.[9]
-
Administer this compound or vehicle at the desired dose and route.
-
After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., distance traveled, time spent in the center vs. periphery) for a set duration (e.g., 30-60 minutes).[13]
-
Clean the arena thoroughly between each animal.
-
PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.[14][15]
-
Apparatus: A startle chamber with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.[16]
-
Procedure:
-
Acclimate the animal to the startle chamber for a 5-minute period with background white noise.[16][17]
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse, e.g., 75-85 dB) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
The startle response is measured as the peak amplitude of the whole-body flinch.
-
PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.[13][15]
-
Biomarker Assessment
EEG measures brain electrical activity and can be used to identify potential biomarkers of psychosis and treatment response.[18][19][20]
-
Procedure:
-
Participants will be seated in a comfortable chair in a dimly lit, sound-attenuated room.
-
An EEG cap with electrodes (e.g., 64-channel) will be fitted to the participant's scalp.
-
Resting-state EEG will be recorded for 5-10 minutes with eyes open and 5-10 minutes with eyes closed.
-
Event-related potentials (ERPs) will be recorded during cognitive tasks, such as an auditory oddball task to elicit the P300 component or a mismatch negativity (MMN) paradigm.[18]
-
Data will be analyzed for changes in spectral power, connectivity, and ERP component amplitudes and latencies.[20]
-
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PANSS and other scales [panss.org]
- 7. Website [eprovide.mapi-trust.org]
- 8. mhs.com [mhs.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A method for measuring locomotor behavior in rodents: contrast-sensitive computer-controlled video tracking activity assessment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pre-pulse Inhibition [augusta.edu]
- 15. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 16. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 17. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 18. The electroencephalography protocol for the Accelerating Medicines Partnership® Schizophrenia Program: Reliability and stability of measures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scienmag.com [scienmag.com]
- 20. Frontiers | Identifying Electroencephalography Biomarkers in Individuals at Clinical High Risk for Psychosis in an International Multi-Site Study [frontiersin.org]
Application Notes and Protocols for Assessing Pomaglumetad Methionil Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad Methionil (also known as LY2140023) is a prodrug of LY404039, a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2/3).[1][2] These receptors are implicated in the modulation of glutamatergic neurotransmission, and their activation is a therapeutic strategy being investigated for various neuropsychiatric disorders, most notably schizophrenia.[1][3] Assessing whether a drug like this compound reaches and interacts with its intended target in the central nervous system is crucial for its clinical development. This document provides detailed application notes and protocols for key biomarkers used to assess the target engagement of this compound.
The primary biomarkers discussed are:
-
Pharmaco-functional Magnetic Resonance Imaging (pharmacoBOLD): A neuroimaging technique to measure changes in brain activity in response to a pharmacological challenge, providing an indirect measure of target engagement.
-
Proton Magnetic Resonance Spectroscopy (¹H-MRS): A non-invasive method to quantify neurochemicals, such as glutamate and glutamine, in specific brain regions.
-
Electroencephalography (EEG): A technique to measure the brain's electrical activity, with specific event-related potentials (ERPs) and sensory gating paradigms being sensitive to glutamatergic modulation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical clinical workflow for assessing its target engagement.
Caption: Mechanism of Action of this compound.
Caption: Clinical Trial Workflow for Biomarker Assessment.
Quantitative Data Summary
The following tables summarize quantitative data from clinical studies assessing this compound's target engagement and clinical effects.
Table 1: PharmacoBOLD fMRI and Clinical Response to this compound
| Biomarker/Outcome | Placebo | This compound (80 mg/day) | This compound (320 mg/day) |
| Ketamine-Induced dACC BOLD Signal Change | Not reported | No significant suppression | No significant suppression |
| Ketamine-Induced BPRS Total Score Change (Within-Group) | Not reported | Not significant | p < 0.01 (d = -0.41) |
| Ketamine-Induced BPRS Total Score Change (Between-Group vs. Placebo) | - | Not significant | p = 0.04 (d = -0.44) |
| Data adapted from Kantrowitz et al., 2020.[4][5][6] |
Table 2: Dosing Regimens of this compound in Clinical Trials
| Study Phase | Dosing Regimen | Population |
| Phase Ib | 80 mg/day and 320 mg/day for 10 days | Healthy Volunteers |
| Phase 1b | 80 mg, 160 mg, 240 mg, 320 mg (multiple doses over 14 days) | Clinical High Risk for Psychosis |
| Phase 3 | Flexibly dosed between 20 and 80 mg BID for 24 weeks | Schizophrenia Patients |
| Phase 3 | 40 mg BID and 80 mg BID for 6 weeks | Schizophrenia Patients |
| Data from various clinical trials.[1][7][8][9] |
Experimental Protocols
Pharmaco-functional Magnetic Resonance Imaging (pharmacoBOLD)
Objective: To measure the modulation of ketamine-induced hyperactivity in the dorsal anterior cingulate cortex (dACC) by this compound as a biomarker of mGluR2/3 target engagement.
Protocol:
-
Participant Selection: Recruit healthy volunteers with no history of psychiatric or neurological disorders. Exclude individuals with contraindications for MRI or ketamine administration.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Drug Administration:
-
Imaging Sessions:
-
Baseline Scan: A baseline resting-state fMRI scan is acquired before the ketamine challenge.
-
Ketamine Challenge:
-
Administer a subanesthetic dose of ketamine intravenously. A typical regimen is a bolus of 0.23 mg/kg over 1 minute, followed by an infusion of 0.58 mg/kg/h for 30 minutes, and then 0.29 mg/kg/h for another 29 minutes.[10]
-
Acquire resting-state fMRI data throughout the ketamine infusion.
-
-
-
fMRI Acquisition Parameters (Example):
-
Scanner: 3T MRI scanner
-
Sequence: T2*-weighted gradient-echo echo-planar imaging (GE-EPI)
-
Repetition Time (TR): 2000 ms (B15284909)
-
Echo Time (TE): 30 ms
-
Flip Angle: 90°
-
Field of View (FOV): 224 mm x 224 mm
-
Matrix Size: 64 x 64
-
Slice Thickness: 3.5 mm
-
-
Data Analysis:
-
Preprocessing: Standard fMRI preprocessing steps including motion correction, spatial smoothing, and temporal filtering.
-
Region of Interest (ROI) Analysis:
-
Define an ROI in the dorsal anterior cingulate cortex (dACC).
-
Extract the mean BOLD time series from the dACC ROI.
-
-
Statistical Analysis: Compare the change in the dACC BOLD signal from baseline during the ketamine infusion between the this compound and placebo groups.
-
Proton Magnetic Resonance Spectroscopy (¹H-MRS)
Objective: To quantify the concentration of glutamate and glutamine (Glx) in a specific brain region (e.g., anterior cingulate cortex) to assess the modulatory effects of this compound.
Protocol:
-
Participant Selection: Similar to the pharmacoBOLD study.
-
Study Design: Can be a standalone study or integrated with the pharmacoBOLD protocol.
-
¹H-MRS Acquisition:
-
Scanner: High-field MRI scanner (≥ 3T, with 7T being optimal for resolving glutamate and glutamine).
-
Sequence: Point Resolved Spectroscopy (PRESS) or an optimized variant.
-
Voxel Placement: Place a voxel (e.g., 2 x 2 x 2 cm) in the anterior cingulate cortex.
-
Acquisition Parameters (Example for 3T):
-
TR: 2000 ms
-
TE: 35 ms
-
Number of Averages: 128
-
-
Water Suppression: Use a water suppression technique (e.g., CHESS).
-
Reference Scan: Acquire an unsuppressed water signal from the same voxel for quantification.
-
-
Data Analysis:
-
Spectral Fitting: Use a software package (e.g., LCModel) to fit the acquired spectrum to a basis set of known metabolite spectra.
-
Quantification: Quantify the concentrations of glutamate, glutamine, and Glx, typically referenced to the unsuppressed water signal or creatine.
-
Statistical Analysis: Compare the Glx concentrations between the this compound and placebo groups at baseline and after treatment.
-
Electroencephalography (EEG) - Mismatch Negativity (MMN)
Objective: To measure the MMN, an event-related potential component sensitive to NMDA receptor function, to assess the modulatory effects of this compound on glutamatergic neurotransmission.
Protocol:
-
Participant Selection: As per previous protocols.
-
EEG Recording Setup:
-
EEG System: A multi-channel EEG system (e.g., 64 channels).
-
Electrode Placement: According to the International 10-20 system.
-
Reference: Mastoid or average reference.
-
Sampling Rate: ≥ 500 Hz.
-
-
Auditory Oddball Paradigm:
-
Stimuli: Present a sequence of standard and deviant auditory stimuli binaurally through headphones.
-
Standard Stimulus: e.g., 1000 Hz tone, 50 ms duration, presented with high probability (e.g., 90%).
-
Deviant Stimulus: e.g., 1000 Hz tone, 100 ms duration, presented with low probability (e.g., 10%).[11]
-
-
Inter-stimulus Interval (ISI): 500 ms.
-
Task: Participants are instructed to ignore the auditory stimuli and focus on a silent visual task to ensure pre-attentive processing.
-
-
Data Analysis:
-
Preprocessing: Filter the EEG data (e.g., 0.5-30 Hz bandpass), segment the data into epochs time-locked to the stimuli, and perform baseline correction.
-
Artifact Rejection: Remove epochs contaminated by eye blinks, muscle activity, or other artifacts.
-
Averaging: Average the epochs for standard and deviant stimuli separately.
-
Difference Wave: Subtract the average ERP for the standard stimuli from the average ERP for the deviant stimuli to obtain the MMN waveform.
-
Measurement: Measure the peak amplitude of the MMN, typically between 100 and 250 ms at fronto-central electrodes (e.g., Fz, FCz).
-
Statistical Analysis: Compare the MMN amplitude between the this compound and placebo groups.
-
Electroencephalography (EEG) - P50 Sensory Gating
Objective: To measure the P50 sensory gating ratio, an index of pre-attentive filtering of redundant sensory information that is modulated by glutamatergic and other neurotransmitter systems.
Protocol:
-
Participant Selection: As per previous protocols.
-
EEG Recording Setup: Similar to the MMN protocol.
-
Paired-Click Paradigm:
-
Stimuli: Present pairs of identical auditory clicks (S1 and S2) binaurally through headphones.
-
Inter-stimulus Interval (ISI): 500 ms between S1 and S2.
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Inter-pair Interval: 8-10 seconds.
-
Task: Participants are instructed to remain relaxed and ignore the clicks.
-
-
Data Analysis:
-
Preprocessing: Similar to the MMN protocol, with a bandpass filter appropriate for mid-latency ERPs (e.g., 1-50 Hz).
-
Averaging: Average the epochs for the conditioning (S1) and test (S2) stimuli separately.
-
Measurement:
-
Identify and measure the peak amplitude of the P50 component (a positive peak around 50 ms post-stimulus) at a central electrode (e.g., Cz) for both S1 and S2.
-
The P50 amplitude is typically measured as the difference between the P50 peak and the preceding negative trough (N40).
-
-
Calculation of Gating Ratio: Calculate the P50 sensory gating ratio as (S2 amplitude / S1 amplitude) * 100%. A higher ratio indicates reduced sensory gating.
-
Statistical Analysis: Compare the P50 gating ratio between the this compound and placebo groups.
-
References
- 1. Does mismatch negativity have utility for NMDA receptor drug development in depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGluR5 binding changes during a mismatch negativity task in a multimodal protocol with [11C]ABP688 PET/MR-EEG - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients [frontiersin.org]
- 5. The effect of antipsychotics on glutamate levels in the anterior cingulate cortex and clinical response: A 1H-MRS study in first-episode psychosis patients. [repository.cam.ac.uk]
- 6. Translational neurophysiological markers for activity of the metabotropic glutamate receptor (mGluR2) modulator JNJ-40411813: Sleep EEG correlates in rodents and healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective group mGlu2/3 receptor agonist LY379268 suppresses REM sleep and fast EEG in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. transpharmation.com [transpharmation.com]
- 10. Electrophysiological evidence for abnormal glutamate-GABA association following psychosis onset - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P50 (neuroscience) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Immunohistochemical Analysis of mGluR2/3 Following Pomaglumetad Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomaglumetad (the active agonist form of the prodrug Pomaglumetad methionil, LY2140023) is a selective agonist for the group II metabotropic glutamate (B1630785) receptors, mGluR2 and mGluR3.[1] These receptors are predominantly presynaptic and play a crucial role in modulating glutamatergic neurotransmission by inhibiting the release of glutamate.[1][2] As a G-protein coupled receptor, the activation of mGluR2/3 by an agonist like Pomaglumetad initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[1] This mechanism has been a key area of investigation for therapeutic interventions in neuropsychiatric disorders such as schizophrenia, where dysregulated glutamate signaling is implicated.
These application notes provide a comprehensive protocol for the immunohistochemical (IHC) detection and analysis of mGluR2/3 in brain tissue, particularly in the context of preclinical studies involving Pomaglumetad treatment. The provided methodologies will guide researchers in preparing tissues, performing IHC staining, and interpreting the results.
Data Presentation
Therefore, a data table summarizing quantitative changes in mGluR2/3 immunoreactivity following Pomaglumetad treatment cannot be provided at this time. Researchers are encouraged to generate such data using the protocols outlined below to contribute to a more complete understanding of Pomaglumetad's long-term effects on mGluR2/3 expression.
Signaling Pathway and Experimental Workflow
To facilitate a clearer understanding of the molecular interactions and the experimental procedures, the following diagrams illustrate the Pomaglumetad-mGluR2/3 signaling pathway and a standard immunohistochemistry workflow.
Experimental Protocols
This section details a standard protocol for fluorescence immunohistochemistry for mGluR2/3 in free-floating brain sections, which can be adapted for tissues from animals treated with Pomaglumetad.
1. Materials and Reagents
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Primary Antibodies:
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Rabbit polyclonal or monoclonal anti-mGluR2/3. It is crucial to validate the antibody for specificity. Some antibodies recognize both mGluR2 and mGluR3.
-
-
Secondary Antibodies:
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Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).
-
-
Buffers and Solutions:
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Phosphate-Buffered Saline (PBS), pH 7.4
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4% Paraformaldehyde (PFA) in PBS
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30% Sucrose (B13894) in PBS
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Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
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Blocking Solution: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS
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Antibody Dilution Buffer: 1% NGS and 0.3% Triton X-100 in PBS
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Nuclear Counterstain (e.g., DAPI)
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Mounting Medium
-
2. Tissue Preparation
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Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA in PBS.
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Post-fixation: Dissect the brain and post-fix in 4% PFA for 24 hours at 4°C.
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Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (approximately 48-72 hours).
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Sectioning: Freeze the brain and cut 40 µm coronal sections using a cryostat or a freezing microtome. Collect the sections in PBS.
3. Immunohistochemistry Staining Protocol
-
Washing: Wash the free-floating sections three times for 10 minutes each in PBS.
-
Antigen Retrieval (Heat-Induced):
-
Place sections in a staining dish with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the solution to 95-100°C for 20-30 minutes using a water bath or steamer.
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Allow the sections to cool down to room temperature in the buffer for at least 30 minutes.
-
-
Permeabilization and Blocking:
-
Wash the sections three times for 10 minutes each in PBS.
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Incubate the sections in Blocking Solution for 1-2 hours at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-mGluR2/3 antibody in the Antibody Dilution Buffer to its optimal concentration (empirically determined, typically ranging from 1:250 to 1:1000).
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Incubate the sections in the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS.
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Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the Antibody Dilution Buffer (e.g., 1:500).
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Incubate the sections in the secondary antibody solution for 2 hours at room temperature, protected from light.
-
-
Washing: Wash the sections three times for 10 minutes each in PBS, protected from light.
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Counterstaining:
-
Incubate the sections in a DAPI solution for 5-10 minutes to stain the cell nuclei.
-
Rinse the sections briefly in PBS.
-
-
Mounting:
-
Mount the sections onto glass slides.
-
Allow the slides to air dry briefly.
-
Apply a drop of mounting medium and coverslip.
-
-
Storage: Store the slides at 4°C in the dark.
4. Image Acquisition and Analysis
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Imaging: Visualize the sections using a confocal or fluorescence microscope. Capture images of the regions of interest using consistent settings for laser power, gain, and offset for all experimental groups.
-
Image Analysis:
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Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the immunofluorescence signal.
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Define regions of interest (ROIs) based on anatomical landmarks.
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Measure the mean fluorescence intensity or the area of positive staining within the ROIs.
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Normalize the data to a control group (vehicle-treated animals).
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Perform statistical analysis to determine the significance of any observed changes in mGluR2/3 immunoreactivity between the Pomaglumetad-treated and control groups.
-
Conclusion
This document provides a framework for conducting immunohistochemical studies on mGluR2/3 in the context of Pomaglumetad treatment. While direct quantitative data on the effect of Pomaglumetad on mGluR2/3 protein expression is currently lacking in the literature, the provided protocols offer a robust methodology for researchers to investigate this important aspect. Such studies will be invaluable in further elucidating the long-term cellular and molecular effects of this mGluR2/3 agonist and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vitro Solubility Challenges with Pomaglumetad Methionil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low in vitro solubility of Pomaglumetad Methionil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as LY2140023) is a prodrug of Pomaglumetad (LY404039), a selective agonist for the metabotropic glutamate (B1630785) receptor subtypes mGluR2 and mGluR3.[1][2] It was developed to improve the low oral bioavailability of the parent compound.[2] Like many small molecule drug candidates, this compound exhibits low aqueous solubility, which can pose significant challenges for in vitro experiments, potentially leading to precipitation in aqueous buffers and cell culture media, and consequently, inaccurate experimental results.[3]
Q2: What is the difference between this compound and its hydrochloride salt in terms of solubility?
A2: The hydrochloride salt form of a compound generally exhibits enhanced water solubility and stability compared to its freebase form.[4] For this compound, the hydrochloride salt can be dissolved in various solvent systems to achieve a clear solution at a higher concentration than the anhydrous form.[5]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low aqueous solubility. It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it into the aqueous experimental medium.[1][6]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%, and ideally at or below 0.1%.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent.
Q5: How should I store this compound stock solutions?
A5: Solid this compound should be stored at -20°C for long-term stability.[6] Once dissolved, stock solutions are typically stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably in small aliquots to avoid repeated freeze-thaw cycles.[5] It is recommended to store solutions under nitrogen.[5] For in vivo experiments, it is best to use freshly prepared solutions.[1]
Troubleshooting Guide
Problem: My this compound solution is cloudy or has visible precipitate.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | The compound is precipitating upon dilution into your aqueous buffer or cell culture medium. |
| 1. Optimize Stock Solution Preparation: Ensure you are starting with a clear, concentrated stock solution in an appropriate organic solvent like DMSO.[1] | |
| 2. Use a Co-Solvent System: For working solutions, utilize a co-solvent system to improve solubility. Refer to the recommended solvent formulations in the tables below. | |
| 3. Gentle Heating and Sonication: If precipitation occurs during preparation, gentle warming (e.g., to 37°C) and/or sonication can help to redissolve the compound.[1][6] | |
| 4. pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While specific data for this compound is limited, you can empirically test adjusting the pH of your buffer. | |
| Incorrect Dilution Procedure | Adding the aqueous buffer to the concentrated stock solution can cause localized high concentrations and precipitation. |
| 1. Reverse the Dilution Order: Always add the small volume of your concentrated stock solution to the larger volume of your aqueous buffer while vortexing or mixing vigorously to ensure rapid dispersion. | |
| Solution Instability | The compound may not be stable in the prepared solution over time, leading to degradation and precipitation. |
| 1. Prepare Fresh Solutions: It is recommended to prepare working solutions fresh for each experiment.[1] | |
| 2. Check for Degradation: If you suspect degradation, consider analytical methods like HPLC to assess the purity of your solution over time. |
Data Presentation: Solubility of this compound
The following tables summarize recommended solvent formulations for preparing this compound solutions for in vitro experiments.
Table 1: Solvent Formulations for this compound Anhydrous
| Protocol | Solvent Composition | Achievable Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.33 mg/mL (3.63 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 1.33 mg/mL (3.63 mM) | Suspended Solution (requires sonication) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 1.33 mg/mL (3.63 mM) | Clear Solution |
| Data sourced from MedChemExpress.[1] |
Table 2: Solvent Formulations for this compound Hydrochloride
| Protocol | Solvent Composition | Achievable Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.21 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.21 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.21 mM) | Clear Solution |
| Data sourced from MedChemExpress.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the required amount of this compound powder.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming to 37°C to aid dissolution.
-
Store the stock solution in small aliquots at -80°C.
Protocol 2: Preparation of a Working Solution using a Co-Solvent System (Example with Protocol 1 from Table 2)
-
Start with a 25 mg/mL stock solution of this compound Hydrochloride in DMSO.
-
To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
This will result in a clear solution with a final this compound Hydrochloride concentration of 2.5 mg/mL.[5]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Managing Adverse Effects of LY2140023 (Pomaglumetad Methionil) in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying, managing, and mitigating potential adverse effects associated with the use of LY2140023 (pomaglumetad methionil), a selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, in preclinical animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Seizures or Convulsive Behavior
Q1: We observed seizure-like activity in rodents following the administration of LY2140023. Is this a known adverse effect?
A1: Yes, a potential association between LY2140023 treatment and an increased risk of seizures or convulsions has been identified. While much of the data comes from human clinical trials where convulsions were reported in a small number of patients, it is a critical adverse effect to monitor in animal studies. The mechanism is not fully elucidated but may be related to the modulation of glutamate neurotransmission.
Q2: What are the typical signs of a seizure in rodents that we should monitor for?
A2: Seizure activity in rodents can be scored using a scale like the modified Racine scale. Key behavioral manifestations to watch for include:
-
Score 1: Mouth and facial movements, ear twitching, eye blinking.
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Score 2: Head nodding, chewing.
-
Score 3: Forelimb clonus (jerking).
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Score 4: Rearing with forelimb clonus.
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Score 5: Rearing and falling, loss of postural control, generalized tonic-clonic seizure.
-
Score 6: Death.[1]
Continuous monitoring, especially in the initial hours after drug administration, is crucial. Video recording can aid in the accurate scoring and analysis of seizure activity.
Q3: What is the recommended course of action if an animal exhibits severe or prolonged seizures (status epilepticus)?
A3: If an animal enters status epilepticus, immediate intervention is necessary to minimize suffering and prevent mortality, consistent with your institution's animal care and use committee (IACUC) guidelines. The primary goal is to terminate the seizure activity.
-
Anticonvulsant Therapy: Benzodiazepines are effective in aborting seizures. Diazepam can be administered intraperitoneally (IP) at a dose of 4-10 mg/kg.[2] The dose and frequency may need to be adjusted based on the severity and duration of the seizure.
-
Supportive Care: Provide supportive care to the animal, including fluid therapy to prevent dehydration. Isotonic saline or lactated Ringer's solution can be administered subcutaneously or intraperitoneally.[2]
-
Euthanasia: If seizures cannot be controlled with anticonvulsants, or if the animal shows signs of severe distress or neurological damage (e.g., hindlimb paralysis), euthanasia should be considered as a humane endpoint.[2]
Q4: How can we mitigate the risk of seizures in our experimental design?
A4: Several strategies can be employed to reduce the incidence and severity of seizures:
-
Dose-Response Studies: Conduct thorough dose-ranging studies to identify the minimum effective dose and a potential seizure threshold. Start with lower doses and gradually escalate.
-
Animal Strain Selection: Different rodent strains can have varying susceptibilities to drug-induced seizures. Consult the literature to determine if certain strains are more or less prone to seizures with glutamatergic agents.
-
Acclimatization: Ensure animals are properly acclimated to the housing and experimental conditions to reduce stress, which can lower the seizure threshold.[1]
-
Prophylactic Anticonvulsants: In some study designs, co-administration of a sub-therapeutic dose of an anticonvulsant may be considered, but this could be a confounding factor and should be carefully justified.
Issue 2: Gastrointestinal (GI) Disturbances
Q1: Our animals are showing signs of gastrointestinal distress (e.g., vomiting, changes in stool) after being treated with LY2140023. Is this expected?
A1: Yes, gastrointestinal adverse effects, including vomiting and dyspepsia, have been reported in human clinical trials with LY2140023.[3][4] While less documented in preclinical animal literature, it is plausible that similar effects could occur in animals. It's important to differentiate drug-induced effects from other potential causes like stress or diet.
Q2: How can we monitor for and quantify gastrointestinal side effects in rodents?
A2: Monitoring for GI side effects in rodents requires careful observation. Key indicators include:
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Changes in Body Weight: A sudden decrease in body weight can indicate reduced food and water intake due to nausea or discomfort.
-
Food and Water Consumption: Monitor daily intake to detect any significant changes.
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Stool Consistency: Observe for signs of diarrhea or constipation.
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Behavioral Changes: Look for signs of abdominal discomfort, such as writhing, abdominal pressing, or a hunched posture.
-
Pica: In some cases, animals may exhibit pica, the eating of non-nutritive substances like bedding, which can be a sign of nausea.
Q3: What supportive care measures can we provide to animals experiencing gastrointestinal issues?
A3: Supportive care is crucial for the well-being of the animals and the integrity of the study.
-
Hydration: Ensure easy access to water. If dehydration is a concern, subcutaneous or intraperitoneal administration of fluids may be necessary.
-
Diet: Provide a highly palatable and easily digestible diet to encourage eating. Wet mash can be a good option.
-
Clean Environment: Maintain a clean and dry cage to prevent further stress and health complications.
Q4: Are there any experimental design considerations to minimize gastrointestinal adverse effects?
A4: Consider the following adjustments to your protocol:
-
Route of Administration: If using oral gavage, ensure the technique is refined to minimize stress and potential esophageal irritation.
-
Formulation: The vehicle used to dissolve or suspend LY2140023 could contribute to GI upset. Consider alternative, well-tolerated vehicles.
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Dosing Schedule: Splitting the daily dose into two smaller administrations may be better tolerated than a single large dose.
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Acclimatization to Dosing Procedure: Acclimate the animals to the administration procedure (e.g., handling, gavage with vehicle only) for several days before starting the drug treatment to reduce procedure-related stress.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of LY2140023? A: LY2140023 is a prodrug of LY404039, which is a selective agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are primarily located presynaptically and their activation leads to a reduction in glutamate release. This modulation of glutamatergic neurotransmission is the basis for its investigation in neurological and psychiatric disorders.
Q: Are there any known species differences in the adverse effect profile of LY2140023? A: While the available literature does not provide a detailed comparison of adverse effects across different animal species for LY2140023 specifically, it is a well-established principle in toxicology that species differences in drug metabolism and sensitivity can lead to different adverse effect profiles. Therefore, it is essential to carefully monitor for adverse events in the specific species and strain being used in your research.
Q: Does LY2140023 have the same side effects as traditional antipsychotics in animal models? A: Preclinical studies suggest that LY2140023 and its active compound LY404039 generally lack the extrapyramidal symptoms (motor side effects) and weight gain commonly associated with traditional dopaminergic antipsychotics in animal models.[5][6]
Q: Where can I find more detailed toxicology data on LY2140023 in animals? A: Comprehensive, publicly available preclinical toxicology reports for LY2140023 are limited. Much of the detailed safety data would be proprietary to the developing pharmaceutical company. For specific, in-depth toxicological information, it may be necessary to conduct dedicated safety and tolerability studies as part of your research program.
Data on Adverse Effects
Table 1: Reported Adverse Effects of LY2140023 in Human Clinical Trials
| Adverse Effect | Frequency | Reference |
| Vomiting | More frequent with LY2140023 than standard of care | [3][4] |
| Agitation | More frequent with LY2140023 than standard of care | [3][4] |
| Dyspepsia | More frequent with LY2140023 than standard of care | [3][4] |
| Convulsions | Reported in a small number of patients | [4] |
Experimental Protocols
Protocol: Management of Drug-Induced Seizures in Rodents
This protocol provides a general framework for responding to seizures observed during studies with LY2140023. It should be adapted to comply with specific institutional IACUC guidelines.
-
Immediate Observation and Scoring:
-
Upon administration of LY2140023, continuously monitor the animal for at least the first 2-4 hours.
-
If seizure-like behavior is observed, begin scoring the severity using the modified Racine scale (see Table 2).
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Record the latency to the first seizure, the duration of the seizure, and the maximum seizure score.
-
-
Intervention for Severe or Prolonged Seizures (Status Epilepticus):
-
If an animal exhibits continuous seizure activity for more than 5 minutes or a series of seizures without regaining consciousness, initiate intervention.
-
Prepare a solution of diazepam in sterile saline.
-
Administer diazepam at a dose of 4-10 mg/kg via intraperitoneal (IP) injection.[2]
-
If seizures do not subside within 10-15 minutes, a second dose may be administered according to your approved protocol.
-
-
Supportive Care:
-
Place the animal in a clean, quiet cage with easy access to food and water. Remove any objects that could cause injury during a seizure.
-
To prevent dehydration, administer 1-2 mL of sterile, warm (37°C) isotonic saline or lactated Ringer's solution subcutaneously.[2]
-
Monitor the animal's recovery, including its ability to right itself, move, and consume food and water.
-
-
Humane Endpoints:
-
If seizures are uncontrollable with anticonvulsant treatment or if the animal exhibits signs of severe pain, distress, or lasting neurological damage, humane euthanasia should be performed according to your IACUC-approved protocol.
-
Table 2: Modified Racine Scale for Seizure Scoring in Rodents
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Mouth and facial movements, ear twitching, eye blinking |
| 2 | Head nodding, chewing |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling, loss of postural control, generalized tonic-clonic seizure |
| 6 | Death |
| [1] |
Visualizations
Caption: Signaling pathway of LY2140023.
Caption: Workflow for seizure management in animal studies.
Caption: Logical approach to troubleshooting adverse events.
References
- 1. benchchem.com [benchchem.com]
- 2. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 3. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 6. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Pomaglumetad Methionil dosage for maximal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomaglumetad Methionil (also known as LY2140023).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that acts as a prodrug for pomaglumetad (LY-404,039).[1][2] Pomaglumetad is a highly selective agonist for the group II metabotropic glutamate (B1630785) receptors, specifically mGluR2 and mGluR3.[1][3] These receptors are primarily located presynaptically on glutamatergic neurons and their activation leads to a reduction in glutamate release.[3][4] The therapeutic rationale is to modulate glutamatergic hyperactivity, which is implicated in the pathophysiology of disorders like schizophrenia.[1]
Q2: What is the rationale for using the prodrug form, this compound, instead of Pomaglumetad directly?
Oral administration of pomaglumetad results in low bioavailability.[1][3] this compound was developed to improve its pharmacokinetic profile. It is absorbed via the peptide transporter 1 (PepT1) and is then rapidly hydrolyzed to the active compound, pomaglumetad, resulting in significantly higher systemic exposure.[1][2]
Q3: What dosage ranges of this compound have been explored in clinical trials?
Dosages in clinical trials have varied. Early phase II trials that showed some efficacy used 40 mg twice daily (BID).[1] Other studies have investigated a range of doses, including 5 mg, 20 mg, 40 mg, and 80 mg BID.[1] Flexible dosing regimens, typically between 20 mg and 80 mg BID, have also been used.[5] It's important to note that some later analyses have suggested that earlier trials might have used inadequate doses, and higher doses may be required for therapeutic effect.[3]
Troubleshooting Guide
Problem 1: Inconsistent or lack of efficacy in preclinical models.
-
Possible Cause 1: Suboptimal Dosage.
-
Suggestion: The therapeutic window for this compound may be narrow. A thorough dose-response study is critical. Based on clinical trial data, a wide range of doses has been explored. Consider a dose-escalation study to identify the optimal concentration for your specific model and endpoint. Preclinical studies have shown a dose-dependent reduction in dopamine (B1211576) neuron activity in animal models.[4]
-
-
Possible Cause 2: Animal Model Specificity.
-
Suggestion: The underlying pathophysiology of your chosen animal model may not be responsive to mGluR2/3 agonism. For instance, exploratory analyses of clinical data suggest that patients in the early stages of schizophrenia or those with a history of treatment with dopamine D2 receptor antagonists may be more responsive.[6] Consider the translational relevance of your model.
-
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Possible Cause 3: Pharmacokinetic Issues.
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Suggestion: Although this compound improves bioavailability compared to its active metabolite, factors such as diet and gut microbiome could potentially influence its absorption via PepT1. Ensure consistent administration protocols. It may be beneficial to perform pharmacokinetic analysis in your animal model to correlate plasma levels of pomaglumetad with the observed efficacy.
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Problem 2: Unexpected off-target effects or toxicity.
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Possible Cause 1: High Doses.
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Suggestion: While higher doses might be necessary for efficacy, they could also lead to off-target effects. Clinical trials have reported adverse events such as nausea, vomiting, headache, and insomnia.[3] A potential for an increased risk of seizures has also been noted.[1][7] Carefully monitor for any adverse effects in your experimental animals and consider reducing the dose if necessary.
-
-
Possible Cause 2: Interaction with other compounds.
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Suggestion: If using this compound in combination with other drugs, consider the potential for pharmacodynamic or pharmacokinetic interactions. This compound is expected to interact with other drugs that target the glutamatergic system.[3]
-
Data Presentation
Table 1: Summary of this compound Dosages in Selected Clinical Trials
| Trial Phase | Dosage(s) | Frequency | Key Findings | Reference |
| Phase II | 40 mg | Twice Daily (BID) | Improved schizophrenia symptoms compared to placebo. | [1] |
| Phase II | 5, 20, 40, or 80 mg | Twice Daily (BID) | None of the doses were found to be more efficacious than placebo. | [1] |
| Phase III | Flexible: 20-80 mg | Twice Daily (BID) | Less weight gain than aripiprazole, but lower efficacy in reducing PANSS total scores. | [5] |
| Exploratory Analysis | 40 mg | Twice Daily (BID) | Showed greater improvement in patients early in their disease or previously treated with D2 antagonists. | [6] |
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study in a Rodent Model of Schizophrenia
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Animal Model: Utilize a validated rodent model of schizophrenia (e.g., neonatal ventral hippocampal lesion, MAM model).
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Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare a range of doses based on literature review (e.g., 1, 3, 10 mg/kg).
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Administration: Administer the prepared doses or vehicle to different groups of animals via oral gavage.
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Behavioral Testing: At a predetermined time point post-administration (based on pharmacokinetic data if available), conduct relevant behavioral tests to assess antipsychotic-like efficacy (e.g., prepulse inhibition, locomotor activity in response to a psychostimulant).
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Data Analysis: Analyze the behavioral data using appropriate statistical methods to determine the dose-response relationship.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: General experimental workflow for preclinical dosage optimization.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Variable Results in Pomaglumetad Methionil Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pomaglumetad Methionil (also known as LY2140023). The information is designed to help interpret and troubleshoot variable results that may be encountered during in-vitro, preclinical, and clinical experimental stages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally available prodrug of the active compound Pomaglumetad (LY404039). A prodrug is an inactive substance that is converted into an active drug within the body. Pomaglumetad is a highly selective agonist for the metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2 and mGluR3).[1] These receptors are part of the Group II metabotropic glutamate receptors. Their activation is primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This mechanism is distinct from traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors.[4] The therapeutic hypothesis is that by modulating glutamatergic neurotransmission, Pomaglumetad can restore balance to the dysregulated glutamate pathways thought to underlie conditions like schizophrenia.[5]
Q2: Why were the clinical trial results for this compound in schizophrenia inconsistent, leading to the termination of its development?
A2: Despite promising early-phase trials, this compound failed to demonstrate consistent efficacy in later-phase clinical trials for schizophrenia.[1] Several factors are thought to have contributed to these variable and ultimately unsuccessful outcomes:
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Patient Heterogeneity: Post-hoc analyses of the clinical trial data suggest that the drug may have been effective in specific subgroups of patients, such as those in the early stages of the disease (≤3 years) or those who had been previously treated only with dopamine D2 receptor antagonists.[2] This suggests that the broader patient populations in the larger trials may have masked a therapeutic effect in a more targeted group.
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High Placebo Response: The clinical trials for this compound were noted to have a higher-than-expected placebo effect, which can make it difficult to demonstrate the efficacy of an experimental drug.
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Dosing: It has been suggested that the doses used in the clinical trials may not have been optimal to engage the target receptors effectively in all patients.
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Prior Medication: The medication history of the patients, particularly prior use of antipsychotics with serotonin (B10506) 2A receptor antagonist activity, may have influenced the response to a glutamatergic agent.[2]
Q3: What are the known side effects of this compound?
A3: this compound is generally considered to be well-tolerated, particularly in comparison to atypical antipsychotics, with a lower incidence of weight gain and extrapyramidal symptoms.[5] However, some treatment-emergent adverse events have been reported, including nausea, vomiting, headache, and insomnia.[6] A potential increased risk of seizures has also been noted in some studies.[5]
Q4: How does the pharmacokinetics of this compound influence its experimental use?
A4: this compound was specifically designed as a prodrug to overcome the poor oral bioavailability of its active form, Pomaglumetad. It is a substrate for the high-capacity, low-affinity intestinal peptide transporter 1 (PEPT1), which facilitates its absorption.[7][8] Once absorbed, it is hydrolyzed to the active compound. This transport mechanism is important to consider in experimental design, as factors affecting PEPT1 function could theoretically influence the drug's absorption and subsequent systemic exposure. However, due to the high capacity of PEPT1, clinically significant drug-drug interactions at this transporter are considered unlikely.[8]
Troubleshooting Guides
In-Vitro Experiments
Issue 1: Inconsistent or no response in cAMP assays.
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Question: My cAMP assay is showing variable or no inhibition of forskolin-stimulated cAMP production after applying this compound. What could be the cause?
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Answer:
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Cell Line and Receptor Expression: Ensure that the cell line you are using (e.g., CHO or HEK293 cells) has stable and high-level expression of mGluR2 and/or mGluR3. The expression levels can decrease with passage number, so it is important to regularly check receptor expression.
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Prodrug Activation: this compound is a prodrug and may require hydrolysis to the active form, Pomaglumetad (LY404039), to be fully active in vitro. While some hydrolysis may occur in cell culture media, for consistent results, it is advisable to use the active compound, Pomaglumetad, directly in in-vitro assays.
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Assay Conditions: The inhibition of adenylyl cyclase by Gαi/o-coupled receptors is a key mechanism. Ensure that your forskolin (B1673556) stimulation is robust but not saturating, as this can mask the inhibitory effect of the mGluR2/3 agonist. Titrate the forskolin concentration to find an optimal window for detecting inhibition.
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Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Ensure that the incubation time with Pomaglumetad is appropriate and not excessively long.
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Compound Stability and Solubility: Verify the stability and solubility of your Pomaglumetad stock solution. The hydrochloride salt form of this compound generally has better water solubility and stability.[9]
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Issue 2: High non-specific binding in radioligand binding assays.
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Question: I am performing a competition binding assay using [3H]LY341495 and am observing high non-specific binding. How can I troubleshoot this?
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Answer:
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Membrane Preparation: Ensure that the cell membranes are properly prepared and washed to remove any endogenous ligands. The quality of the membrane preparation is critical for obtaining a good signal-to-noise ratio.
-
Blocking Agents: Include appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to the filter plates and other surfaces.
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Filter Plate Pre-treatment: Pre-treating the filter plates with a solution like polyethyleneimine (PEI) can help to reduce non-specific binding of the radioligand to the filter material.
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Washing Steps: Optimize the number and duration of the washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.
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Radioligand Concentration: Use a concentration of [3H]LY341495 that is at or below its Kd for the receptor to minimize non-specific binding.
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Preclinical (In-Vivo) Experiments
Issue 3: Lack of efficacy in animal models of schizophrenia (e.g., MAM model).
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Question: I am not observing the expected behavioral effects of this compound in the methylazoxymethanol (B1197960) acetate (B1210297) (MAM) rat model of schizophrenia. What should I check?
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Answer:
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Drug Administration and Pharmacokinetics: Confirm the correct dose and route of administration. For intraperitoneal (i.p.) injections, ensure proper technique. It is also crucial to confirm systemic exposure by measuring plasma and/or brain concentrations of the active metabolite, Pomaglumetad, using a validated method like LC-MS/MS.
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Timing of Behavioral Testing: The timing of the behavioral test relative to drug administration is critical. The peak plasma concentration of the active metabolite should coincide with the behavioral testing window.
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Animal Model Phenotype: The MAM model can have some variability. Ensure that your MAM-treated animals are exhibiting the expected hyperdopaminergic phenotype (e.g., increased number of spontaneously active dopamine neurons in the VTA) before testing the compound.[10][11]
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Behavioral Paradigm Sensitivity: The specific parameters of your behavioral test (e.g., novel object recognition, prepulse inhibition) should be sensitive enough to detect the effects of a potential antipsychotic. Ensure that the baseline performance of your control and vehicle-treated animals is stable and within the expected range.
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Stress Levels: External stressors can significantly impact behavioral outcomes and dopamine neuron activity.[10] Handle the animals consistently and minimize stress during the experimental procedures.
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Issue 4: Variable results in the Novel Object Recognition (NOR) test.
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Question: The results from my Novel Object Recognition test with this compound are inconsistent across different cohorts of animals. What could be the reason?
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Answer:
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Habituation: Ensure that all animals are properly habituated to the testing arena for a sufficient amount of time before the first trial to reduce anxiety-related exploratory behavior.[1]
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Object Characteristics: The novel and familiar objects should be distinct in shape, color, and texture but should not have intrinsic rewarding or aversive properties.[1] Ensure the objects are too heavy for the animals to displace.
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Inter-trial Interval: The time between the first and second trial is critical for memory consolidation. Keep this interval consistent across all experimental groups.[1]
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Olfactory Cues: Thoroughly clean the testing arena and objects between each animal to eliminate any olfactory cues that could influence exploration.
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Data Analysis: Use a consistent and unbiased method for scoring the time spent exploring the objects. The discrimination index is a standard measure for this test.[12]
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Data Presentation
Table 1: Summary of this compound Dosing in Clinical Trials for Schizophrenia
| Phase | Study Design | This compound Dose | Comparator(s) | Duration |
| Phase II | Monotherapy, Randomized, Double-Blind | 40 mg twice daily | Placebo, Olanzapine | 4 weeks |
| Phase II | Monotherapy, Randomized, Double-Blind | 5, 20, 40, or 80 mg twice daily | Placebo, Olanzapine | Not specified |
| Phase II | Adjunctive to atypical antipsychotics | 20 mg twice daily (titrated to 40 mg BID) | Placebo | Not specified |
| Phase III | Monotherapy, Randomized, Double-Blind | Flexibly dosed: 20, 40, or 80 mg twice daily | Aripiprazole (flexibly dosed) | 24 weeks |
Data compiled from multiple sources.[1][4]
Table 2: Summary of Preclinical Dosing of this compound in the MAM Rat Model
| Behavioral Test | Doses Administered (i.p.) | Outcome in MAM Rats |
| In-vivo Electrophysiology | 1, 3, 10 mg/kg | Dose-dependent reduction in spontaneously active VTA dopamine neurons |
| Novel Object Recognition | 1, 3 mg/kg | Increased novel object recognition |
Data from studies in the methylazoxymethanol acetate (MAM) rat model of schizophrenia.[10][11][12]
Experimental Protocols
Protocol 1: In-Vivo Electrophysiology in the MAM Rat Model
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Animal Model: Use the methylazoxymethanol acetate (MAM) rat model of schizophrenia, where pregnant dams are administered MAM on gestational day 17. Control animals receive saline (SAL).
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Drug Administration: Administer this compound (1, 3, or 10 mg/kg, i.p.) or vehicle (e.g., saline) to adult MAM and SAL offspring 30 minutes prior to the electrophysiological recording.[10][11]
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Anesthesia and Surgery: Anesthetize the rats and perform a craniotomy to access the ventral tegmental area (VTA).
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Recording: Use in-vivo extracellular single-unit recordings to measure the population activity of VTA dopamine neurons. This involves passing an electrode in a grid-like pattern through the VTA and counting the number of spontaneously firing dopamine neurons, as well as analyzing their firing rate and bursting activity.[10][11]
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Data Analysis: Compare the number of spontaneously active dopamine neurons, firing rate, and bursting activity between the different treatment groups (MAM-vehicle, MAM-Pomaglumetad, SAL-vehicle, SAL-Pomaglumetad).
Protocol 2: Novel Object Recognition (NOR) Test
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Habituation: Habituate each rat to the rectangular testing box (e.g., 70 cm x 40 cm x 30 cm) for 10 minutes one day prior to the test.[1]
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Drug Administration: On the test day, administer this compound (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30 minutes before the first trial.
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Trial 1 (T1): Place the rat in the box containing two identical objects for a 5-minute exploration period.[1]
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Inter-trial Interval: Return the rat to its home cage for a 1-hour inter-trial interval.[1]
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Trial 2 (T2): Place the rat back in the box where one of the familiar objects has been replaced with a novel object. Allow for a 5-minute exploration period.[1]
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Data Analysis: Score the time the rat spends exploring the familiar and novel objects in T2. Calculate the discrimination index using the formula: (Time with novel object - Time with familiar object) / (Time with novel object + Time with familiar object).[12]
Mandatory Visualization
Caption: mGluR2/3 signaling pathway activated by Pomaglumetad.
Caption: A typical preclinical experimental workflow for Pomaglumetad.
Caption: A logical flowchart for troubleshooting variable results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders | Neurosciences Journal [nsj.org.sa]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioagilytix.com [bioagilytix.com]
- 7. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. US20220313170A1 - Method of increasing cognitive function with glutamate receptor agonist - Google Patents [patents.google.com]
- 12. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of mGluR2/3 Agonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with metabotropic glutamate (B1630785) receptor 2 and 3 (mGluR2/3) agonists. Our goal is to help you identify and mitigate potential off-target effects to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by mGluR2/3 agonists?
A1: mGluR2 and mGluR3 are Gαi/o-coupled receptors. Upon activation by an agonist, they primarily inhibit adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[1][2] In addition to this canonical pathway, mGluR2/3 activation can also:
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Activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, often via Gβγ subunit release.[1]
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Activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[1]
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Modulate the function of postsynaptic receptors like NMDA and AMPA receptors through various intracellular signaling cascades.[4][5]
Q2: What are the most common off-target effects observed with mGluR2/3 agonists?
A2: The most common off-target effects stem from a lack of perfect selectivity. This can manifest as:
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Activity at other mGluR subtypes: Due to the conserved nature of the orthosteric binding site for glutamate among mGluR subtypes, some agonists may exhibit activity at other mGluRs, particularly Group III mGluRs (mGluR4, 6, 7, 8).[6]
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Differential effects on mGluR2 vs. mGluR3: Many agonists target both mGluR2 and mGluR3. However, these two receptors can have distinct physiological roles, and non-selective activation can lead to complex or confounding results.[4] It has been hypothesized that more selective mGluR2 agonism might be desirable for certain therapeutic applications.[4]
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Unintended interactions with other neurotransmitter systems: Depending on the compound, there can be interactions with dopaminergic, serotoninergic, and GABAergic systems, which can complicate the interpretation of in vivo studies.[4]
Q3: How can I differentiate between mGluR2- and mGluR3-mediated effects in my experiments?
A3: Differentiating between mGluR2 and mGluR3 effects can be challenging. Here are a few strategies:
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Use of knockout animals: The most definitive way is to use mGluR2 or mGluR3 knockout mice to see if the agonist's effect is abolished.
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Selective ligands: While truly selective orthosteric agonists are rare, some compounds exhibit preferential activity. For example, LY395756 acts as an mGluR2 agonist and an mGluR3 antagonist.[5] Researching the latest generation of positive allosteric modulators (PAMs) for mGluR2 may also provide a more selective approach.
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shRNA/siRNA knockdown: In cell culture experiments, using RNA interference to specifically knockdown one of the receptors can help isolate the effects of the other.
Q4: My mGluR2/3 agonist is showing diminishing effects with repeated administration. What could be the cause?
A4: This phenomenon is likely due to receptor desensitization or downregulation, which is a common occurrence with prolonged agonist exposure.[2][7] Chronic treatment with mGluR2/3 agonists can lead to a reduction in receptor-mediated G-protein activation.[2] This tolerance effect is an important consideration for both in vitro and in vivo experimental designs, especially for studies involving chronic dosing.[7]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Poor agonist selectivity | 1. Confirm agonist specificity: Test the agonist against a panel of other mGluR subtypes expressed in separate cell lines to determine its selectivity profile. 2. Use a selective antagonist: Co-incubate with a well-characterized mGluR2/3 antagonist, such as LY341495, to confirm that the observed effect is mediated by these receptors. A rightward shift in the agonist dose-response curve in the presence of the antagonist would be indicative of competitive antagonism at mGluR2/3.[2] 3. Consider Positive Allosteric Modulators (PAMs): PAMs enhance the effect of the endogenous ligand (glutamate) and often exhibit greater subtype selectivity. |
| Cell line variability | 1. Verify receptor expression: Confirm the expression levels of mGluR2 and mGluR3 in your cell line using techniques like qPCR, Western blot, or flow cytometry. 2. Use a stable, well-characterized cell line: Whenever possible, use a cell line with stable and validated expression of the target receptor. |
| Assay interference | 1. Run appropriate controls: Include vehicle-only controls and controls with a known inactive compound to rule out non-specific effects on your assay readout. 2. Test for compound autofluorescence/luminescence: If using a fluorescence or luminescence-based assay, check if your agonist interferes with the signal at the concentrations used. |
Issue 2: Conflicting results between in vitro and in vivo experiments.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic/Pharmacodynamic (PK/PD) issues | 1. Assess brain penetration: Determine if the agonist crosses the blood-brain barrier and reaches the target tissue at a sufficient concentration. 2. Measure drug concentration over time: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. This will help in designing an appropriate dosing regimen. |
| Complex in vivo interactions | 1. Consider interactions with other neurotransmitter systems: mGluR2/3 agonists can indirectly modulate dopamine (B1211576), serotonin, and GABA release.[4] Use microdialysis or other techniques to measure neurotransmitter levels in relevant brain regions. 2. Account for regional differences in receptor expression: The expression of mGluR2 and mGluR3 varies across different brain regions.[8] This can lead to region-specific effects of the agonist. |
| Receptor desensitization with chronic dosing | 1. Evaluate acute vs. chronic effects: Design studies to compare the effects of a single dose versus repeated dosing to assess for tolerance development.[7] 2. Measure receptor expression and function after chronic treatment: Use techniques like radioligand binding or [35S]GTPγS assays on tissue from chronically treated animals to determine if receptor number or function has changed.[2] |
Quantitative Data Summary
Table 1: Potency of Common mGluR2/3 Agonists
| Agonist | Assay Type | Preparation | EC50 (µM) | Reference |
| LY379268 | [35S]GTPγS binding | Rat cortical membranes | 0.019 ± 0.012 | [2] |
| DCG-IV | [35S]GTPγS binding | Rat cortical membranes | 0.16 ± 0.17 | [2] |
Experimental Protocols
Protocol 1: [35S]GTPγS Binding Assay for mGluR2/3 Agonist Activity
This assay measures the functional activation of Gαi/o-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
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Rat cortical membranes (or membranes from cells expressing mGluR2/3)
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Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl2, 1 mM EDTA, pH 7.4
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GDP (10 µM final concentration)
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[35S]GTPγS (0.05 nM final concentration)
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mGluR2/3 agonist of interest (various concentrations)
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GTPγS (for non-specific binding)
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Scintillation fluid and vials
Procedure:
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Prepare rat cortical membranes as described in Breivogel et al., 1999.
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In a 96-well plate, add in the following order:
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Assay buffer
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GDP
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Agonist at various concentrations (for total binding) or vehicle (for basal binding) or excess unlabeled GTPγS (for non-specific binding).
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Membrane suspension (typically 10-20 µg of protein per well).
-
-
Pre-incubate for 15 minutes at 30°C.
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Initiate the reaction by adding [35S]GTPγS.
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Incubate for 60 minutes at 30°C with gentle shaking.
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Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters three times with ice-cold assay buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent stimulation over basal as a function of agonist concentration to determine EC50 and Emax values.
Visualizations
Caption: Canonical and non-canonical signaling pathways of mGluR2/3.
Caption: A logical workflow for troubleshooting mGluR2/3 agonist experiments.
References
- 1. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 2. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabotropic Glutamate Receptor 2/3 (mGluR2/3) Activation Suppresses TRPV1 Sensitization in Mouse, But Not Human, Sensory Neurons | eNeuro [eneuro.org]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY395756, an mGluR2 agonist and mGluR3 antagonist, enhances NMDA receptor expression and function in the normal adult rat prefrontal cortex, but fails to improve working memory and reverse MK801-induced working memory impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target validation: Weak selectivity of LY341495 for mGluR2 over mGluR4 makes glutamate a less selective agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mGlu2 Receptor Agonism, but Not Positive Allosteric Modulation, Elicits Rapid Tolerance towards Their Primary Efficacy on Sleep Measures in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Behavioral Responses to LY2140023
Welcome to the technical support center for LY2140023 (pomaglumetad methionil). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vivo behavioral experiments with this mGlu2/3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is LY2140023 and what is its mechanism of action?
A1: LY2140023, also known as this compound, is a prodrug of LY404039, a potent and selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1][2] These receptors are primarily presynaptic and act as autoreceptors to inhibit glutamate release.[3] By activating mGluR2/3, LY2140023 is thought to modulate glutamatergic neurotransmission, which is hypothesized to be dysregulated in conditions like schizophrenia.[4]
Q2: Why have clinical trials with LY2140023 shown inconsistent results for schizophrenia?
A2: While preclinical studies showed promise, large-scale clinical trials in broad patient populations with schizophrenia failed to consistently demonstrate efficacy compared to placebo or standard-of-care antipsychotics.[4][5] Several factors may have contributed to these inconsistencies, including a higher-than-expected placebo response in some trials and the possibility that LY2140023 may be effective only in specific subgroups of patients, such as those in the early stages of the illness.
Q3: What is the difference between LY2140023 and LY404039?
A3: LY2140023 is a methionine amide prodrug of LY404039.[1][2] LY2140023 itself has low affinity for mGluR2/3 but is readily absorbed orally and then metabolized in the body to the active compound, LY404039. This prodrug formulation was developed to improve the oral bioavailability of LY404039.[6] For in vivo animal studies, either LY2140023 (often administered orally) or LY404039 (often administered via injection) can be used, but it is crucial to consider the different pharmacokinetic profiles.
Q4: Which receptor, mGluR2 or mGluR3, is primarily responsible for the antipsychotic-like effects?
A4: Preclinical studies using knockout mice suggest that the antipsychotic-like effects of mGluR2/3 agonists are primarily mediated by mGluR2.[1][2][7][8] However, mGluR3 is also implicated in the pathophysiology of schizophrenia and may contribute to the overall therapeutic profile.[7][9][10] The differential expression and function of these receptors across brain regions and in disease states could be a source of experimental variability.[7][9][10]
Troubleshooting Inconsistent Behavioral Responses
This section provides a question-and-answer guide to troubleshoot common issues encountered during preclinical behavioral experiments with LY2140023.
Issue 1: High variability in locomotor activity assays (e.g., amphetamine- or phencyclidine-induced hyperlocomotion).
Q: My results in the amphetamine-induced hyperlocomotion test are highly variable between animals and across experiments. What could be the cause?
A: High variability in this assay is a common challenge. Here are several factors to consider:
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Animal Handling and Habituation: Insufficient or inconsistent handling can lead to stress-induced alterations in baseline locomotor activity, masking the effects of the drug. A standardized handling and habituation protocol is critical.[11]
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Dose-Response Relationship: The effects of LY2140023 are dose-dependent. It is essential to perform a dose-response study to identify the optimal dose for your specific animal strain and experimental conditions.
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Timing of Drug Administration: The time between LY2140023 administration and the amphetamine challenge is crucial. This timing should be consistent across all animals and experiments.
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Environmental Factors: Minor changes in the testing environment, such as lighting, noise levels, and temperature, can significantly impact locomotor activity. Ensure a consistent and controlled testing environment.[11]
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Animal Strain and Sex: Different rodent strains can exhibit varied behavioral responses to pharmacological agents due to genetic differences. Sex differences in response to psychostimulants and antipsychotics have also been reported.
Issue 2: Lack of a clear effect in the conditioned avoidance response (CAR) test.
Q: I am not observing a consistent disruption of conditioned avoidance responding with LY2140023, as would be expected for a potential antipsychotic.
A: The CAR test is sensitive to a variety of factors. Consider the following:
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Training Parameters: The intensity and duration of the footshock, the nature of the conditioned stimulus (CS), and the inter-trial interval can all influence the acquisition and performance of the avoidance response.[12] Ensure these parameters are optimized and consistently applied.
-
Drug Dose and Timing: As with locomotor assays, the dose of LY2140023 and the timing of its administration relative to the testing session are critical. A full dose-response curve should be established.
-
Selectivity of the Effect: A key feature of antipsychotics in the CAR test is the selective disruption of the avoidance response without impairing the escape response (i.e., the response to the footshock itself).[13] If both responses are suppressed, it may indicate motor impairment or sedation at the tested dose.
-
Animal Strain: Different rat strains can show significant differences in their ability to acquire and perform the conditioned avoidance response.
Issue 3: Inconsistent results in the fear-potentiated startle (FPS) paradigm.
Q: My fear-potentiated startle results with LY2140023 are not reproducible. What should I check?
A: The FPS paradigm is a sensitive measure of fear and anxiety and can be influenced by several variables:
-
Conditioning Protocol: The number of conditioning trials (pairing of the conditioned stimulus, e.g., light, with the unconditioned stimulus, e.g., footshock), the intensity of the shock, and the context of conditioning are all critical for inducing a robust fear response.[14]
-
Startle Stimulus Parameters: The intensity and duration of the acoustic startle stimulus must be carefully calibrated to elicit a reliable startle response that is not at a ceiling level, which would prevent the observation of potentiation.[15]
-
Habituation: Adequate habituation to the startle apparatus before conditioning is necessary to reduce baseline startle amplitude and minimize non-specific contextual fear.[15]
-
Drug Administration Timing: The timing of LY2140023 administration relative to the conditioning and testing phases will determine its effect on the acquisition or expression of fear-potentiated startle.
Data Presentation
Table 1: Summary of Preclinical Behavioral Studies with LY404039 (Active Metabolite of LY2140023)
| Behavioral Assay | Animal Model | Species | Dose Range | Effect | Reference(s) |
| Amphetamine-Induced Hyperlocomotion | Psychosis Model | Rat | 3-30 mg/kg | Attenuation | [16] |
| Phencyclidine-Induced Hyperlocomotion | Psychosis Model | Rat | 10 mg/kg | Attenuation | [16] |
| Conditioned Avoidance Responding | Antipsychotic Screen | Rat | 3-10 mg/kg | Inhibition | [16] |
| Fear-Potentiated Startle | Anxiety Model | Rat | 3-30 µg/kg | Reduction | [16] |
| Marble Burying | Anxiolytic Screen | Mouse | 3-10 mg/kg | Reduction | [16] |
Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Open-field arenas equipped with infrared photobeams to automatically record locomotor activity.
-
Habituation: Habituate rats to the testing room for at least 1 hour before the experiment. On the day of the experiment, place each rat in the open-field arena for a 30-minute habituation period.
-
Drug Administration:
-
Administer LY2140023 (or its active metabolite LY404039) or vehicle via the appropriate route (e.g., intraperitoneal injection for LY404039). Doses should be determined from a pilot dose-response study.
-
After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally).
-
-
Data Collection: Immediately after the amphetamine injection, record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects. Compare the total activity counts between treatment groups using appropriate statistical tests (e.g., ANOVA).
Protocol 2: Conditioned Avoidance Responding (CAR) in Rats
-
Animals: Male Wistar rats (200-250g).
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.
-
Training:
-
Place the rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., for 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move during the CS, the US (e.g., 0.5 mA footshock) is delivered for a maximum of 10 seconds, or until the rat escapes to the other compartment (an escape response).
-
Conduct a set number of trials per session (e.g., 30 trials) with a variable inter-trial interval (e.g., 30-60 seconds).
-
Train animals until they reach a stable criterion of avoidance (e.g., >80% avoidance responses in a session).
-
-
Testing:
-
Administer LY2140023 or vehicle at a predetermined time before the test session.
-
Conduct a test session identical to the training sessions.
-
-
Data Collection: Record the number of avoidance responses, escape responses, and response latencies for each trial.
-
Data Analysis: Compare the percentage of avoidance and escape responses between the drug and vehicle groups. A selective decrease in avoidance responses without a significant change in escape responses is indicative of antipsychotic-like activity.
Mandatory Visualizations
Caption: Signaling pathway of LY2140023 action.
Caption: General experimental workflow for behavioral testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs [frontiersin.org]
- 4. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Investigating the role of mGluR2 versus mGluR3 in antipsychotic-like effects, sleep-wake architecture and network oscillatory activity using novel Han Wistar rats lacking mGluR2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. The Relevance of Animal Models of Social Isolation and Social Motivation for Understanding Schizophrenia: Review and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 14. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. med-associates.com [med-associates.com]
- 16. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pomaglumetad Methionil and Seizure Risk Mitigation
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on mitigating the potential seizure risk associated with the use of Pomaglumetad Methionil (LY2140023), a prodrug for the active mGluR2/3 agonist LY404039.
Frequently Asked Questions (FAQs)
Q1: What is the known association between this compound and seizure risk?
A1: Clinical development of this compound identified a potential association with seizure events.[1] However, the development program was ultimately terminated due to a lack of efficacy in pivotal Phase III trials for schizophrenia, not because of safety signals.[2][3] In a Phase II study (HBBI), convulsions were observed in three patients treated with LY2140023 monohydrate. Another multicenter study reported four patients experiencing convulsions, suggesting a potential for an increased risk of seizures.[4]
Q2: What is the proposed mechanism by which this compound might influence seizure activity?
A2: this compound is a prodrug of LY404039, a selective agonist for metabotropic glutamate (B1630785) receptor subtypes 2 and 3 (mGluR2/3). These receptors are primarily presynaptic and act to reduce glutamate release. The glutamatergic system plays a critical role in neuronal excitability, and its modulation can have both pro-convulsant and anti-convulsant effects. While reducing excessive glutamate release is generally considered to be anti-convulsant, the overall effect of mGluR2/3 activation on seizure threshold is complex and may depend on the specific neuronal circuits and pathological state.
Q3: Are there any known strategies to mitigate the potential pro-convulsant effects of this compound?
A3: While specific mitigation strategies for this compound-induced seizures are not extensively documented due to its discontinued (B1498344) development, general principles for mitigating seizure risk in preclinical studies with mGluR2/3 agonists can be applied. These include careful dose-response studies to identify a therapeutic window with an acceptable safety margin, co-administration with anti-epileptic drugs (AEDs) in relevant models, and continuous EEG monitoring to detect sub-clinical seizure activity.
Q4: Which preclinical models are most appropriate for assessing the seizure liability of mGluR2/3 agonists?
A4: A battery of preclinical models is recommended to thoroughly assess seizure liability. Commonly used models include the Maximal Electroshock (MES) test, the Pentylenetetrazole (PTZ) test, and the amygdala kindling model. Each model represents different aspects of seizure generation and propagation.
Troubleshooting Guides for Preclinical Seizure Liability Studies
Maximal Electroshock (MES) Test
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in seizure threshold | Improper electrode placement or contact | Ensure consistent and firm contact of corneal or ear-clip electrodes with a conductive paste. |
| Animal stress | Acclimatize animals to handling and the experimental setup to reduce stress-induced variability. | |
| No seizure induction at standard current | Equipment malfunction | Verify the output of the electroconvulsive device. |
| Incorrect animal strain or age | Use a well-characterized rodent strain known to be sensitive to MES-induced seizures. | |
| False positive (protection) results | Compound-induced motor impairment | Conduct a rotorod test or other motor coordination assay to rule out motor deficits that could be misinterpreted as protection. |
Pentylenetetrazole (PTZ) Test
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent seizure latency or severity | Variation in PTZ solution stability or concentration | Prepare fresh PTZ solution for each experiment and ensure accurate dosing based on body weight. |
| Route of administration variability | For subcutaneous or intraperitoneal injections, ensure consistent injection technique and location. | |
| High mortality rate | PTZ dose is too high for the specific animal strain or age | Perform a dose-ranging study to determine the optimal convulsive dose (CD97) for your specific animal population. |
| Difficulty in scoring clonic seizures | Observer inexperience | Train observers using standardized scoring scales (e.g., Racine scale) and video recordings to ensure inter-rater reliability. |
Quantitative Data Summary
The following table summarizes the incidence of seizure-related adverse events from a key clinical trial of this compound. It is important to note that the trial was not primarily designed to assess seizure risk, and the number of events is low.
| Adverse Event | This compound (N=516) | Aripiprazole (N=162) | P-value | Reference |
| Serious Adverse Events (SAEs) | 8.2% | 3.1% | 0.032 | [3] |
| Discontinuation due to Adverse Events | 16.2% | 8.7% | 0.020 | [3] |
Note: While the overall rates of SAEs and discontinuations due to adverse events were higher in the this compound group, the specific incidence of seizures as a component of these events is not detailed in this particular publication. Another study reported convulsions in three patients treated with LY2140023.
Experimental Protocols
Maximal Electroshock (MES) Test Protocol
Objective: To assess the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure.
Materials:
-
Male mice (e.g., CD-1 strain, 20-25 g)
-
Electroconvulsive device
-
Corneal electrodes
-
0.5% tetracaine (B1683103) hydrochloride solution (topical anesthetic)
-
Saline solution with electrode gel
Procedure:
-
Administer the test compound or vehicle to the animals at predetermined time points before the test.
-
Apply one drop of topical anesthetic to each eye.
-
Place the corneal electrodes, coated with electrode gel, on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observe the animal for the presence or absence of tonic hindlimb extension. Abolition of the tonic hindlimb extension is considered a protective effect.
-
Record the presence or absence of protection for each animal.
Pentylenetetrazole (PTZ)-Induced Seizure Test Protocol
Objective: To evaluate the ability of a test compound to increase the threshold for clonic seizures induced by PTZ.
Materials:
-
Male rats (e.g., Sprague-Dawley strain, 200-250 g)
-
Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)
-
Syringes and needles for subcutaneous injection
-
Observation chambers
Procedure:
-
Administer the test compound or vehicle to the animals at predetermined time points before PTZ injection.
-
Inject PTZ subcutaneously in the loose skin on the back of the neck.
-
Immediately place the animal in an individual observation chamber.
-
Observe the animal for 30 minutes for the onset and severity of seizures.
-
Score the seizure activity using a standardized scale (e.g., Racine scale). A common endpoint is the absence of generalized clonic seizures.
-
Record the latency to the first seizure and the maximum seizure score for each animal.
Amygdala Kindling Model Protocol
Objective: To assess the effect of a test compound on the development and expression of focal seizures that generalize.
Materials:
-
Male rats (e.g., Wistar strain, 250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating electrode
-
EEG recording system
-
Electrical stimulator
Procedure:
-
Surgically implant a bipolar electrode into the basolateral amygdala under anesthesia.
-
Allow a recovery period of at least one week.
-
Determine the afterdischarge threshold (ADT) for each animal, which is the minimum current intensity required to elicit an afterdischarge.
-
Administer daily electrical stimulations at the ADT until stable Stage 5 seizures (generalized tonic-clonic seizures) are consistently observed (kindling acquisition phase).
-
Once kindled, administer the test compound or vehicle before electrical stimulation to assess its effect on seizure severity and duration (kindled seizure expression phase).
-
Record and analyze EEG data and behavioral seizure scores.
Visualizations
Signaling Pathway of mGluR2/3 Activation
Caption: Presynaptic mGluR2/3 activation by Pomaglumetad leading to reduced glutamate release.
Experimental Workflow for Seizure Liability Assessment
Caption: A typical experimental workflow for assessing the seizure liability of a test compound.
References
- 1. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pomaglumetad - Wikipedia [en.wikipedia.org]
Validation & Comparative
Pomaglumetad Methionil vs. Risperidone: A Comparative Analysis of Efficacy and Side Effects in Schizophrenia Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pomaglumetad methionil and risperidone (B510), two antipsychotic agents with distinct mechanisms of action for the treatment of schizophrenia. The following sections present a comprehensive overview of their efficacy, side effect profiles, and the experimental methodologies of key clinical trials, supported by quantitative data and visual diagrams to facilitate understanding.
Introduction: Divergent Mechanisms of Action
This compound and risperidone represent two different approaches to antipsychotic therapy. Risperidone is a well-established second-generation (atypical) antipsychotic, while this compound is an investigational drug that ultimately did not receive regulatory approval due to lack of efficacy in pivotal trials.
-
This compound: This compound is a prodrug of pomaglumetad, which acts as a selective agonist for the metabotropic glutamate (B1630785) receptor 2 (mGluR2) and 3 (mGluR3).[1][2][3] This mechanism is intended to modulate glutamatergic neurotransmission, which is hypothesized to be dysregulated in schizophrenia.[2] By activating presynaptic mGluR2/3, pomaglumetad is thought to reduce excessive glutamate release.[1][2]
-
Risperidone: In contrast, risperidone's primary mechanism of action involves the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[4][5][6] The blockade of these receptors in the mesolimbic and mesocortical pathways is believed to be responsible for its antipsychotic effects.[4][6] Risperidone also has affinity for other receptors, including alpha-1 and alpha-2 adrenergic and H1 histaminergic receptors, which contribute to its side effect profile.[4]
Signaling Pathways
The distinct mechanisms of these two compounds are illustrated in the following signaling pathway diagrams.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Risperidone.
Comparative Efficacy
Clinical trials have compared the efficacy of this compound with standard-of-care antipsychotics, including risperidone. The primary measure of efficacy in these trials was often the change in the Positive and Negative Syndrome Scale (PANSS) total score.
Table 1: Efficacy Data from Comparative Clinical Trials
| Study | Comparison | Duration | N (Pomaglumetad) | N (Comparator) | Primary Efficacy Outcome (Change in PANSS Total Score) | p-value |
| HBBR Study | This compound vs. Standard of Care (SOC) (olanzapine, risperidone, or aripiprazole) | 24 weeks | 130 | 131 | Improvement was significantly greater in the SOC group at 24-week endpoint. | 0.004 |
| NCT01328093 | This compound vs. Aripiprazole | 24 weeks | 516 | 162 | Aripiprazole showed a significantly greater reduction in PANSS total score (-15.58) compared to this compound (-12.03). | 0.045 |
Note: The HBBR study did not report a specific mean change in PANSS score in the provided abstract, but noted a statistically significant difference in favor of the Standard of Care group at the 24-week endpoint.
These results indicate that this compound was less effective than standard-of-care atypical antipsychotics, including risperidone and aripiprazole, in reducing the overall symptoms of schizophrenia as measured by the PANSS total score in long-term studies.
Side Effect and Tolerability Profile
A key differentiating factor between antipsychotic medications is their side effect profile. The novel mechanism of this compound suggested a potential for a more favorable side effect profile, particularly concerning metabolic and extrapyramidal symptoms.
Table 2: Key Side Effects and Tolerability Data from Comparative Clinical Trials
| Study | Comparison | Measure | This compound | Comparator | p-value |
| HBBR Study | This compound vs. SOC | Discontinuation due to lack of efficacy | 20.8% | 11.5% | 0.044 |
| Discontinuation due to adverse events | 17.7% | 14.5% | 0.505 | ||
| Treatment-emergent parkinsonism | Significantly lower | Significantly greater | 0.011 | ||
| Treatment-emergent akathisia | Significantly lower | Significantly greater | 0.029 | ||
| Vomiting | Significantly greater | Significantly lower | Not specified | ||
| Agitation | Significantly greater | Significantly lower | Not specified | ||
| Dyspepsia | Significantly greater | Significantly lower | Not specified | ||
| Weight gain | Significantly lower | Significantly greater | Not specified | ||
| NCT01328093 | This compound vs. Aripiprazole | Mean weight change at 24 weeks | -2.8 kg | +0.4 kg | <0.001 |
| Serious Adverse Events (SAEs) | 8.2% | 3.1% | 0.032 | ||
| Discontinuation due to Adverse Events | 16.2% | 8.7% | 0.020 | ||
| Nausea | 19.2% | 11.2% | 0.023 | ||
| Akathisia | 2.5% | 7.5% | 0.007 |
The data suggest that while this compound was associated with a lower incidence of extrapyramidal symptoms (parkinsonism and akathisia) and led to weight loss compared to weight gain with standard treatments, it was associated with a higher rate of discontinuation due to lack of efficacy and a higher incidence of certain gastrointestinal side effects like nausea and vomiting.[7][8][9] Furthermore, in a direct comparison with aripiprazole, this compound was associated with a significantly higher rate of serious adverse events and discontinuation due to adverse events.[8]
Experimental Protocols
The following section outlines the typical methodologies employed in the key clinical trials comparing this compound and risperidone (or other standard-of-care antipsychotics).
Study Design: A Representative Clinical Trial Workflow
The clinical trials were typically multicenter, randomized, and either open-label or double-blind studies.
References
- 1. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase-IV multicentre clinical study of risperidone in the treatment of outpatients with schizophrenia. The RIS-CAN-3 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RISPERDAL - pivotal clinical trial publications [jnjmedicalconnect.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Pomaglumetad Methionil and Other mGluR2/3 Agonists in Neuropsychiatric Research
The landscape of therapeutic development for complex neuropsychiatric disorders such as schizophrenia has been historically dominated by agents targeting monoamine systems. However, the glutamate (B1630785) hypothesis of schizophrenia has paved the way for novel mechanisms of action, with a significant focus on the metabotropic glutamate receptors 2 and 3 (mGluR2/3). Pomaglumetad methionil (also known as LY2140023), a prodrug of the potent and selective mGluR2/3 agonist LY404039, emerged as a promising clinical candidate from this research.[1][2] This guide provides a detailed comparison of this compound with other mGluR2/3 agonists, presenting key experimental data, methodologies, and the current standing of this therapeutic strategy.
Mechanism of Action: Modulating Glutamatergic Neurotransmission
Metabotropic glutamate receptors are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission. The group II mGluRs, comprising mGluR2 and mGluR3, are primarily localized presynaptically on glutamatergic terminals.[3] Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) formation, and ultimately, a reduction in the release of glutamate.[2][4] This mechanism is thought to counterbalance the hyperactivity of glutamatergic pathways implicated in the pathophysiology of schizophrenia.[2][5]
While both receptors are targeted by agonists like pomaglumetad, they have distinct distributions and potential roles. mGluR2 is predominantly found on neurons, whereas mGluR3 is expressed on both neurons and glial cells, particularly astrocytes.[4] Preclinical studies suggest that mGluR2 activation is crucial for the antipsychotic-like effects, while mGluR3 may be more involved in neuroprotective actions.[4]
Comparative Profile of mGluR2/3 Agonists
Pomaglumetad (LY404039) belongs to a class of bicyclohexane analogs developed for their high selectivity for group II mGluRs.[2] A key challenge with early compounds was poor oral bioavailability. This compound (LY2140023) was engineered as a methionine prodrug of LY404039 to overcome this limitation by utilizing the peptide transporter 1 (PepT1) for enhanced absorption.[2][6][7] Once absorbed, it is rapidly hydrolyzed to the active agonist.[1][2]
| Compound | Description | Potency (Ki, nM) | Oral Bioavailability (Prodrug) | Key Characteristics |
| Pomaglumetad (LY404039) | Active moiety of this compound. | h-mGluR2: 149h-mGluR3: 92[8] | Low (humans)[2] | Highly selective for mGluR2/3 over other receptors; antipsychotic potential in animal models.[2][9] |
| This compound (LY2140023) | Methionine prodrug of LY404039. | Inactive Prodrug (>100 µM)[2] | ~49% (humans)[2][6] | Designed to improve pharmacokinetics of LY404039.[6] |
| LY354740 | An early, potent mGluR2/3 agonist. | h-mGluR2: ~10-20h-mGluR3: ~10-20 | Low | Widely used in preclinical research; showed efficacy in GAD clinical trials.[8][10][11] |
| LY379268 | A potent and selective mGluR2/3 agonist. | h-mGluR2: ~2h-mGluR3: ~10 | Low | Used extensively in animal models to demonstrate reversal of PCP-induced behaviors.[4][12] |
| Eglumetad (LY544344) | A prodrug of LY354740. | N/A (Prodrug) | Increased vs. LY354740[11] | Developed to improve bioavailability of LY354740 for clinical trials in GAD.[11] |
h-mGluR = human metabotropic glutamate receptor
Clinical Efficacy and Trial Outcomes
This compound underwent extensive clinical investigation for schizophrenia, showing initial promise but ultimately failing to meet primary endpoints in later-stage trials.
An early Phase 2, double-blind, placebo-controlled study reported that patients treated with 40 mg BID of this compound showed statistically significant improvements in both positive and negative symptoms of schizophrenia (measured by PANSS) compared to placebo over 4 weeks.[4][9] The efficacy was comparable to the active control, olanzapine (B1677200), in a post hoc analysis.[2]
However, subsequent Phase 3 trials did not replicate these positive findings.[2][4] For instance, a long-term study comparing this compound to aripiprazole (B633) found that while pomaglumetad resulted in significantly less weight gain, the improvement in PANSS total scores was significantly greater for aripiprazole.[13] Furthermore, discontinuation rates due to lack of efficacy were significantly higher for this compound compared to the standard of care.[14][15] The development program was halted by Eli Lilly in 2012.[2] Later analyses suggested that the drug might be more effective in specific patient populations, such as those early in the disease.[3]
| Trial Phase | Comparator(s) | Key Efficacy Findings | Reference |
| Phase 2 (4 weeks) | Placebo, Olanzapine | Significantly improved PANSS total, positive, and negative scores vs. placebo; comparable to olanzapine. | [9] |
| Phase 2 (24 weeks) | Standard of Care (SOC): Olanzapine, Risperidone, or Aripiprazole | No significant difference in primary objective (time to discontinuation for tolerability). SOC showed significantly greater improvement in PANSS total score at 24 weeks. | [14] |
| Phase 3 (Adjunctive) | Placebo (added to a stable dose of a second-generation antipsychotic) | Failed to show a significantly greater reduction in negative symptoms compared to placebo. | [16] |
| Phase 3 (24 weeks) | Aripiprazole | Aripiprazole demonstrated significantly greater improvement in PANSS total scores. | [13] |
Safety and Tolerability Profile
A potential advantage of the mGluR2/3 agonist class was a side-effect profile distinct from traditional dopamine-blocking antipsychotics. Clinical trials confirmed that this compound was associated with a lower incidence of weight gain, extrapyramidal symptoms (EPS), and prolactin elevation compared to standard-of-care agents like olanzapine and aripiprazole.[9][14][17]
| Adverse Event Type | This compound | Standard of Care (Olanzapine, Risperidone, Aripiprazole) | Reference |
| Weight Gain | Significantly less weight gain; sometimes associated with weight loss. | Significantly more weight gain reported. | [13][14] |
| Extrapyramidal Symptoms (EPS) | Incidence not different from placebo; significantly lower than SOC. | Significantly higher incidence of akathisia and parkinsonism. | [9][14] |
| Prolactin Elevation | No difference from placebo. | Associated with hyperprolactinemia (varies by agent). | [9] |
| Common Treatment-Emergent AEs | Vomiting, agitation, dyspepsia. | Akathisia, weight gain. | [14] |
| Serious Adverse Events (SAEs) | Incidence comparable to SOC in some studies, but significantly higher than aripiprazole in one Phase 3 trial. | Varies by study. | [13][14] |
Experimental Protocols
The evaluation of mGluR2/3 agonists involves a combination of in vitro and in vivo assays to determine potency, selectivity, and functional effects.
In Vitro: cAMP Formation Assay
This assay measures the functional activity of mGluR2/3 agonists by quantifying their ability to inhibit adenylyl cyclase.
-
Cell Culture: A stable cell line (e.g., HEK293) expressing recombinant human mGluR2 or mGluR3 is cultured.
-
Stimulation: Cells are pre-incubated with the test compound (e.g., LY404039) at various concentrations.
-
Adenylyl Cyclase Activation: Forskolin is added to stimulate adenylyl cyclase, leading to the production of cAMP.
-
Quantification: The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP formation is determined, and an IC50 value is calculated to represent its potency.[8]
In Vivo: Pharmacological Models of Schizophrenia
Animal models are used to assess the antipsychotic-like potential of mGluR2/3 agonists. A common model involves inducing psychosis-like behaviors in rodents using NMDA receptor antagonists like phencyclidine (PCP) or ketamine.
In this model, systemic administration of an mGluR2/3 agonist like LY379268 or pomaglumetad has been shown to dose-dependently reduce the hyperlocomotor activity induced by PCP, an effect not seen with dopamine-focused models (e.g., amphetamine-induced hyperactivity).[3][4][5] This demonstrates the specific engagement of the glutamatergic system.
Future Directions: The Shift to Allosteric Modulators
The failure of this compound in pivotal trials, despite strong preclinical data and a promising mechanism, has led to a strategic shift in the field. One hypothesis for the trial failures is that orthostatic agonists, which activate both mGluR2 and mGluR3, may have mixed or offsetting effects.[18] This has intensified interest in developing compounds with greater subtype selectivity.
Positive Allosteric Modulators (PAMs) represent a key alternative strategy.[10] These compounds do not activate the receptor directly but bind to a different (allosteric) site to enhance the receptor's response to the endogenous ligand, glutamate. This approach offers several potential advantages:
-
Subtype Selectivity: PAMs have been developed with high selectivity for mGluR2, allowing for the specific interrogation of this receptor's role.[19]
-
Spatio-temporal Precision: PAMs only act when and where glutamate is being released, potentially offering a more nuanced modulation of synaptic activity compared to the constant activation by an orthosteric agonist.
-
Reduced Desensitization: Allosteric modulation may be less likely to cause receptor desensitization and downregulation that can occur with chronic agonist treatment.[19][20]
Compounds like ADX71149 (JNJ-40411813) and AZD8529 are mGluR2 PAMs that have entered clinical trials for conditions including epilepsy and schizophrenia, representing the next wave of therapeutics targeting this system.[19][21]
Conclusion
This compound stands as a landmark compound in the effort to develop non-dopaminergic treatments for schizophrenia. It successfully validated a prodrug strategy to deliver an active mGluR2/3 agonist and demonstrated a favorable safety profile, particularly concerning metabolic side effects and EPS. However, its ultimate failure to consistently demonstrate superior or even non-inferior efficacy to the standard of care in late-stage trials was a significant setback.[4] The comparison with other agonists like LY354740 and LY379268 highlights a class of compounds with robust preclinical effects but translational challenges. The legacy of this compound has been to refine the glutamate hypothesis, steering the field away from broad mGluR2/3 agonism and towards more selective and nuanced approaches, such as mGluR2 positive allosteric modulators, which continue to be an active and promising area of research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 3. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 10. Promise of mGluR2/3 activators in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pretreatment with mGluR2 or mGluR3 Agonists Reduces Apoptosis Induced by Hypoxia-Ischemia in Neonatal Rat Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. What mGluR2 modulators are in clinical trials currently? [synapse.patsnap.com]
- 20. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effectiveness of positive allosteric modulators of metabotropic glutamate receptor 2/3 (mGluR2/3) in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pomaglumetad Methionil and Atypical Antipsychotics in the Treatment of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of pomaglumetad methionil, a metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, with established atypical antipsychotics for the treatment of schizophrenia. The following analysis is based on data from key clinical trials and presents a detailed examination of their respective mechanisms of action, clinical efficacy, and safety profiles to inform research and development in psychiatry.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of pomaglayetad methionil and atypical antipsychotics diverge fundamentally in their molecular targets. Atypical antipsychotics primarily modulate dopamine (B1211576) and serotonin (B10506) pathways, while this compound targets the glutamate system.
This compound is a prodrug of pomaglumetad, which acts as a selective agonist for mGluR2 and mGluR3.[1] These receptors are predominantly located on presynaptic neurons and, when activated, inhibit the release of glutamate.[1][2] In schizophrenia, a hyperglutamatergic state is hypothesized to contribute to neuronal excitotoxicity and symptoms. By activating mGluR2/3, this compound is thought to reduce excessive glutamate release, thereby restoring synaptic balance.[1][3]
Atypical Antipsychotics , in contrast, exert their effects mainly through the blockade of dopamine D2 and serotonin 5-HT2A receptors.[4][5][6] The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for their antipsychotic effects.[6] The simultaneous blockade of 5-HT2A receptors is a key feature that distinguishes them from typical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms (EPS) and potential benefits for negative symptoms and cognitive deficits.[4][7]
Signaling Pathway Diagrams
To visually represent these distinct mechanisms, the following diagrams illustrate the signaling cascades affected by each drug class.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of Atypical Antipsychotics.
Clinical Efficacy: Head-to-Head Comparison
The clinical efficacy of this compound has been evaluated in several trials, with direct comparisons to atypical antipsychotics. The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess the severity of symptoms in schizophrenia.
| Efficacy Outcome | This compound | Atypical Antipsychotics | Study |
| Change in PANSS Total Score (from baseline) | -12.03 ± 0.99 | -15.58 ± 1.58 (Aripiprazole) | NCT01328093[8][9] |
| PANSS Total Score Improvement (vs. SOC) | Similar in initial 6-8 weeks | Significantly greater at 24 weeks | Adams et al., 2013 |
| Negative Symptom Improvement (vs. SOC) | Comparable at 24 weeks | Comparable at 24 weeks | Adams et al., 2013 |
SOC (Standard of Care) included olanzapine, risperidone, or aripiprazole (B633).
In a 24-week, Phase 3 trial (NCT01328093), aripiprazole demonstrated a statistically significant greater improvement in PANSS total scores compared to this compound.[8][9] Similarly, a 24-week, Phase 2 study by Adams et al. (2013) found that while early improvements in PANSS scores were similar, the standard of care (SOC) group, consisting of atypical antipsychotics, showed significantly greater improvement at the 24-week endpoint.
Safety and Tolerability Profile
The safety and tolerability profiles of this compound and atypical antipsychotics differ significantly, which may be attributed to their distinct mechanisms of action.
| Safety Outcome | This compound | Atypical Antipsychotics | Study |
| Discontinuation due to Adverse Events | 16.2% | 8.7% (Aripiprazole) | NCT01328093[8][9] |
| 17.7% | 14.5% (SOC) | Adams et al., 2013 | |
| Serious Adverse Events (SAEs) | 8.2% | 3.1% (Aripiprazole) | NCT01328093[8][9] |
| Mean Weight Change | -2.8 ± 0.4 kg | +0.4 ± 0.6 kg (Aripiprazole) | NCT01328093[8] |
| Treatment-Emergent Parkinsonism | Lower incidence | Significantly greater in SOC group | Adams et al., 2013 |
| Treatment-Emergent Akathisia | Lower incidence | Significantly greater in SOC group | Adams et al., 2013 |
| Common Treatment-Emergent Adverse Events | Vomiting, agitation, dyspepsia | Akathisia, weight gain | Adams et al., 2013 |
This compound was associated with a significantly lower incidence of weight gain and extrapyramidal symptoms like parkinsonism and akathisia compared to atypical antipsychotics.[8] However, discontinuation rates due to adverse events and the incidence of serious adverse events were significantly higher in the this compound group in the Phase 3 trial.[8][9]
Experimental Protocols
The clinical trials referenced in this guide employed rigorous methodologies to assess the efficacy and safety of the treatments.
NCT01328093: Phase 3, Multicenter, Double-Blind Comparison
-
Objective: To compare the long-term safety and efficacy of this compound with aripiprazole in patients with schizophrenia.[8]
-
Study Design: A 24-week, multicenter, randomized, double-blind, Phase 3 study.[8][10]
-
Participants: 678 patients with a diagnosis of schizophrenia.[8]
-
Intervention:
-
Primary Outcome Measure: Change from baseline in body weight.[8]
-
Secondary Outcome Measures: Change from baseline in PANSS total score, incidence of adverse events, and discontinuation rates.[8]
Adams et al., 2013: Phase 2, Multicenter, Randomized, Open-Label Study
-
Objective: To compare the long-term safety and tolerability of this compound versus a standard of care (SOC) with atypical antipsychotics.
-
Study Design: A 24-week, multicenter, randomized, open-label study.
-
Participants: Patients with schizophrenia exhibiting moderate symptomatology with prominent negative symptoms and functional impairment.
-
Intervention:
-
This compound: Target dose of 40 mg twice daily.
-
Standard of Care (SOC): Olanzapine, risperidone, or aripiprazole, as determined by the investigator.
-
-
Primary Outcome Measure: Time to discontinuation due to lack of tolerability.[11]
-
Secondary Outcome Measures: Safety, tolerability, and efficacy assessed by measures including the PANSS.[11]
Experimental Workflow
The general workflow for these clinical trials followed a standard structure for psychiatric drug evaluation.
Caption: Generalized workflow for the comparative clinical trials.
Conclusion
This compound, with its novel glutamatergic mechanism, presents a distinct pharmacological profile compared to the dopamine- and serotonin-focused atypical antipsychotics. While clinical trials have shown that it may offer a better safety profile in terms of weight gain and extrapyramidal symptoms, its efficacy in reducing the overall symptoms of schizophrenia, as measured by the PANSS, appears to be less robust than that of established atypical antipsychotics like aripiprazole.[8] The higher rates of discontinuation and serious adverse events with this compound in some studies also raise important considerations for its therapeutic potential.[8]
Further research is warranted to identify patient subpopulations who may derive greater benefit from a glutamatergic modulator and to further elucidate the long-term safety and efficacy of this drug class. These findings underscore the complexity of schizophrenia pathophysiology and the ongoing need for diverse therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The mGluR2/3 agonist this compound normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acnp.org [acnp.org]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Scrutinizing the Antipsychotic Potential of Pomaglumetad Methionil: A Comparative Analysis
For Immediate Release
This guide offers a comprehensive evaluation of the novel antipsychotic candidate Pomaglumetad Methionil (formerly LY2140023). It provides a detailed comparison with established antipsychotic agents, supported by available clinical trial data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective assessment of this compound's therapeutic profile.
Introduction: A Novel Mechanism of Action
This compound is a prodrug of pomaglumetad, a selective agonist for the metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/3).[1] Unlike conventional and most atypical antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound modulates the glutamatergic system.[1] The therapeutic hypothesis is that by activating presynaptic mGluR2/3, the drug can reduce excessive glutamate release, a neurotransmitter implicated in the pathophysiology of schizophrenia. This distinct mechanism of action held the promise of an antipsychotic with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms (EPS) and metabolic disturbances.
Comparative Efficacy: Clinical Trial Evidence
The clinical development of this compound has yielded mixed results across several key clinical trials. While early phase studies showed promise, later-stage trials failed to consistently demonstrate efficacy, leading to the halt of its development by Eli Lilly. However, the compound was later licensed to Denovo Biopharma for further investigation in targeted patient populations.
Head-to-Head Clinical Trial Data
The following tables summarize the key findings from comparative clinical trials involving this compound.
Table 1: this compound vs. Olanzapine (B1677200) (HBBD Study - Phase II)
| Outcome Measure | This compound (40 mg BID) | Olanzapine (15 mg QD) | Placebo |
| Change in PANSS Total Score from Baseline | Statistically significant improvement vs. Placebo | Statistically significant improvement vs. Placebo | - |
| Direct Comparison | No statistically significant difference vs. Olanzapine (post-hoc analysis)[2] | - | - |
Table 2: this compound vs. Aripiprazole (B633) (NCT01328093 - Phase III)
| Outcome Measure | This compound (n=516) | Aripiprazole (n=162) | p-value |
| Mean Change in PANSS Total Score (at 24 weeks) | -12.03 (±0.99) | -15.58 (±1.58) | 0.045[3] |
| Discontinuation due to Adverse Events | 16.2% | 8.7% | 0.020[3] |
| Incidence of Serious Adverse Events | 8.2% | 3.1% | 0.032[3] |
Table 3: this compound vs. Standard of Care (SOC)* (HBBR Study - Phase II)
| Outcome Measure | This compound (n=130) | Standard of Care (n=131) | p-value |
| Improvement in PANSS Total Score (at 24 weeks) | - | Significantly greater improvement in SOC group | 0.004[4][5] |
| Discontinuation due to Lack of Efficacy | 20.8% | 11.5% | 0.044[4] |
| Discontinuation due to Adverse Events | 17.7% | 14.5% | 0.505[4] |
*Standard of Care included olanzapine, risperidone, or aripiprazole.[4]
Efficacy in Adjunctive Therapy
A study investigating this compound as an adjunctive treatment for prominent negative symptoms in patients already receiving a stable dose of a second-generation antipsychotic (aripiprazole, olanzapine, risperidone, or quetiapine) found no significant benefit compared to placebo.[6] Patients treated with adjunctive pomaglumetad did not show a statistically significant improvement on the 16-item Negative Symptom Assessment (NSA-16) total score.[6]
Comparative Safety and Tolerability
A potential advantage of this compound's non-dopaminergic mechanism was a more favorable side-effect profile.
Table 4: Key Adverse Events Profile
| Adverse Event | This compound | Atypical Antipsychotics (Olanzapine, Aripiprazole, SOC) |
| Weight Gain | Generally associated with weight neutrality or slight weight loss.[7] In a 24-week study, patients on pomaglumetad had a mean weight loss of 2.8 kg, while the aripiprazole group had a mean gain of 0.4 kg (p < 0.001).[3] | Commonly associated with weight gain.[4] |
| Extrapyramidal Symptoms (EPS) | Lower incidence compared to some atypical antipsychotics. In the HBBR study, SOC-treated patients had a significantly higher incidence of parkinsonism and akathisia.[4] | Varying degrees of risk, with some agents having a higher propensity for EPS. |
| Nausea and Vomiting | More frequently reported compared to comparators.[3] In one study, vomiting was significantly greater in the pomaglumetad group.[6] | Less commonly reported as a primary side effect. |
| Seizures | A potential for increased risk of seizures was identified in one study.[5] | Generally not a primary concern, although can occur. |
Mechanism of Action: Signaling Pathway
This compound acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors. Their activation initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.
Caption: Presynaptic mGluR2/3 Signaling Pathway.
Experimental Protocols
HBBD Study (Phase II)
-
Objective: To evaluate the efficacy and safety of this compound in patients with schizophrenia.
-
Design: Randomized, double-blind, placebo- and active-controlled (olanzapine) trial.
-
Participants: Patients with a diagnosis of schizophrenia.
-
Intervention: this compound (40 mg twice daily), olanzapine (15 mg once daily), or placebo for 4 weeks.[5]
-
Primary Outcome: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
NCT01328093 (Phase III)
-
Objective: To compare the long-term safety and efficacy of this compound and aripiprazole.
-
Design: 24-week, multicenter, randomized, double-blind comparison.[3]
-
Participants: 678 patients with schizophrenia.[3]
-
Intervention: Flexible dosing of this compound (20-80 mg twice daily) or aripiprazole (10-30 mg daily).[3]
-
Primary Outcome: Change in body weight.
-
Secondary Outcome: Change from baseline in PANSS total score.
HBBR Study (Phase II)
-
Objective: To compare the long-term safety and tolerability of this compound versus standard of care (SOC).
-
Design: 24-week, multicenter, randomized, open-label, comparative safety study.[4]
-
Participants: 261 patients with schizophrenia.[4]
-
Intervention: this compound (target dose 40 mg twice daily) or SOC (olanzapine, risperidone, or aripiprazole).[4]
-
Primary Outcome: Time to discontinuation due to lack of tolerability.
-
Secondary Outcome: Change from baseline in PANSS total score.
References
- 1. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 2. A double-blind, placebo-controlled comparator study of LY2140023 monohydrate in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Cross-Study Analysis of Pomaglumetad Methionil in Schizophrenia: A Glutamatergic Approach to Antipsychotic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data for pomaglumetad methionil (also known as LY2140023), a novel metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist, in the treatment of schizophrenia. Its performance is contrasted with that of established second-generation antipsychotics (SGAs), including olanzapine, risperidone (B510), and aripiprazole (B633). This document synthesizes efficacy and safety data from key clinical trials, details the experimental protocols employed, and visualizes the underlying mechanism of action.
Executive Summary
This compound represents a departure from traditional dopamine (B1211576) D2 receptor antagonism in antipsychotic development, instead targeting the glutamatergic system, which is hypothesized to be dysregulated in schizophrenia.[1] As a prodrug of the active compound LY404039, it is designed to modulate glutamate release.[2][3] Despite early promising results in Phase II trials, this compound ultimately failed to meet its primary efficacy endpoints in pivotal Phase III studies, leading to the discontinuation of its development by Eli Lilly in 2012.[4] Subsequent exploratory analyses have suggested potential efficacy in specific patient subpopulations, such as those early in the course of the disease.[5][6] This guide provides a detailed examination of the clinical trial data to understand its therapeutic potential and limitations.
Mechanism of Action: The Glutamatergic Pathway
This compound is a selective agonist for mGluR2 and mGluR3 receptors.[2] These G-protein coupled receptors are primarily located presynaptically on glutamatergic neurons and act as autoreceptors to inhibit the release of glutamate.[7][8] The proposed therapeutic mechanism in schizophrenia involves the normalization of excessive glutamate release in key brain regions.[9] Upon activation, mGluR2/3 receptors initiate a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) and protein kinase A (PKA) activity.[7][9][10] This cascade ultimately modulates synaptic transmission. The activation of the MAPK/ERK pathway is also implicated in the downstream effects of mGluR2/3 agonism.[7]
Comparative Efficacy Data
The efficacy of this compound was primarily assessed using the Positive and Negative Syndrome Scale (PANSS) total score. While an early Phase II study showed a statistically significant improvement compared to placebo, subsequent larger trials failed to replicate this finding.[2]
| Clinical Trial | Treatment Arms | N | Duration | Primary Endpoint: Change in PANSS Total Score from Baseline | Key Findings |
| Phase II (HBBD) | Pomaglumetad 40 mg BID, Olanzapine, Placebo | - | 4 weeks | Statistically significant improvement for Pomaglumetad vs. Placebo.[2] | Initial positive results supporting further development. |
| Phase II (HBBI) | Pomaglumetad (5, 20, 40, 80 mg BID), Olanzapine, Placebo | - | 4 weeks | No significant difference between Pomaglumetad doses, Olanzapine, and Placebo.[2] | Inconclusive results attributed to a high placebo response.[2] |
| Phase III (HBBM) | Pomaglumetad 40 mg BID, Pomaglumetad 80 mg BID, Risperidone 2 mg BID, Placebo | 1013 | 6 weeks | No significant improvement for either Pomaglumetad dose vs. Placebo.[4] Risperidone showed significant improvement vs. Placebo.[4] | Failed to meet primary efficacy endpoint.[4][11] |
| Phase III (NCT01328093) | Pomaglumetad (flexibly dosed 20-80 mg BID), Aripiprazole (flexibly dosed 10-30 mg/day) | 678 | 24 weeks | Aripiprazole showed significantly greater improvement (-15.58) than Pomaglumetad (-12.03).[12][13] | Pomaglumetad was less efficacious than aripiprazole.[12][13] |
| Adjunctive Therapy (HBCO) | Pomaglumetad 20 mg BID + SGA, Placebo + SGA | 167 | 16 weeks | No significant difference in the 16-item Negative Symptom Assessment (NSA-16) total score.[14][15] | No benefit as an adjunctive treatment for negative symptoms.[14][15] |
Comparative Safety and Tolerability
This compound demonstrated a distinct side-effect profile compared to dopamine-blocking antipsychotics, notably with a lower incidence of weight gain and extrapyramidal symptoms (EPS).[2][16] However, it was associated with other adverse events and higher discontinuation rates in some studies.
| Clinical Trial | Comparison | Key Safety and Tolerability Findings |
| Phase II (Long-term) | Pomaglumetad vs. Standard of Care (SOC: olanzapine, risperidone, aripiprazole) | Discontinuation: No significant difference in time to discontinuation due to lack of tolerability.[16] Higher discontinuation due to lack of efficacy for Pomaglumetad (20.8% vs. 11.5%).[16] Adverse Events: Pomaglumetad: More vomiting, agitation, dyspepsia.[16] SOC: More akathisia and weight gain.[16] |
| Phase III (NCT01328093) | Pomaglumetad vs. Aripiprazole | Weight Change: Significant weight loss with Pomaglumetad (-2.8 kg) vs. weight gain with Aripiprazole (+0.4 kg) at 24 weeks.[3][12] Discontinuation: Higher rate of discontinuation due to adverse events for Pomaglumetad (16.2% vs. 8.7%).[12][13] Serious Adverse Events (SAEs): Higher incidence of SAEs with Pomaglumetad (8.2% vs. 3.1%).[12][13] Adverse Events: Pomaglumetad: More nausea.[3] Aripiprazole: More akathisia, dyspepsia, pyrexia, nasal congestion.[3] |
| Phase III (HBBM) | Pomaglumetad vs. Risperidone vs. Placebo | Generally well-tolerated with no new safety findings compared to previous trials.[4][11] |
Experimental Protocols
Below are the summarized methodologies for the key clinical trials cited in this guide.
Phase III Monotherapy Trial (HBBM)
-
Objective: To assess the efficacy of this compound monotherapy in patients with an acute exacerbation of schizophrenia.[4]
-
Design: A 6-week, multicenter, randomized, double-blind, placebo-controlled study.[4]
-
Patient Population: Adults (18-65 years) with a DSM-IV-TR diagnosis of schizophrenia who experienced an acute exacerbation of symptoms.[4]
-
Interventions: Patients were randomized to one of four treatment arms: pomaglumetad 40 mg twice daily (BID), pomaglumetad 80 mg BID, risperidone 2 mg BID (as an active control), or placebo.[4]
-
Primary Outcome Measure: Change from baseline in the PANSS total score.[4]
Phase III Comparative Trial (NCT01328093)
-
Objective: To compare the long-term effects of this compound and aripiprazole on weight gain in patients with schizophrenia.[12]
-
Design: A 24-week, multicenter, randomized, double-blind, active-comparator study.[12]
-
Patient Population: 678 patients with a diagnosis of schizophrenia.[12]
-
Interventions: Patients were randomized to receive either flexibly dosed this compound (20, 40, or 80 mg BID) or flexibly dosed aripiprazole (10, 15, or 30 mg/day).[12]
-
Primary Outcome Measure: Mean change in body weight.[12] Efficacy (change in PANSS total score) and other safety measures were also assessed.[12]
Phase II Adjunctive Therapy Trial (HBCO)
-
Objective: To evaluate the efficacy of this compound as an adjunctive treatment for prominent negative symptoms of schizophrenia.[14]
-
Design: A 16-week, parallel-group, randomized, double-blind, placebo-controlled study.[14]
-
Patient Population: 167 adults with schizophrenia receiving stable treatment with a second-generation antipsychotic (aripiprazole, olanzapine, risperidone, or quetiapine) for at least 3 months.[14]
-
Interventions: Patients received either this compound 20 mg BID or placebo, in addition to their ongoing SGA treatment.[14]
-
Primary Outcome Measure: Change from baseline in the 16-item Negative Symptom Assessment (NSA-16) total score.[14]
Conclusion
The clinical development of this compound illustrates both the promise and the challenges of targeting the glutamatergic system in schizophrenia. While it offered a potentially favorable side-effect profile, particularly concerning metabolic effects and EPS, it failed to demonstrate consistent efficacy as a monotherapy or as an adjunctive treatment in a broad patient population. The discrepancy between early and late-phase trial results highlights the complexities of schizophrenia pathophysiology and the difficulties in translating preclinical hypotheses into clinical success. Future research in this area may benefit from focusing on specific patient subgroups who might be more responsive to glutamatergic modulation, as suggested by exploratory analyses.[5] This cross-study analysis underscores the importance of rigorous, large-scale clinical trials in validating novel therapeutic approaches in psychiatry.
References
- 1. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 8. What are mGluR2 agonists and how do they work? [synapse.patsnap.com]
- 9. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound: no significant difference as an adjunctive treatment for patients with prominent negative symptoms of schizophrenia compared to placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of this compound (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of LY2140023 Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trials involving LY2140023 (pomaglumetad methionil), a selective metabotropic glutamate (B1630785) receptor 2/3 (mGluR2/3) agonist investigated for the treatment of schizophrenia. The data presented is based on a systematic review and meta-analysis of randomized controlled trials, offering an objective overview of its efficacy and safety compared to placebo and atypical antipsychotics.
Efficacy of LY2140023 in Schizophrenia: A Quantitative Analysis
A meta-analysis of four randomized controlled trials (RCTs) revealed that this compound did not demonstrate a statistically significant effect on the Positive and Negative Syndrome Scale (PANSS) total score when compared to placebo.[1] Furthermore, it was found to be less effective in reducing PANSS scores in comparison to atypical antipsychotics.[1]
However, an exploratory analysis of five placebo-controlled trials, including the HBBM study, suggested that certain patient subgroups may be more responsive to treatment. Specifically, patients in the early stages of schizophrenia (≤3 years) and those previously treated with dopamine (B1211576) D2 receptor antagonists showed a significantly greater improvement with pomaglumetad (40 mg twice daily) compared to placebo.[2]
| Comparison | Outcome Measure | Result | p-value |
| LY2140023 vs. Placebo | Change in PANSS Total Score | No statistically significant difference | 0.31[1] |
| LY2140023 vs. Atypical Antipsychotics | Change in PANSS Total Score | Less effective than atypical antipsychotics | < 0.00001[1] |
Safety and Tolerability Profile
In contrast to its efficacy findings, LY2140023 demonstrated a more favorable side-effect profile compared to atypical antipsychotics. The meta-analysis showed a significant advantage for LY2140023 concerning weight gain and prolactin elevation.[1] One phase 3, multicenter, double-blind study comparing this compound to aripiprazole (B633) found that the this compound group had significantly greater weight loss at 24 weeks.[3] However, this same study reported significantly higher incidences of serious adverse events (SAEs) and discontinuation due to adverse events for the this compound group.[3][4]
| Comparison | Safety Outcome | Result | p-value |
| LY2140023 vs. Atypical Antipsychotics | Weight Gain | Significantly less weight gain with LY2140023 | < 0.00001[1] |
| LY2140023 vs. Atypical Antipsychotics | Prolactin Elevation | Significantly lower prolactin elevation with LY2140023 | < 0.0001[1] |
| LY2140023 vs. Aripiprazole | Serious Adverse Events | Significantly higher incidence with LY2140023 | 0.032[4] |
| LY2140023 vs. Aripiprazole | Discontinuation due to Adverse Events | Significantly higher incidence with LY2140023 | 0.020[4] |
Experimental Protocols of Key Clinical Trials
The meta-analysis included data from several key randomized controlled trials. While full, detailed protocols are not publicly available, the following summarizes the general methodologies based on published literature and clinical trial registry information.
General Study Design:
The trials were typically multicenter, randomized, double-blind, and placebo-controlled.[2][4] Some studies also included an active comparator arm with an atypical antipsychotic such as olanzapine (B1677200) or risperidone.[2][5]
Patient Population:
Participants were adults diagnosed with schizophrenia, often experiencing an acute exacerbation of symptoms.[6] Exploratory analyses also investigated subgroups based on illness duration and prior medication history.[2]
Interventions and Dosages:
-
LY2140023 (this compound): Dosages typically ranged from 40 mg to 80 mg administered twice daily (BID).[2][5]
-
Placebo: Matched placebo administered on the same schedule as the active treatment.
-
Atypical Antipsychotics (Active Comparators):
Outcome Measures:
The primary efficacy endpoint in these trials was the change from baseline in the total score of the Positive and Negative Syndrome Scale (PANSS).[1] Safety and tolerability were assessed through the monitoring of adverse events, weight change, and laboratory parameters, including prolactin levels.
Signaling Pathway of LY2140023
LY2140023 is a prodrug that is metabolized to its active form, LY404039, a selective agonist for metabotropic glutamate receptors 2 and 3 (mGluR2/3).[7] Its mechanism of action is rooted in the glutamate hypothesis of schizophrenia, which posits that a dysregulation of glutamatergic neurotransmission contributes to the pathophysiology of the disorder.
As an mGluR2/3 agonist, LY2140023 is thought to modulate glutamatergic activity, primarily by reducing the presynaptic release of glutamate in key brain regions.[7][8] These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[9][10] This signaling cascade ultimately helps to normalize the hyperactive cortical pyramidal neurons implicated in schizophrenia.[5]
Caption: Signaling pathway of LY2140023 in modulating glutamate release.
Experimental Workflow
The clinical trials included in the meta-analysis generally followed a standard workflow for psychiatric drug evaluation.
Caption: General experimental workflow of the LY2140023 clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploratory analysis for a targeted patient population responsive to the metabotropic glutamate 2/3 receptor agonist this compound in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 6. Clinical development of this compound: a non-dopaminergic treatment for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Glutamatergic Aspects of Schizophrenia Molecular Pathophysiology: Role of the Postsynaptic Density, and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Weight Gain Associated with Pomaglumetad Methionil versus Olanzapine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the metabolic side effects of two distinct antipsychotic agents, supported by experimental data and mechanistic insights.
This guide provides a detailed comparison of the weight gain liability associated with Pomaglumetad Methionil, a novel glutamatergic agent, and olanzapine (B1677200), a well-established second-generation antipsychotic. The information is curated from clinical trial data and preclinical research to offer a clear perspective on their metabolic profiles.
Executive Summary
Clinical evidence consistently demonstrates a significant disparity in the effects of this compound and olanzapine on body weight. This compound is associated with minimal to no weight gain, and in some instances, slight weight loss. In stark contrast, olanzapine is linked to substantial weight gain, a well-documented and clinically significant side effect. This difference is rooted in their distinct mechanisms of action. This compound's targeted modulation of glutamate (B1630785) receptors bypasses the histaminergic and serotonergic pathways implicated in olanzapine-induced weight gain.
Data Presentation: Quantitative Comparison of Weight Change
The following tables summarize the quantitative data on weight change from clinical trials involving this compound and olanzapine.
| Drug | Comparator | Study Duration | Mean Weight Change | Percentage of Patients with ≥7% Weight Gain | Reference |
| This compound | Aripiprazole (B633) | 24 Weeks | -2.8 kg | Not Reported | [1][2] |
| Olanzapine | Aripiprazole | 26 Weeks | +4.23 kg | 37% | [3] |
| Olanzapine | Placebo/Other Antipsychotics | ≤13 Weeks | +5.51 kg | Not Reported | |
| Olanzapine | Placebo/Other Antipsychotics | >13 Weeks | +11.35 kg | Not Reported | |
| Olanzapine | First-Episode Schizophrenia | 12 Weeks | +7.9 kg | Not Reported | [1] |
Note: Direct head-to-head trials of this compound versus olanzapine are limited. The data presented for this compound is from a comparative study with aripiprazole, another second-generation antipsychotic with a lower weight gain liability than olanzapine. The data for olanzapine is from various studies, including a direct comparison with aripiprazole and meta-analyses.
Experimental Protocols
This section details the methodology of a key clinical trial that provides comparative data on weight gain.
Study Design: Phase 3, Multicenter, Randomized, Double-Blind Comparison of this compound and Aripiprazole[1]
-
Objective: To compare the safety and tolerability of this compound and aripiprazole in patients with schizophrenia, with a primary focus on weight gain.
-
Patient Population: Adult patients diagnosed with DSM-IV schizophrenia who were experiencing an acute relapse requiring hospitalization.
-
Randomization and Blinding: 317 patients were randomly assigned to receive either aripiprazole (N=156) or olanzapine (N=161) in a double-blind manner.
-
Treatment: Aripiprazole was administered for 26 weeks. The specific dosage of this compound in its comparative trial was not detailed in the provided search results.
-
Assessments: Body weight was measured at baseline and at regular intervals throughout the 26-week study period. Clinically significant weight gain was defined as a 7% or greater increase in body weight from baseline.
-
Statistical Analysis: The proportion of patients with clinically significant weight gain and the mean change in body weight from baseline were compared between the two treatment groups.
Signaling Pathways and Mechanisms of Action
The disparate effects of this compound and olanzapine on weight gain can be attributed to their distinct interactions with neurotransmitter systems.
This compound: A Glutamatergic Modulator
This compound is a prodrug of an agonist that selectively targets metabotropic glutamate receptors 2 and 3 (mGluR2/3). Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This mechanism is central to its antipsychotic effects and is not known to be associated with the pathways that regulate appetite and weight.
Olanzapine: A Multi-Receptor Antagonist
Olanzapine's propensity to cause weight gain is primarily attributed to its potent antagonist activity at the serotonin (B10506) 2C (5-HT2C) and histamine (B1213489) H1 receptors.[4][5][6] Blockade of these receptors in the hypothalamus disrupts the normal regulation of appetite and satiety, leading to increased food intake and subsequent weight gain.
Conclusion
The available evidence strongly indicates that this compound has a significantly more favorable metabolic profile than olanzapine, particularly concerning weight gain. This distinction is a critical consideration in the long-term management of psychotic disorders, where treatment adherence and physical health are paramount. The differing mechanisms of action provide a clear rationale for these clinical observations. For drug development professionals, the targeted approach of this compound highlights the potential for developing effective antipsychotics with a reduced burden of metabolic side effects.
References
- 1. This compound (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of weight change during treatment with olanzapine or aripiprazole: results from a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olanzapine-induced weight gain in the rat: role of 5-HT2C and histamine H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Pomaglumetad Methionil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Pomaglumetad Methionil (also known as LY2140023), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential, step-by-step procedures based on general best practices for the disposal of investigational drugs and chemical waste in a laboratory setting.
Immediate Safety and Logistical Information
The primary principle for the disposal of any chemical, including this compound, is to prevent its release into the environment and to ensure the safety of all personnel. Unused or waste this compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol
In the absence of explicit instructions from the manufacturer, the following protocol outlines the recommended procedure for the disposal of this compound:
-
Consult Institutional and Regulatory Guidelines : Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance based on local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA).
-
Waste Identification and Segregation :
-
Properly identify the waste as "this compound" or "LY2140023".
-
Segregate the waste from other laboratory waste streams to avoid accidental mixing with incompatible substances.
-
Keep the waste in its original container if possible, or in a clearly labeled, sealed, and chemically resistant container.
-
-
Engage a Licensed Waste Disposal Service : As indicated in safety data sheets for similar chemical compounds, surplus and non-recyclable solutions should be offered to a licensed disposal company. Contact a licensed professional waste disposal service to handle the material. Your institution's EHS office will have a list of approved vendors.
-
Packaging for Disposal :
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
Label the container clearly with the chemical name and any associated hazard warnings.
-
Follow any specific packaging instructions provided by your EHS office or the licensed disposal vendor.
-
-
Documentation : Maintain a record of the disposal, including the chemical name, quantity, date of disposal, and the name of the waste disposal company. This documentation is crucial for regulatory compliance.
Experimental Protocols
No specific experimental protocols for the disposal of this compound were found in the available literature. The disposal process is a safety and regulatory procedure rather than an experimental one.
Data Presentation
No quantitative data regarding the disposal of this compound is available in the provided search results.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Disposal Workflow for this compound in a Laboratory Setting.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
Personal protective equipment for handling Pomaglumetad Methionil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pomaglumetad Methionil. The following procedures are based on best practices for handling research compounds with unknown toxicological properties and should be supplemented by a formal Safety Data Sheet (SDS) obtained from the supplier.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE. Different tasks may require different levels of protection.[1]
| Equipment | Specification | Purpose |
| Gloves | Two pairs of chemotherapy-tested gloves (ASTM D6978 standard).[2][3] Powder-free nitrile or neoprene gloves are preferred.[4] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene (B1209903) or other resistant laminate materials.[4] Gowns should have long sleeves and back closure.[2] | Protects skin and clothing from contamination. |
| Eye Protection | Safety goggles or a face shield.[1][4] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | An N95 respirator or higher, especially when handling powders or creating aerosols.[1] | Prevents inhalation of the compound. |
| Head and Shoe Covers | Disposable head, hair, and shoe covers.[4][5] | Minimizes the spread of contamination. |
Operational Plan for Handling
A systematic workflow is critical to ensure safety and prevent contamination. The following diagram outlines the key steps for handling this compound in a laboratory setting.
Step-by-Step Handling Procedures
-
Preparation :
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.
-
Assemble all necessary PPE as detailed in the table above.
-
Properly don all required PPE before entering the designated handling area.
-
-
Handling :
-
If working with the solid form, weigh the compound in a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Prepare solutions within a certified chemical fume hood to minimize exposure to vapors and aerosols.
-
Conduct all experimental procedures involving this compound within the designated and controlled area.
-
-
Cleanup and Disposal :
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate cleaning agent.
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.
-
Dispose of all contaminated materials, including gloves, gowns, and any disposable equipment, as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : All materials contaminated with this compound, including unused compound, solutions, and contaminated PPE, should be treated as hazardous chemical waste.
-
Containment :
-
Solid waste (e.g., contaminated gloves, gowns, wipes) should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a compatible, sealed, and labeled hazardous waste container.
-
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[6] Do not dispose of this compound down the drain or in the regular trash.[6]
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult the specific Safety Data Sheet provided by the manufacturer for the most detailed and up-to-date safety information.
References
- 1. pogo.ca [pogo.ca]
- 2. publications.ashp.org [publications.ashp.org]
- 3. gerpac.eu [gerpac.eu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
